Azido-PEG1
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-azidoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSULWPSUVMOMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164850 | |
| Record name | 2-Azidoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-05-1 | |
| Record name | 2-Azidoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azidoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1517-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZIDOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96992S9O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of Azido-Terminated PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of azido-terminated polyethylene (B3416737) glycol (PEG) linkers, crucial tools in bioconjugation, drug delivery, and the development of advanced biomaterials. This document details the core methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols.
Introduction
Azido-terminated PEG linkers are versatile heterobifunctional molecules that play a pivotal role in modern biochemistry and pharmaceutical sciences.[1][2] The azide (B81097) (-N₃) group serves as a highly selective chemical handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][3] These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating PEG linkers to a wide array of molecules such as peptides, proteins, antibodies, and small molecule drugs.[3][4] The PEG backbone itself imparts favorable properties like increased hydrophilicity, improved pharmacokinetics, and reduced immunogenicity to the conjugated molecule.[1][4]
This guide focuses on the most common and effective methods for synthesizing these valuable linkers, starting from readily available hydroxyl-terminated PEG precursors.
Synthetic Strategy: A Two-Step Approach
The most prevalent and well-established method for synthesizing azido-terminated PEG linkers involves a two-step process starting from hydroxyl-terminated PEG (PEG-OH).[1][5] This strategy is applicable to both monofunctional (e.g., mPEG-OH) and bifunctional (e.g., HO-PEG-OH) precursors of various molecular weights.[1][5]
The general synthetic workflow is as follows:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group(s) of the PEG are first activated by converting them into a better leaving group. This is typically achieved through mesylation or tosylation.[1][6]
-
Nucleophilic Substitution with Azide: The activated PEG intermediate is then reacted with an azide salt, most commonly sodium azide (NaN₃), to introduce the azide functionality via a nucleophilic substitution reaction.[1][7]
Below is a visual representation of this synthetic workflow.
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the synthesis of azido-terminated PEG linkers.
Activation of Hydroxyl-Terminated PEG (Mesylation)
This protocol describes the conversion of a hydroxyl-terminated PEG to a mesylate-terminated PEG.
Materials:
-
α-methoxy-ω-hydroxy PEG (mPEG-OH) or α,ω-dihydroxy PEG (HO-PEG-OH)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Triethylamine (Et₃N)
-
Mesyl chloride (MsCl)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure: [5]
-
An oven-dried flask is charged with the hydroxyl-terminated PEG and placed under a dry argon atmosphere.
-
Anhydrous dichloromethane is added to dissolve the PEG.
-
Triethylamine (1.33 equivalents per hydroxyl group) is added to the solution.
-
The mixture is cooled to -10 °C in an ice-salt bath.
-
Mesyl chloride (2.1 equivalents per hydroxyl group) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
After the reaction is complete, water is added to quench the reaction.
-
The organic phase is extracted with dichloromethane (3x).
-
The combined organic phases are washed with brine (3x).
-
The aqueous phase is back-extracted with dichloromethane (3x).
-
The combined organic solutions are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the mesylate-terminated PEG.
Synthesis of Azido-Terminated PEG
This protocol details the nucleophilic substitution of the mesylate group with an azide group.
Materials:
-
Mesylate-terminated PEG (PEG-OMs)
-
Ethanol
-
Sodium azide (NaN₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [5]
-
The dry mesylate-terminated PEG is placed in a flask under a dry argon atmosphere.
-
Ethanol is added to dissolve the PEG-OMs.
-
Sodium azide (1.5 equivalents per mesylate group) is added to the solution.
-
The mixture is heated to reflux and stirred for 12 hours.
-
After cooling to room temperature, the solution is concentrated using a rotary evaporator.
-
The residue is redissolved in dichloromethane.
-
The organic solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the azido-terminated PEG.
Quantitative Data Summary
The efficiency of the synthesis of azido-terminated PEG linkers can be evaluated based on reaction yields and the degree of end-group functionalization. The following tables summarize representative quantitative data from the literature.
Table 1: Summary of Yields for Mesylation and Azidation of mPEG
| Starting Material (mPEG-OH) | Molecular Weight (Da) | Mesylation Yield (%) | Azidation Yield (%) | Overall Yield (%) | Reference |
| mPEG-OH | 350 | 99 | 97 | 96 | [5] |
| mPEG-OH | 2000 | >99 | >99 | >98 | [4][8] |
| mPEG-OH | 5000 | >99 | >99 | >98 | [4][8] |
Table 2: Summary of Yields for Bifunctional PEG Derivatives
| Starting Material (HO-PEG-OH) | Molecular Weight (Da) | Dimesylation Yield (%) | Diazidation Yield (%) | Overall Yield (%) | Reference |
| HO-PEG-OH | 400 | >99 | >99 | >98 | [4][8] |
| HO-PEG-OH | 1500 | 98 | 97 | 95 | [9] |
| HO-PEG-OH | 7800 | >99 | >99 | >98 | [4][8] |
Note: Yields are typically determined by gravimetric analysis and/or NMR spectroscopy.
Purification and Characterization
Proper purification and characterization are critical to ensure the quality and reactivity of the final azido-terminated PEG linker.
Purification Techniques
-
Dialysis: Effective for removing unreacted salts and small molecule impurities from high molecular weight PEGs.[1]
-
Column Chromatography: [1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying small to medium-sized PEG linkers and for analytical assessment of purity.[10][11]
-
Size-Exclusion Chromatography (SEC): Useful for separating the desired PEG product from smaller unreacted reagents.[10]
-
-
Recrystallization/Precipitation: Often used to isolate the final product from the reaction mixture.[1][7]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): The primary method for confirming the structure and quantifying the degree of end-group functionalization.[6][12][13] The appearance of a characteristic signal for the methylene (B1212753) protons adjacent to the azide group (around 3.4 ppm in CDCl₃) and the disappearance of the signal for the methylene protons adjacent to the hydroxyl group confirm the successful conversion.[14]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Used to confirm the molecular weight and molecular weight distribution of the PEG linker.[12][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to detect the characteristic azide stretching vibration (around 2100 cm⁻¹).[14]
Applications in Bioconjugation: Click Chemistry
Azido-terminated PEG linkers are extensively used in bioconjugation via "click chemistry" to construct complex architectures like antibody-drug conjugates (ADCs), functionalized nanoparticles, and hydrogels.[1][3][6]
The following diagram illustrates the logical relationship in the application of an azido-terminated PEG linker in the formation of an antibody-drug conjugate.
Conclusion
The synthesis of azido-terminated PEG linkers via a two-step activation and substitution method is a robust and efficient strategy that provides access to a wide range of valuable tools for bioconjugation and drug delivery. Careful execution of the experimental protocols, coupled with rigorous purification and characterization, ensures the production of high-quality linkers with a high degree of functionalization, enabling their successful application in cutting-edge research and development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. precisepeg.com [precisepeg.com]
- 4. mdpi.com [mdpi.com]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Versatility of Azido-PEG1 in Modern Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG1, a heterobifunctional linker, has emerged as a cornerstone in the field of bioconjugation and drug development. Its unique chemical architecture, featuring a reactive azide (B81097) (N₃) group at one end and a variety of functional moieties at the other, all connected by a single polyethylene (B3416737) glycol (PEG) unit, offers unparalleled versatility. This guide provides an in-depth exploration of the core applications, experimental methodologies, and underlying principles of utilizing this compound in scientific research.
Core Principles and Chemical Properties
At its core, this compound is a molecular bridge designed for the precise and efficient linkage of two different molecules. The azide group is the linchpin of its functionality, serving as a bioorthogonal handle for "click chemistry" reactions. These reactions are prized for their high efficiency, specificity, and biocompatibility.[1] The other end of the this compound linker can be functionalized with a variety of reactive groups, such as:
-
Amine (-NH₂): Reacts with carboxylic acids and activated NHS esters.[2]
-
Carboxylic Acid (-COOH): Forms stable amide bonds with primary amines in the presence of activators like EDC or HATU.[3]
-
NHS Ester (-O-N(C(O))₂CH₂CH₂): Efficiently labels primary amines on proteins and other molecules.[4]
-
Chloroacetyl (-CH₂Cl): Reacts with nucleophiles, particularly the sulfhydryl group of cysteine residues.[4]
The short PEG spacer enhances the solubility and reduces steric hindrance of the conjugated molecules.[5]
Table 1: Physicochemical Properties of Representative this compound Derivatives
| Property | This compound-CH2COO-Cl | This compound-amine | This compound-acid |
| Chemical Formula | C₄H₆ClN₃O₂ | C₂H₇N₃O | C₅H₉N₃O₃ |
| Molecular Weight | 163.56 g/mol | 89.10 g/mol | 159.14 g/mol |
| CAS Number | 79598-49-5 | 464190-91-8 | 1393330-34-1 |
| Storage | -20°C for long-term, 0-4°C for short-term. Keep dry and protected from light. | -20°C for long-term, protected from light. | -20°C for long-term. |
| Solubility | Soluble in DMSO and DMF. | Soluble in water, DMSO, and DMF. | Soluble in water, DMSO, DMF, and DCM. |
Data sourced from commercial suppliers and may vary.
Core Applications of this compound
The unique properties of this compound have led to its widespread adoption in several key areas of research and development:
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[1] this compound is a frequently used linker to connect the target protein ligand and the E3 ligase ligand.[6] The linker's length and composition are critical for the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which directly impacts the efficiency of protein degradation.
References
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG1 in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG1, a heterobifunctional linker, and its mechanism of action in bioconjugation. We will delve into the core principles of its reactivity, the significance of its polyethylene (B3416737) glycol (PEG) spacer, and its application in creating advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: The Dual Functionality of this compound
This compound is a versatile molecular tool designed for the precise and efficient coupling of biomolecules. Its utility stems from its two key components: a reactive azide (B81097) (-N3) group and a single polyethylene glycol (PEG) unit. This combination allows for a "click chemistry" approach to bioconjugation, a set of reactions known for their high efficiency, specificity, and biocompatibility.[1] The PEG component, a short and hydrophilic spacer, enhances the solubility and stability of the resulting conjugate and minimizes steric hindrance.[2][3]
The primary mechanisms through which this compound participates in bioconjugation are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click chemistry" reaction.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for applications in living systems.[1][4]
-
Staudinger Ligation: A bioorthogonal reaction that forms a stable amide bond.[5][]
Mechanism of Action: Key Bioconjugation Reactions
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[7] This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[7] The reaction is known for its fast kinetics, high yields, and specificity, as neither azide nor alkyne groups are naturally present in most biological systems.[8][9] To protect biomolecules from potential damage by copper ions, a stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.[7][9]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that circumvents the need for a potentially cytotoxic copper catalyst, making it highly suitable for bioconjugation in living cells and organisms.[1][10] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole linkage.[1][11] The driving force for this reaction is the relief of ring strain in the cyclooctyne.[12] While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC.[12][13]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Staudinger Ligation
The Staudinger ligation is another metal-free bioconjugation method that involves the reaction of an azide with a phosphine (B1218219).[5][] Specifically, a phosphine bearing an electrophilic trap, such as a methyl ester, reacts with the azide to form an aza-ylide intermediate.[14] This intermediate then undergoes intramolecular cyclization to form a stable amide bond, releasing phosphine oxide as a byproduct.[] This reaction is highly chemoselective and proceeds in aqueous environments, making it suitable for biological applications.[15][16]
Caption: Staudinger Ligation Mechanism.
The Role of the PEG Linker
The polyethylene glycol (PEG) component of this compound plays a crucial role in the successful application of bioconjugation.[17][18] The hydrophilic and flexible nature of the PEG chain imparts several beneficial properties to the resulting bioconjugate:
-
Improved Solubility and Stability: PEG enhances the solubility of hydrophobic molecules in aqueous solutions and can protect them from enzymatic degradation.[3][17]
-
Reduced Immunogenicity: The PEG chain can create a "stealth" effect by forming a hydration shell around the biomolecule, which can mask immunogenic epitopes and reduce the likelihood of an adverse immune response.[17]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce its renal clearance and prolong its circulation half-life in the body.[17][18]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for bioconjugation reactions involving azides. These values are illustrative and should be optimized for specific applications.
Table 1: Typical Reaction Conditions for CuAAC with this compound [7]
| Parameter | Typical Range/Value | Notes |
| Reactants | This compound, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O | Often used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Typically used in 5-10 fold excess relative to the copper salt. |
| Copper Ligand | TBTA, THPTA | A 1:5 molar ratio of copper to ligand is often used. |
| Solvent | DMSO, t-BuOH/H₂O mixture, PBS (pH 7.4) | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | The reaction is typically carried out at room temperature. |
| Reaction Time | 30 minutes to 48 hours | Monitored by TLC or LC-MS. |
| Typical Yield | >90% | Highly dependent on substrates and reaction conditions. |
Table 2: Comparison of Second-Order Rate Constants for SPAAC with Different Cyclooctynes [10]
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
| BCN | ~0.1 |
| DBCO | ~1.0 |
| DIBO | ~0.3 |
Experimental Protocols
The following are generalized protocols for key bioconjugation reactions involving an azide functional group. Specific conditions should be optimized for each application.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an azide-functionalized molecule with an alkyne-containing molecule.[2][7]
Materials:
-
Azide-functionalized molecule (e.g., this compound derivative)
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)
-
Copper Ligand (e.g., THPTA or TBTA) stock solution (e.g., 100-200 mM in water or DMSO/water)
-
Reducing Agent (e.g., Sodium Ascorbate) stock solution (e.g., 100-300 mM in water, prepared fresh)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide- and alkyne-containing molecules in the reaction buffer to the desired concentrations.
-
Degas all buffers and solutions thoroughly to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[19]
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide- and alkyne-containing molecules. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is common.[19]
-
Add the catalyst premix to the reaction mixture. The final copper concentration is typically in the range of 100-250 µM.[7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature with gentle mixing. Reaction times can range from 30 minutes to several hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, purify the conjugate to remove the copper catalyst and excess reagents using a suitable method like SEC or dialysis.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general method for conjugating an azide-functionalized molecule with a strained cyclooctyne-modified molecule.[10][11]
Materials:
-
Azide-functionalized molecule (e.g., this compound derivative)
-
Strained cyclooctyne-modified molecule (e.g., DBCO- or BCN-functionalized)
-
Reaction Buffer (e.g., PBS, pH 7.4, ensure it is azide-free)
-
Anhydrous DMSO (if needed for solubility)
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of the strained cyclooctyne-modified molecule in a compatible solvent like DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-functionalized molecule.
-
Add the strained cyclooctyne-modified molecule to the reaction mixture. A molar ratio of 1:1 to 1:1.5 (azide:cyclooctyne) is common.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by an appropriate analytical method.
-
Once complete, purify the conjugate using a suitable method to remove unreacted starting materials.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a two-step bioconjugation process utilizing a heterobifunctional linker like an Azido-PEG derivative.
Caption: General Experimental Workflow for Two-Step Bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. bioclone.net [bioclone.net]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. raineslab.com [raineslab.com]
- 16. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Polyethylene Glycol (PEG) Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polyethylene Glycol (PEG) Linkers
Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities.[1][2] The process of covalently attaching PEG chains to molecules like proteins, peptides, or small molecule drugs is known as PEGylation.[1][3] This modification has become a cornerstone in the development of advanced therapeutics and diagnostics due to the unique physicochemical properties of PEG, including its hydrophilicity, biocompatibility, and low immunogenicity.[1][4]
The primary benefits of incorporating PEG linkers in bioconjugates are multifaceted. They can significantly improve the solubility of hydrophobic molecules, enhance their stability by protecting them from enzymatic degradation, and reduce the likelihood of an immune response by masking immunogenic epitopes.[1][2] Furthermore, PEGylation increases the hydrodynamic volume of the conjugate, which slows its renal clearance and prolongs its circulation half-life in the bloodstream.[1][5]
This technical guide provides a comprehensive overview of PEG linkers, their classification, and their strategic applications in bioconjugation. It includes detailed experimental protocols for key conjugation chemistries, quantitative data to inform linker selection, and visualizations of important workflows and pathways.
Classification of PEG Linkers
PEG linkers can be categorized based on their architecture, the reactivity of their terminal functional groups, and their stability in biological environments.
Architectural Classification:
-
Linear PEG Linkers: These are the most common type, consisting of a single, straight chain of repeating ethylene (B1197577) oxide units with functional groups at one or both ends.[1][6] Their simplicity and predictable behavior make them a popular choice.[1]
-
Branched PEG Linkers: Featuring multiple PEG arms extending from a central core, branched linkers offer a greater shielding effect and can achieve a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[1][7] This can further enhance circulation half-life.[8]
-
Multi-Arm PEG Linkers: As a more complex form of branched linkers, these have three or more PEG arms and are often employed in the creation of hydrogels and for developing multivalent conjugation strategies.[1][9]
Functional Group Classification:
-
Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends, making them suitable for crosslinking similar molecules.[1][9]
-
Heterobifunctional PEG Linkers: With different reactive groups at each terminus, these linkers allow for the sequential and specific conjugation of two distinct molecules.[1][9] This is particularly valuable in the development of complex bioconjugates like antibody-drug conjugates (ADCs).[1]
-
Monofunctional PEGs: These have a reactive group at one end and an inert group (commonly a methoxy (B1213986) group, mPEG) at the other, used to prevent crosslinking.
Common terminal functional groups include:
-
Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins (e.g., lysine (B10760008) residues) to form stable amide bonds.[10][11]
-
Thiol-Reactive Groups: Maleimides are highly selective for sulfhydryl groups (e.g., from cysteine residues), forming stable thioether bonds.[12][13]
-
Click Chemistry Compatible Groups: Azides and alkynes (including strained alkynes like DBCO) enable highly specific and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[9][14]
Stability-Based Classification:
-
Non-Cleavable PEG Linkers: These form a permanent, stable bond between the conjugated molecules.[15] They are ideal for applications requiring long-term stability and where the entire conjugate is intended to be internalized and degraded within the target cell.[16][17]
-
Cleavable PEG Linkers: These linkers are designed to be stable in systemic circulation but break down under specific physiological conditions, such as the acidic environment of endosomes (acid-sensitive linkers like hydrazones) or in the presence of specific enzymes overexpressed in tumor cells (enzyme-sensitive linkers).[1][15] This allows for controlled and targeted release of a therapeutic payload.[15]
Data Presentation: Quantitative Impact of PEG Linkers
The choice of PEG linker length and architecture has a quantifiable impact on the performance of a bioconjugate. The following tables summarize key data from various studies.
Table 1: Impact of PEG Linker Molecular Weight on Circulation Half-Life
| Parent Molecule | PEG Molecular Weight (kDa) | Architecture | Circulation Half-Life (t½) | Reference(s) |
|---|---|---|---|---|
| Interferon alfa-2b | 12 | Linear | ~50 hours | [18] |
| Interferon alfa-2a | 40 | Branched | ~72-192 hours | [18] |
| Recombinant Human TIMP-1 | 20 | Not Specified | 28 hours (vs. 1.1 h for non-PEGylated) | [19] |
| Human Growth Hormone | Not Specified (PAS#1(600)) | Not Specified | 18.2 hours (vs. 0.047 h for non-PEGylated) | [19] |
| Affibody-MMAE Conjugate | 4 | Linear | 2.5-fold increase vs. no PEG | [20] |
| Affibody-MMAE Conjugate | 10 | Linear | 11.2-fold increase vs. no PEG | [20] |
| Nanoparticles | 5 | Linear | 15.5 hours (vs. 0.89 h for non-PEGylated) | [3] |
| Nanoparticles | 5 | Branched (Brush) | 19.5 hours (vs. 0.89 h for non-PEGylated) |[3] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| ADC Construct (Antibody-Payload) | PEG Linker Length/MW | Cell Line | IC50 / EC50 (nM) | Reference(s) |
|---|---|---|---|---|
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | ~4.4 | [6] |
| ZHER2-PEG4K-MMAE | 4 kDa | NCI-N87 | ~19.8 | [6] |
| ZHER2-PEG10K-MMAE | 10 kDa | NCI-N87 | ~99 | [6] |
| anti-CD30-MMAE | Various PEG lengths | L540cy | Comparable EC50s across various PEG lengths | [6] |
| Docetaxel-loaded PLGA NPs | PEGylated | SKOV3 | Significantly more cytotoxic than free drug | [21] |
| Non-PEGylated Nanotubes | Not Applicable | MCF-7, MDA-MB-231 | Not cytotoxic | [10] |
| Doxorubicin-loaded PEG-Nanotubes | PEGylated | MCF-7, MDA-MB-231 | Decreased cell viability |[10] |
Table 3: Comparison of Cleavable vs. Non-Cleavable Linkers in ADCs
| Feature | Cleavable Linkers | Non-Cleavable Linkers | Reference(s) |
|---|---|---|---|
| Primary Function | Controlled, triggered payload release at a specific site. | Stable, permanent connection between payload and carrier. | [16] |
| Release Mechanism | Cleavage by pH, enzymes, or redox potential. | Relies on degradation of the entire conjugate (e.g., in the lysosome). | [16] |
| Key Advantage | Targeted drug release, potential for bystander effect, reduced systemic toxicity. | High stability in circulation, minimizing premature drug release. | [16][22] |
| Potential Drawback | Risk of premature cleavage, leading to off-target toxicity. | Payload released with linker remnant, which may alter its activity. | [16] |
| Plasma Stability | Generally lower. | Generally higher. |[22] |
Mandatory Visualizations
Caption: A decision-making workflow for selecting the optimal PEG linker.
Caption: Experimental workflow for ADC preparation and characterization.
Caption: Signaling pathway of PEGylated Interferon (e.g., PEG-IFN-α).
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. The following sections provide protocols for common PEGylation techniques.
Protocol 1: Amine-Reactive PEGylation using NHS Ester
This protocol outlines the general procedure for conjugating a PEG-NHS ester to a protein with accessible primary amines (e.g., lysine residues).[23][24][25]
Materials:
-
Protein to be PEGylated (1-10 mg/mL)
-
Amine-reactive PEG (e.g., m-PEG-NHS Ester)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5.[25]
-
Quenching Buffer: 1 M Tris or glycine, pH 7.5.[23]
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).[17][25]
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column like Sephadex G-25, or dialysis cassette).[17][23]
Procedure:
-
Protein Preparation:
-
PEG Reagent Preparation:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[17][25]
-
Immediately before use, dissolve the required amount of PEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[25][26] Do not store the stock solution as the NHS ester hydrolyzes quickly.[17]
-
-
Conjugation Reaction:
-
Calculate the volume of the PEG-NHS ester stock solution needed to achieve the desired molar excess (a 10- to 50-fold molar excess is a common starting point).[24]
-
Slowly add the PEG-NHS ester solution to the stirring protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation.[23][25]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[17][25] The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Purification:
-
Characterization:
-
Analyze the purified conjugate to determine the degree of PEGylation (e.g., using SDS-PAGE, Mass Spectrometry) and confirm its integrity and purity (e.g., using SEC).
-
Protocol 2: Thiol-Reactive PEGylation using Maleimide
This protocol describes the site-specific conjugation of a PEG-Maleimide to a protein containing a free cysteine residue.[1][2][24]
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-activated PEG
-
Reaction Buffer: Degassed, thiol-free buffer, e.g., PBS, HEPES, pH 6.5-7.5.[1][2]
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP).[1][15]
-
Anhydrous DMSO or DMF.[1]
-
Purification system (e.g., SEC or dialysis).
Procedure:
-
Protein Preparation (Reduction of Disulfides - Optional):
-
If the protein's target cysteines are involved in disulfide bonds, they must first be reduced.
-
Dissolve the protein in degassed Reaction Buffer.[1]
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[1]
-
Incubate for 20-60 minutes at room temperature.[1] TCEP does not need to be removed before proceeding with the conjugation.[1]
-
-
PEG Reagent Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with excess maleimide.[1]
-
-
Purification:
-
Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide and other small molecules.[2]
-
-
Characterization:
-
Characterize the final conjugate for the degree of PEGylation, purity, and functional activity.
-
Protocol 3: Bioconjugation via Click Chemistry (SPAAC)
This protocol outlines a general procedure for conjugating an azide-modified protein with a strained alkyne-PEG linker (e.g., DBCO-PEG).[9]
Materials:
-
Azide-modified protein (1-10 mg/mL)
-
DBCO-activated PEG linker
-
Reaction Buffer: Amine-free buffer, e.g., PBS, pH 7.4.[9]
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., SEC or dialysis).
Procedure:
-
Biomolecule Preparation:
-
Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the Reaction Buffer.[9]
-
-
PEG Reagent Preparation:
-
Prepare a stock solution of the DBCO-PEG conjugate in a suitable solvent like DMSO.[9]
-
-
Conjugation Reaction:
-
Add the DBCO-PEG stock solution to the protein solution. A molar excess of the PEG reagent (e.g., 5- to 20-fold) is typically used.[9]
-
Gently mix the solution and incubate at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC).
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated protein conjugate using SEC or dialysis to remove any unreacted DBCO-PEG reagent.[9]
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using methods such as mass spectrometry and HPLC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 14. precisepeg.com [precisepeg.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. biotium.com [biotium.com]
- 25. benchchem.com [benchchem.com]
- 26. confluore.com [confluore.com]
An In-depth Technical Guide to the Fundamental Principles of PEGylation for Protein Modification
Executive Summary
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a biologic molecule, is a foundational technology in drug development.[1][2] This process modifies the physicochemical properties of therapeutic proteins, peptides, and other biomolecules to improve their pharmacokinetic and pharmacodynamic profiles.[2][3] Key advantages imparted by PEGylation include a significantly extended circulating half-life, reduced immunogenicity, enhanced stability against proteolytic degradation, and improved solubility.[1][3][4][][6] This guide provides a comprehensive technical overview of the core principles of PEGylation, detailing the underlying chemistry, strategies for site-specific modification, quantitative impacts on drug performance, and essential experimental protocols for its successful implementation and analysis.
The Rationale and Core Principles of PEGylation
The primary motivation for PEGylating a therapeutic protein is to overcome inherent limitations such as rapid renal clearance, susceptibility to enzymatic degradation, and the potential to elicit an immune response.[1] PEGylation addresses these challenges through several key mechanisms rooted in the unique properties of the PEG polymer.
-
The "Stealth" Effect and Pharmacokinetics: The PEG polymer is highly hydrophilic and flexible, forming a protective hydrated layer around the protein.[][6] This "stealth" shield sterically hinders interactions with other molecules.[1][7] This leads to two critical pharmacokinetic consequences:
-
Extended Circulating Half-Life: The attachment of PEG chains dramatically increases the hydrodynamic radius of the biologic.[1][8] This larger size reduces the rate of glomerular filtration by the kidneys, the primary clearance route for smaller proteins, thereby prolonging the drug's presence in the bloodstream.[1][6][9] This allows for less frequent dosing, which can improve patient compliance.[6]
-
Reduced Immunogenicity and Antigenicity: The PEG shield masks surface epitopes on the protein, preventing or reducing their recognition by B-cell receptors and antigen-presenting cells.[1][6][7] This can significantly decrease the formation of anti-drug antibodies (ADAs), a common challenge that can neutralize the therapeutic effect and cause adverse reactions.[1]
-
-
Enhanced Stability and Solubility: The protective PEG layer can also shield the protein from proteolytic enzymes, enhancing its stability both in vivo and in vitro.[1][][8] Furthermore, as a highly soluble polymer, PEG can increase the solubility of hydrophobic or aggregation-prone proteins, simplifying their formulation and administration.[1][4][][8]
The Chemistry of Protein PEGylation
The covalent attachment of PEG to a protein can be achieved through various chemical strategies, which have evolved from non-specific to highly controlled methods. These are often categorized into two generations.
-
First-Generation (Random) PEGylation: This initial approach involves the random attachment of activated PEG molecules to multiple reactive sites on the protein surface.[1] The most common targets are the primary amines of lysine (B10760008) residues, which are typically abundant and surface-exposed.[1] While effective at increasing the molecule's size, this method results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains and attachment sites, which can be challenging to characterize and may lead to reduced bioactivity if modification occurs near the active site.[1][10]
-
Second-Generation (Site-Specific) PEGylation: To overcome the limitations of random PEGylation, site-specific methods were developed to attach a single PEG chain at a defined location.[4][11][12] This approach yields a homogeneous product with a predictable structure, which helps preserve the protein's biological activity and improves batch-to-batch consistency.[13][14]
Key Chemical Reactions for Covalent Attachment
The choice of PEGylation chemistry is critical and depends on the available functional groups on the protein and the desired outcome.
2.1. Amine PEGylation (Lysine and N-Terminus) This is the most common PEGylation strategy due to the prevalence of lysine residues on protein surfaces.
-
Via N-Hydroxysuccinimidyl (NHS) Esters: PEG-NHS esters react with the unprotonated primary amine groups of lysine residues and the N-terminal α-amine to form stable, irreversible amide bonds.[15][16][17] The reaction is typically performed at a neutral to slightly alkaline pH (7.0-8.5).[15]
-
Via Reductive Amination (Aldehyde Chemistry): PEG-aldehyde reagents react with primary amines to form an intermediate Schiff base, which is then stabilized by a reducing agent (e.g., sodium cyanoborohydride) to form a stable secondary amine linkage.[13][18] By carefully controlling the reaction pH to be mildly acidic (pH 5.5-7.4), this method can be highly selective for the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysines.[13][19]
-
Via Activated Carbonates: Reagents like PEG-succinimidyl carbonate (PEG-SC) react with primary amines to form stable urethane (B1682113) linkages.[20] Similar to reductive amination, selectivity for the N-terminus can be achieved by exploiting pKa differences and controlling the reaction pH.[20]
2.2. Thiol PEGylation (Cysteine) This strategy offers high specificity by targeting the sulfhydryl group of cysteine residues.
-
Via Maleimide Chemistry: PEG-maleimide reagents react specifically with the free sulfhydryl group of a cysteine residue under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[16][19] This is a highly efficient and popular method for site-specific modification, often employed on proteins engineered to have a single, surface-exposed cysteine.[19]
2.3. Enzymatic PEGylation Enzymatic methods provide an alternative for achieving high site-specificity.
-
Via Transglutaminase (mTGase): Microbial transglutaminase can catalyze the formation of an isopeptide bond between a glutamine residue on the protein and a primary amine, such as an amine-terminated PEG.[21] Reversing the substrates allows for the specific modification of lysine residues.[14][21] This technique can achieve highly selective modification at specific Gln or Lys sites recognized by the enzyme.[21]
Quantitative Impact of PEGylation on Protein Properties
The effects of PEGylation can be quantified through pharmacokinetic studies, immunogenicity assays, and functional analyses. The size and structure (linear vs. branched) of the attached PEG are critical parameters that influence the final properties of the conjugate.[3]
Data on Pharmacokinetic Parameters
PEGylation drastically alters the pharmacokinetic profile of a protein, primarily by increasing its plasma half-life (t½) and overall drug exposure (Area Under the Curve, AUC).
| Biologic | PEG Modification | Half-life (t½) Change | Area Under the Curve (AUC) Change | Reference Insight |
| Interferon α-2a | 40 kDa branched PEG | ~100-fold increase (from <9 hrs to ~77 hrs) | Significant increase | The larger, branched PEG provides a substantial increase in hydrodynamic size, drastically reducing renal clearance.[22] |
| G-CSF | 20 kDa linear PEG | ~10-fold increase (from ~4 hrs to ~40 hrs) | Significant increase | A single injection of PEG-G-CSF (Pegfilgrastim) is comparable to daily injections of the non-PEGylated form.[18] |
| Asparaginase | 5 kDa linear PEG | ~5-fold increase | Increased drug exposure | Reduces dosing frequency and provides a more sustained therapeutic effect in leukemia treatment.[3] |
Table 1: Summary of quantitative data illustrating the typical effect of PEGylation on key pharmacokinetic parameters for selected therapeutic proteins.
Data on Immunogenicity
PEGylation is a proven strategy for reducing the immunogenicity of therapeutic proteins, although its effectiveness must be evaluated on a case-by-case basis.[23][24]
| Biologic | Condition | Incidence of Anti-Drug Antibodies (ADAs) | Reference Insight |
| Asparaginase | Non-PEGylated | Common | PEGylation masks immunogenic epitopes, leading to a lower incidence of neutralizing antibodies and hypersensitivity reactions.[7] |
| PEGylated (Oncaspar) | Reduced | ||
| Adenosine Deaminase | Non-PEGylated | High | PEG-ADA (Adagen) was the first PEGylated protein approved and demonstrated a significant reduction in immunogenicity for treating SCID.[3][25] |
| PEGylated (Adagen) | Significantly Reduced | ||
| G-CSF | Non-PEGylated | Low but detectable | The incidence of ADAs is generally low for both forms, but for the PEGylated version, antibodies are often directed against the PEG moiety itself.[7] |
| PEGylated (Neulasta) | Similar to non-PEGylated |
Table 2: Comparative summary of the impact of PEGylation on the immunogenicity of selected therapeutic proteins.
Key Experimental Protocols
Successful PEGylation requires careful optimization of reaction conditions and robust purification and analytical methods.
Protocol 1: Site-Specific N-Terminal PEGylation via Reductive Amination
This protocol is designed to selectively modify the N-terminal α-amino group using a PEG-aldehyde reagent.[6][13]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Reaction Buffer: 100 mM MES or sodium phosphate, pH 5.5-6.5 (amine-free)
-
mPEG-Aldehyde (mPEG-ALD)
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) stock solution (e.g., 500 mM in reaction buffer)
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5
-
Purification columns (IEX or SEC)
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in an amine-containing buffer (like Tris), perform a buffer exchange into the reaction buffer.
-
PEGylation Reaction:
-
Reaction Quenching: Add the quenching solution to a final concentration of 50 mM to react with any excess PEG-aldehyde. Incubate for 30-60 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG, protein, and byproducts using Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC).
Protocol 2: Lysine PEGylation using PEG-NHS Ester
This protocol describes the more traditional, random PEGylation of lysine residues.[15]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.5-8.5 (amine-free)
-
mPEG-NHS Ester
-
Solvent: Anhydrous DMSO or DMF (if PEG reagent is not readily water-soluble)
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5
-
Purification columns (IEX or SEC)
Methodology:
-
Protein Preparation: Prepare the protein in the reaction buffer as described in Protocol 1.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or directly in the reaction buffer.
-
PEGylation Reaction:
-
Slowly add the dissolved PEG reagent to the protein solution while gently stirring. A 5- to 20-fold molar excess of PEG is a common starting point.[15]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[13] Reaction time should be optimized to achieve the desired degree of PEGylation.
-
-
Reaction Quenching: Add the quenching solution to a final concentration of 20-50 mM to consume any excess PEG-NHS ester. Incubate for 15-30 minutes.[15]
-
Purification: Purify the resulting mixture of PEGylated species using IEX or SEC. IEX can often separate species based on the degree of PEGylation (mono-, di-, etc.), as the PEG chains shield the protein's surface charges.[13][]
Protocol 3: Purification and Characterization of PEGylated Proteins
Purification and characterization are critical steps to ensure product quality, homogeneity, and identity.
3.1. Purification Methods
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from the unmodified protein and low molecular weight reactants.[] It separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[]
-
Ion-Exchange Chromatography (IEX): IEX is highly effective for separating PEGylated species from the native protein and can also resolve molecules with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[][27][28] The attachment of neutral PEG chains shields the protein's surface charges, altering its elution profile.[13][27]
3.2. Characterization Methods
-
SDS-PAGE: A simple and rapid method to visually confirm successful PEGylation. The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band (or smear, for heterogeneous products) compared to the unmodified protein.[20]
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC is used to assess purity and the extent of aggregation.[29] Reversed-Phase (RP)-HPLC can be used to separate different PEGylated forms and is often coupled with other detectors.[25][29]
-
Mass Spectrometry (MS): MS is a powerful tool for determining the precise molecular weight of the conjugate, which allows for confirmation of the degree of PEGylation (the number of attached PEG chains).[29][30][31] Peptide mapping after enzymatic digestion can be used to identify the exact site(s) of PEG attachment.
Conclusion
PEGylation is an indispensable tool in biopharmaceutical development, enabling the transformation of promising but challenging protein candidates into effective therapeutics. By leveraging fundamental principles of polymer chemistry and protein biochemistry, PEGylation systematically enhances the pharmacokinetic properties, stability, and safety profile of biologic drugs. The evolution from random, first-generation techniques to precise, site-specific second-generation strategies has allowed for the creation of more homogeneous and potent medicines. A thorough understanding of the underlying chemistry, coupled with robust protocols for synthesis, purification, and characterization, is essential for any researcher or drug developer aiming to harness the full potential of this powerful technology.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. benchchem.com [benchchem.com]
- 16. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 17. Protocol for Protein PEGylation [jenkemusa.com]
- 18. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. Site-selective enzymatic chemistry for polymer conjugation to protein lysine residues: PEGylation of G-CSF at lysine-41 - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01616B [pubs.rsc.org]
- 22. ovid.com [ovid.com]
- 23. cris.technion.ac.il [cris.technion.ac.il]
- 24. researchgate.net [researchgate.net]
- 25. lcms.cz [lcms.cz]
- 27. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biopharminternational.com [biopharminternational.com]
- 29. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. walshmedicalmedia.com [walshmedicalmedia.com]
- 31. benchchem.com [benchchem.com]
An In-depth Technical Guide to Azido-PEG1: Structure, Functional Groups, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Azido-PEG1 linker, a fundamental building block in the field of bioconjugation and drug delivery. We will delve into its core structure, the versatile functional groups it can possess, and its applications in advanced biochemical methodologies. This document will serve as a detailed resource, complete with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of this compound in your research.
Core Concept: The this compound Linker
This compound is a heterobifunctional linker characterized by a short polyethylene (B3416737) glycol (PEG) spacer consisting of a single ethylene (B1197577) glycol unit. This PEG spacer enhances the linker's hydrophilicity, which can improve the solubility of the resulting conjugate in aqueous media.[1][2][3] The defining feature of this linker is the presence of an azide (B81097) (-N₃) group at one terminus. The other terminus can be modified with various functional groups, making this compound a versatile tool for covalently linking different molecules.
The azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[4][5] Specifically, the azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[4][5][6] These reactions form a stable triazole linkage, providing a robust connection between molecules.[4][5]
This guide will focus on two of the most common variants of this compound:
-
This compound-acid: Features a carboxylic acid (-COOH) group at the opposing terminus.[1][7]
-
This compound-amine: Features a primary amine (-NH₂) group at the opposing terminus.[8][9]
Structure and Functional Groups
The core structure of this compound provides a foundational understanding of its chemical behavior and applications.
Chemical Structure Diagrams
Below are the chemical structures of this compound-acid and this compound-amine, illustrating the arrangement of their functional groups.
Functional Group Reactivity
-
Azide Group (-N₃): This functional group is central to the utility of this compound. It is highly selective in its reactivity, primarily undergoing cycloaddition reactions with alkynes. This bioorthogonal nature allows for specific conjugation in complex biological mixtures with minimal side reactions.[4][5] The azide group can react with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes such as DBCO or BCN without a catalyst (SPAAC).[2][4][6]
-
Carboxylic Acid Group (-COOH): The terminal carboxylic acid in this compound-acid can be activated to react with primary amine groups.[1][3] This reaction, typically facilitated by carbodiimide (B86325) crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or coupling reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), forms a stable amide bond.[1][3]
-
Amine Group (-NH₂): The primary amine in this compound-amine is nucleophilic and can react with various electrophilic functional groups. It readily forms stable amide bonds with activated carboxylic acids (e.g., NHS esters) and can also react with aldehydes and ketones to form Schiff bases, which can be further reduced to stable amine linkages.[9][10]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound-acid and this compound-amine for easy comparison.
| Property | This compound-acid | This compound-amine |
| Molecular Formula | C₅H₉N₃O₃[1] | C₄H₁₀N₄O[8] |
| Molecular Weight | 159.1 g/mol [1] | 130.2 g/mol [8] |
| CAS Number | 1393330-34-1[1] | 464190-91-8[5] |
| Purity | Typically >95%[7] | Typically >95%[8] |
| Solubility | Soluble in water, DMSO, DMF, and DCM[1] | Soluble in water, DMSO, DCM, and DMF[9] |
| Storage Conditions | -20°C[1] | -20°C[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound linkers. These protocols are intended as a starting point and may require optimization for specific applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to an this compound linker using a copper(I) catalyst.
Materials:
-
This compound linker (e.g., this compound-acid)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound linker (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule (e.g., 10 mM in DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 50 mM in DMSO for TBTA or water for THPTA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound linker (1.2-2 equivalents) and the alkyne-functionalized molecule (1 equivalent).
-
Add the reaction buffer and organic co-solvent to achieve the desired final concentration (typically 1-10 mM) and solvent ratio.
-
Add the copper ligand to the reaction mixture (5 equivalents relative to copper).
-
-
Reaction Initiation:
-
In a separate tube, premix the CuSO₄ and sodium ascorbate solutions.
-
Add the copper/ascorbate mixture to the reaction tube to initiate the cycloaddition. The final concentration of copper is typically 50-250 µM.
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable method, such as size-exclusion chromatography, reverse-phase HPLC, or dialysis, to remove unreacted starting materials and the copper catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an this compound linker to a molecule functionalized with a strained cyclooctyne, such as DBCO.
Materials:
-
This compound linker
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound linker in a suitable solvent.
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound linker and the DBCO-functionalized molecule in the reaction buffer. A 1:1 to 1.5:1 molar ratio of the azide to the DBCO is commonly used.
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 310 nm.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatographic technique to remove any unreacted starting materials.
-
Amide Bond Formation with this compound-acid
This protocol describes the conjugation of this compound-acid to a primary amine-containing molecule using EDC and N-hydroxysuccinimide (NHS).
Materials:
-
This compound-acid
-
Amine-containing molecule
-
EDC
-
NHS or sulfo-NHS
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl or 100 mM Glycine, pH 8.0)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound-acid in the activation buffer.
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in the activation buffer.
-
-
Carboxylic Acid Activation:
-
Add a molar excess of EDC and NHS/sulfo-NHS to the this compound-acid solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester intermediate.
-
-
Coupling Reaction:
-
Add the activated this compound-acid solution to the solution of the amine-containing molecule.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.
-
Purify the conjugate using desalting, dialysis, or chromatography to remove excess reagents and byproducts.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows involving this compound linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Click Chemistry for PEGylation
This guide provides a comprehensive technical overview of click chemistry as a powerful and versatile tool for the PEGylation of biomolecules. PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to proteins, peptides, or other molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Click chemistry offers a set of highly efficient, specific, and biocompatible reactions that have revolutionized the synthesis of precisely defined PEGylated conjugates.[3][4][5]
We will delve into the core principles of the most prominent click reactions used for PEGylation, provide detailed experimental protocols, summarize key quantitative data, and visualize essential workflows and pathways to facilitate a deeper understanding for professionals in drug development and biomedical research.
Core Principles of Click Chemistry in Bioconjugation
Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions characterized by high yields, modularity, stereospecificity, and the formation of inoffensive byproducts that are easily removed.[4] For applications in bioconjugation, a critical feature is bioorthogonality—the ability of the reaction to proceed within a complex biological environment without interfering with native biochemical processes.[6][7]
The strategy involves functionalizing a biomolecule with one reactive handle (e.g., an azide) and the PEG molecule with a complementary one (e.g., an alkyne).[8] These two partners then "click" together with high specificity.[8] The PEG component itself offers significant advantages by increasing the hydrodynamic radius of the molecule, which can:
-
Enhance Solubility : Improve the water solubility of hydrophobic drugs or proteins.[7]
-
Prolong Half-Life : Reduce renal clearance, leading to longer circulation times in the bloodstream.[9]
-
Reduce Immunogenicity : Shield the biomolecule from the host's immune system.
-
Minimize Steric Hindrance : The flexible PEG chain can act as a spacer, preserving the biological activity of the conjugated molecule.[7]
Key Click Chemistry Reactions for PEGylation
Several types of click reactions are employed for PEGylation, each with distinct advantages and applications. The most prominent are the azide-alkyne cycloadditions and the Diels-Alder ligation.[6][]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal click reaction, involving a copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide (B81097) to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[8][11] It is renowned for its exceptional speed, efficiency, and regioselectivity.[5][7] However, the requirement of a copper catalyst can be a drawback for in vivo applications due to the potential for cytotoxicity and oxidative damage to proteins.[12][13][14] Despite this, it remains a gold standard for in vitro conjugations.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns of CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a metal-free alternative.[15][16][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide.[7][15][18] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a toxic catalyst.[][19] SPAAC is highly bioorthogonal and has become the method of choice for modifying biomolecules in living cells and for in vivo applications.[14][] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[14]
Diels-Alder Ligation
The Diels-Alder reaction is a cycloaddition between a conjugated diene and a dienophile (e.g., a maleimide) to form a six-membered ring.[][20] The inverse-electron-demand Diels-Alder (IEDDA) reaction, typically involving a tetrazine and a trans-cyclooctene (B1233481) (TCO), is particularly fast and bioorthogonal, making it suitable for bioconjugation.[][16] This reaction proceeds without a metal catalyst under mild, aqueous conditions and has been successfully used for PEGylation and hydrogel formation.[][21][22]
Data Presentation: Comparison of Click Chemistry Reactions
Quantitative data is crucial for selecting the appropriate click chemistry strategy. The tables below summarize key parameters for the most common reactions.
Table 1: Comparison of Key Click Chemistry Reactions for PEGylation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse Electron-Demand Diels-Alder (IEDDA) |
|---|---|---|---|
| Reaction Type | [3+2] Cycloaddition | [3+2] Cycloaddition | [4+2] Cycloaddition |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide | Tetrazine + Strained Alkene/Alkyne |
| Catalyst Required | Yes (Copper I)[8] | No[] | No[] |
| Biocompatibility | Lower (due to copper toxicity)[12] | High[15][] | High[] |
| Reaction Rate | Very Fast (k₂ ≈ 10² - 10³ M⁻¹s⁻¹) | Moderate to Fast (k₂ ≈ 10⁻¹ - 10¹ M⁻¹s⁻¹)[14] | Very Fast to Extremely Fast (k₂ up to 10⁶ M⁻¹s⁻¹)[16] |
| Primary Use Case | In vitro conjugation, material science[7] | Live-cell labeling, in vivo applications[14][] | Live-cell imaging, in vivo conjugation[16][23] |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Strained Alkyne | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
|---|---|---|---|
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.1 | Exhibits fast kinetics, commonly used.[24] |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | 0.14 | Offers a favorable reaction rate for many applications.[24] |
| DIBO (Dibenzocyclooctynol) | Benzyl Azide | 0.17 | Exhibits fast reaction kinetics.[24] |
| DIFO (Difluorinated Cyclooctyne) | Azide | 0.076 | A common cyclooctyne used in SPAAC.[19][24] |
| BARAC (Biarylazacyclooctynone) | Azide | Up to 1.3 | Exceptional reaction kinetics.[19] |
Experimental Protocols
The following protocols provide generalized methodologies for performing click chemistry PEGylation. Optimization may be required for specific biomolecules and PEG reagents.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes the conjugation of an alkyne-modified PEG to an azide-functionalized protein.
Materials:
-
Azide-functionalized protein solution (1-5 mg/mL in PBS or similar buffer).
-
Alkyne-PEG.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[25]
-
Ligand stock solution (e.g., 100 mM THPTA in water).[25]
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared).[25]
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis).[11]
Methodology:
-
Reactant Preparation : In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of Alkyne-PEG. Adjust the volume with the reaction buffer.
-
Catalyst Premix : In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution to the THPTA ligand solution at a 1:2 to 1:5 molar ratio (Cu:Ligand).[25] Vortex briefly.
-
Reaction Initiation : Add the catalyst premix to the protein/PEG mixture to a final copper concentration of 100-200 µM.[11]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[11]
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[11]
-
Purification : Purify the PEGylated protein conjugate to remove the copper catalyst, excess PEG, and other reagents. Size exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX) are effective methods.[26]
-
Characterization : Confirm the successful PEGylation using SDS-PAGE (which will show a mobility shift), mass spectrometry (to determine the mass of the conjugate), and HPLC.[1][12]
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein
This protocol details the copper-free conjugation of a DBCO-functionalized PEG to an azide-modified protein.
Materials:
-
Azide-modified protein (1-10 mg/mL in PBS, pH 7.4).[15]
-
DBCO-functionalized PEG reagent.
-
Anhydrous DMSO for dissolving the DBCO-PEG stock.[15]
-
Purification system (e.g., SEC).
Methodology:
-
Prepare Reactant Solutions : Dissolve the azide-modified protein in PBS to the desired final concentration. Prepare a stock solution of the DBCO-PEG in anhydrous DMSO (e.g., 10 mM).[15]
-
Reaction Setup : In a suitable reaction vessel, add the azide-modified protein solution.
-
Initiate Reaction : Add the DBCO-PEG stock solution to the protein solution. A 3 to 10-fold molar excess of the DBCO reagent is typically used. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation : Gently mix the reaction components and incubate at room temperature (25°C) for 4-12 hours or at 4°C for 12-24 hours.[15] The optimal time should be determined empirically.
-
Purification : Once the reaction is complete, purify the conjugate to remove unreacted DBCO-PEG. SEC is a highly effective method for separating the larger PEGylated protein from the smaller unreacted reagents.[26]
-
Characterization : Analyze the final product using SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm conjugation and purity.[27]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) help visualize complex processes in drug development and research.
Caption: General workflow for protein PEGylation using click chemistry.
Caption: Logical workflow for modular ADC synthesis via click chemistry.
Caption: Simplified signaling pathway of PEGylated Type I Interferon.
Conclusion
Click chemistry provides a robust, efficient, and versatile toolkit for the PEGylation of biologics.[6] The choice between different click reactions, such as the rapid CuAAC for in vitro synthesis and the highly biocompatible SPAAC for in vivo applications, allows researchers to tailor their conjugation strategies to specific experimental needs.[7] This technical guide offers a foundational understanding, quantitative comparisons, and practical protocols to aid scientists and drug development professionals in harnessing the power of click chemistry for creating next-generation PEGylated therapeutics.
References
- 1. frontiersin.org [frontiersin.org]
- 2. PEGylation of cytokines and other therapeutic proteins and peptides: the importance of biological optimisation of coupling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. creativepegworks.com [creativepegworks.com]
- 5. What are the advantages of click - chemistry modified Modification PEG? - Blog [shochem.com]
- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 18. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. researchgate.net [researchgate.net]
- 21. Investigation of the Diels–Alder reaction as a cross-linking mechanism for degradable poly(ethylene glycol) based hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 22. Diels-Alder ligation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. confluore.com.cn [confluore.com.cn]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
The Azide Group: A Linchpin in Bioorthogonal Chemistry for Research and Drug Development
An In-depth Technical Guide
For researchers, medicinal chemists, and drug development professionals, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field of chemical reactions that can occur within living systems without interfering with innate biochemical processes, has provided a powerful toolkit for this purpose. At the heart of many of these technologies lies the azide (B81097) functional group (-N₃), a small, stable, and highly selective chemical reporter. This technical guide provides a comprehensive overview of the pivotal role of the azide group in bioorthogonal reactions, with a focus on its application in labeling, imaging, and therapeutic development.
The Power of a Small, Abiotic Handle
The azide group's utility in bioorthogonal chemistry stems from a unique combination of properties.[1] Its small size allows it to be incorporated into various biomolecules, including amino acids, sugars, and nucleosides, with minimal disruption to their natural structure and function.[2][3] Crucially, azides are virtually absent in most biological systems, rendering them "abiotic" and ensuring they do not partake in native metabolic or signaling pathways.[1][4] This bio-inertness is the cornerstone of their "orthogonality," allowing for highly specific chemical reactions with exogenously supplied probes.[5][6] Furthermore, the azide group is stable in aqueous environments and resistant to the vast majority of biological nucleophiles and electrophiles, yet it possesses a unique reactivity that can be harnessed for specific ligation reactions.[2][7]
Core Bioorthogonal Reactions Involving Azides
Three primary classes of bioorthogonal reactions have been developed to target the azide group: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Each offers distinct advantages and is suited to different experimental contexts.
The Staudinger Ligation: A Classic Bioorthogonal Reaction
The Staudinger ligation, a modification of the classic Staudinger reaction, was the first bioorthogonal reaction to be described and involves the reaction of an azide with a triarylphosphine.[2][4] This reaction is highly selective and forms a stable amide bond.[6] A significant advancement is the "traceless" Staudinger ligation, which leaves no residual atoms from the phosphine (B1218219) reagent in the final product, resulting in a native amide bond.[8][9] While robust and highly bioorthogonal, the Staudinger ligation generally exhibits slower kinetics compared to cycloaddition reactions.[5][10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click Chemistry" Workhorse
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between an azide and a terminal alkyne, forming a stable 1,2,3-triazole linkage.[11][12] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction and is insensitive to a wide range of functional groups and aqueous conditions.[11][12] However, the requirement for a copper(I) catalyst, which can be toxic to living cells, generally limits its application to in vitro systems or fixed cells.[2][13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Copper-Free Click Chemistry for Live-Cell Imaging
To overcome the cytotoxicity of CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2][14] This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst.[14][15] The release of ring strain provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures.[15] The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne, with various derivatives offering a range of reaction rates and stability.[15][16] SPAAC has become the go-to method for labeling and imaging biomolecules in living cells and whole organisms.[2]
Quantitative Comparison of Azide-Based Bioorthogonal Reactions
The choice of a bioorthogonal reaction depends on factors such as the biological system, the desired reaction rate, and the tolerance for potential cytotoxicity. The following tables summarize key kinetic data for the three major azide-based bioorthogonal reactions.
| Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features | Reference(s) |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ - 1.12 | Metal-free; forms an amide bond (traceless versions available); can be slow. | [5][9][13][17] |
| CuAAC | Azide + Terminal Alkyne | ~10² - 10³ | Very fast and high yielding; requires a copper catalyst, which is often toxic to live cells. | [13] |
| SPAAC | Azide + Cyclooctyne | ~10⁻³ - 34 | Metal-free and biocompatible; reaction rate is dependent on the cyclooctyne structure. | [13][14] |
Table 1: Comparison of Second-Order Rate Constants for Major Azide-Based Bioorthogonal Reactions.
| Phosphine Reagent | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |
| (Diphenylphosphino)methanethiol | Glycyl residues | 7.7 x 10⁻³ | Not specified | [9][18] |
| Proline-based phosphine | Azide-containing substrates | 1.12 | Mild conditions | [17] |
| Various substituted phosphinothiols | Benzyl azide | Varies with substituent | 25 °C | [8] |
Table 2: Selected Second-Order Rate Constants for the Staudinger Ligation.
| Cyclooctyne Reagent | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference(s) |
| Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | Benzyl azide | 0.15 | 37 °C, DMSO | [14] |
| Dibenzocyclooctyne (DIBO) | Benzyl azide | ~0.3 - 0.7 | Organic (co)solvents | [19][16] |
| Dibenzoazacyclooctyne (DBCO) | Benzyl azide | ~0.6 - 1.0 | Organic (co)solvents | [19][16] |
| Biarylazacyclooctynone (BARAC) | Benzyl azide | ~0.9 | Organic (co)solvents | [16] |
| Various cyclooctynes | Benzyl azide | 2.4 x 10⁻³ - 34 | Varied | [14] |
Table 3: Selected Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
This section provides detailed methodologies for key experiments involving the azide group in bioorthogonal chemistry.
Protocol 1: Metabolic Labeling of Cell-Surface Glycoproteins with Ac₄ManNAz
This protocol describes the metabolic incorporation of an azide-containing sugar, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), into the sialic acid biosynthesis pathway of cultured mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency under standard conditions.
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to create a 10 mM stock solution. Store at -20°C.[20]
-
Metabolic Labeling: The day after seeding, replace the culture medium with fresh medium containing the desired final concentration of Ac₄ManNAz (typically 25-50 µM). A DMSO-only control should be included.[20]
-
Incubation: Incubate the cells for 1-3 days under normal growth conditions to allow for the metabolic incorporation of the azido (B1232118) sugar into cell-surface glycans.[20]
-
Harvesting: Gently harvest the cells and wash them two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.[20] The azide-labeled cells are now ready for downstream bioorthogonal ligation reactions.
Protocol 2: Staudinger Ligation for Labeling Live Cells
This protocol outlines the labeling of azide-modified cell-surface glycans on live cells using a phosphine-FLAG probe.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Phosphine-FLAG conjugate
-
PBS or other suitable buffer
Procedure:
-
Cell Preparation: Resuspend the azide-labeled cells in a suitable buffer (e.g., PBS) at a concentration of 1-5 x 10⁶ cells/mL.
-
Ligation Reaction: Add the phosphine-FLAG reagent to the cell suspension to a final concentration of 100-250 µM.
-
Incubation: Incubate the cells at 37°C for 1-2 hours with gentle agitation.
-
Washing: Pellet the cells by centrifugation and wash them three times with buffer to remove excess phosphine-FLAG reagent.
-
Analysis: The FLAG-labeled cells can now be analyzed by flow cytometry using a fluorescently labeled anti-FLAG antibody or by western blot analysis of cell lysates.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol describes the labeling of azide-modified proteins in a cell lysate with an alkyne-functionalized probe.
Materials:
-
Cell lysate containing azide-modified proteins
-
Alkyne-probe (e.g., alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reagent Stocks:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (e.g., 100 µg of total protein) with the alkyne-probe to a final concentration of 2-40 µM.[21] Adjust the total volume with reaction buffer.
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.[22]
-
Initiate Reaction: Add the CuSO₄/THPTA premix to the reaction mixture. Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to initiate the click reaction.[22]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[21][22]
-
Analysis: The labeled proteins can now be analyzed by methods such as SDS-PAGE followed by western blotting (for biotinylated proteins) or in-gel fluorescence scanning.
Visualizing Bioorthogonal Workflows and Concepts
Diagrams created using the DOT language can effectively illustrate the complex workflows and relationships within bioorthogonal chemistry.
Caption: Workflow for metabolic labeling and subsequent SPAAC ligation.
Caption: Core azide-based bioorthogonal reactions and their products.
Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Conclusion
The azide group has proven to be an exceptionally versatile and powerful tool in the field of bioorthogonal chemistry. Its unique combination of small size, stability, and selective reactivity has enabled the development of a suite of robust chemical methods for labeling, tracking, and manipulating biomolecules in complex biological systems. The choice between the Staudinger ligation, CuAAC, and SPAAC is dictated by the specific experimental requirements, with each reaction offering a unique set of advantages. As research in this area continues to advance, the development of new azide-based bioorthogonal reactions with even faster kinetics and enhanced biocompatibility will undoubtedly expand the frontiers of chemical biology and accelerate the discovery of new therapeutics.
References
- 1. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. raineslab.com [raineslab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. A proline-based phosphine template for Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. broadpharm.com [broadpharm.com]
The Cornerstone of Next-Generation Therapeutics: An In-depth Technical Guide to Azido-PEG1 Linkers in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond traditional inhibition to induce the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs).[1] A critical component of these powerful molecules is the linker, which connects the POI-binding ligand to the E3 ubiquitin ligase recruiter.[2][3] Among the diverse array of linkers, the Azido-PEG1 linker has emerged as a fundamental building block in PROTAC synthesis, offering a unique combination of properties that significantly influence the efficacy and developability of these novel therapeutics.[4]
This technical guide provides a comprehensive overview of the this compound linker, detailing its core principles, impact on PROTAC properties, and its application in synthesis. We will explore the quantitative aspects of this linker, provide detailed experimental protocols for its incorporation, and visualize the key biological pathways and experimental workflows.
Core Principles of the this compound Linker in PROTACs
The this compound linker is a short polyethylene (B3416737) glycol (PEG) chain functionalized with an azide (B81097) group. This seemingly simple structure imparts several crucial advantages to a PROTAC molecule. PEG linkers, in general, are known for their hydrophilicity, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules.[5][6][7] This improved solubility is critical for both in vitro characterization and in vivo bioavailability.[5]
The single ethylene (B1197577) glycol unit of the this compound linker provides a balance of flexibility and defined length.[3] This flexibility can be advantageous for the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination.[1][8] The linker's length is a critical parameter that must be optimized to achieve the correct spatial orientation of the two proteins.[8][9] A linker that is too short may lead to steric hindrance, while one that is too long can result in an unstable complex.[8][9]
The defining feature of the this compound linker is its terminal azide group. This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[10][] This highly efficient and specific reaction allows for the modular and reliable assembly of PROTACs from two separate fragments: one bearing the azide-functionalized linker and the other an alkyne-containing ligand.[10][12] This modular approach greatly facilitates the synthesis of PROTAC libraries for rapid optimization of linker length, composition, and attachment points.[12][13]
Quantitative Impact of PEG Linkers on PROTAC Properties
The length and composition of the PEG linker have a profound impact on the physicochemical and biological properties of a PROTAC. The following tables summarize key quantitative data illustrating these effects.
| Property | Value | References |
| Chemical Formula | C₂H₅N₃O | |
| Molecular Weight | 87.08 g/mol | |
| Contour Length Contribution (per PEG unit) | ~3.5 Å | [] |
Table 1: Physicochemical Properties of a PEG Unit. This data highlights the fundamental contribution of a single PEG unit to the overall size of the PROTAC molecule.
| PROTAC Parameter | Impact of PEG Linker | References |
| Aqueous Solubility | Generally increased due to the hydrophilic nature of the PEG chain. | [5][6][15] |
| Cell Permeability | Can be enhanced as the flexible PEG chain may adopt a compact conformation, shielding polar surface area. However, excessive PEGylation can decrease permeability. | [3][5][8] |
| Ternary Complex Stability | The length and flexibility of the PEG linker are critical for achieving the optimal geometry for a stable and productive ternary complex. | [1][8] |
| Degradation Efficacy (DC₅₀ and Dₘₐₓ) | Highly dependent on linker length, with an optimal length often observed for maximal degradation. | [9][15] |
Table 2: Influence of PEG Linkers on Key PROTAC Parameters. This table summarizes the qualitative and quantitative impact of incorporating PEG linkers into PROTAC design.
Experimental Protocols for PROTAC Synthesis Using this compound Linkers
The following section outlines a generalized solid-phase synthesis protocol for constructing a PROTAC using an this compound linker. This method offers advantages in purification and allows for the use of excess reagents to drive reactions to completion.[10]
Protocol 1: Solid-Phase Synthesis of a PROTAC via Click Chemistry
1. Immobilization of the E3 Ligase Ligand:
-
Swell a suitable resin (e.g., aminomethyl resin) in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 30 minutes.[10]
-
If a cleavable linker is desired for final product release, attach it to the resin using standard peptide coupling reagents (e.g., DIC/HOBt).[10]
-
Couple the E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to the resin or cleavable linker.
2. This compound Linker Attachment:
-
If the immobilized E3 ligase ligand has a protecting group (e.g., Fmoc), deprotect it using a solution of 20% piperidine (B6355638) in DMF.[10]
-
Dissolve the this compound-acid linker and coupling reagents (e.g., HATU and DIPEA) in DMF.[10]
-
Add the solution to the resin and shake at room temperature for 2-4 hours. Monitor the reaction for completion using a Kaiser test.[10]
3. Click Reaction with Alkyne-Functionalized POI Ligand:
-
Swell the azide-functionalized resin in a mixture of DMF and water.[10]
-
In a separate vial, dissolve the alkyne-functionalized POI ligand, a copper(I) source (e.g., copper(II) sulfate (B86663) with sodium ascorbate (B8700270) as a reducing agent), and a copper-stabilizing ligand (e.g., TBTA) in a DMF/water mixture.[10][16]
-
Add the POI ligand solution to the resin and shake at room temperature for 12-24 hours.[10]
-
Thoroughly wash the resin with DMF, water, DCM, and methanol, then dry under vacuum.[10]
4. Cleavage and Purification:
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS)) for 1-2 hours at room temperature.[10]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate and precipitate the crude PROTAC by adding cold diethyl ether.[10]
-
Purify the PROTAC using preparative HPLC.
Visualizing the Fundamentals
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized workflow for solid-phase PROTAC synthesis.
Conclusion
The this compound linker is a versatile and indispensable tool in the synthesis of PROTACs. Its inherent properties of enhancing solubility and providing a flexible yet defined spacer are crucial for optimizing the performance of these novel therapeutics.[5][6] Furthermore, the azide functionality enables the use of highly efficient click chemistry, facilitating a modular and rapid approach to PROTAC assembly and optimization.[10][12] As the field of targeted protein degradation continues to evolve, a thorough understanding of the fundamental building blocks like the this compound linker will be paramount for the rational design of the next generation of protein degraders with enhanced potency, selectivity, and drug-like properties.[5]
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Handling and Storage of Azido-PEG1 Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough overview of the essential procedures for the safe handling, storage, and utilization of Azido-PEG1 compounds. These bifunctional linkers are integral in various bioconjugation and drug development applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to proper protocols is critical to ensure experimental success, maintain compound integrity, and guarantee laboratory safety.
Core Chemical Properties and Stability
This compound compounds are characterized by an azide (B81097) group and a functional moiety, connected by a single polyethylene (B3416737) glycol (PEG) spacer. The azide allows for "click chemistry" reactions, while the other end can be functionalized for various conjugation chemistries, such as with amines or thiols. The stability of these compounds is paramount and is primarily influenced by temperature, moisture, and light.[1] The azide group is energetic and can be sensitive to heat, shock, and friction, while other reactive groups, such as an ester linkage, are susceptible to hydrolysis.[1][2]
To ensure the longevity of this compound compounds, it is crucial to store them under appropriate conditions.[1] The primary degradation pathways include the hydrolysis of ester linkages and the decomposition of the azide group.[1]
Quantitative Data Summary
For optimal use and to maintain the integrity of this compound compounds, the following storage and handling conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage | -20°C | Minimizes thermal degradation of the azide group.[1][3][4] |
| Short-Term Storage | 0-4°C | Suitable for brief periods, such as days to weeks.[5] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[1] |
| Moisture | Tightly sealed container with desiccant | The ester linkage is susceptible to hydrolysis; anhydrous conditions are crucial.[1] |
| Light | Amber vial or dark location | Azide compounds can be light-sensitive and may undergo photodecomposition.[1] |
Table 1: Recommended Storage Conditions for this compound Compounds
Safety and Handling Precautions
When working with this compound compounds, a series of safety measures should be strictly followed to mitigate risks associated with the azide functional group.
| Precaution | Details |
| Personal Protective Equipment (PPE) | Always wear safety glasses, gloves, and a lab coat.[1] |
| Ventilation | Handle the compound in a well-ventilated area.[1] |
| Incompatible Materials | Avoid contact with strong acids, bases, and reducing agents.[1] |
| Physical Stress | Avoid shock, friction, or excessive heat.[1] |
| Waste Disposal | Dispose of contents and container to an approved waste disposal plant.[3] Never pour azide-containing waste down the drain.[2] |
Table 2: Safety and Handling Precautions
Experimental Protocols
The following are generalized protocols for common applications of this compound compounds. Specific experimental conditions may need to be optimized for individual applications.
Protocol 1: General Amide Bond Formation
This protocol outlines the conjugation of an this compound-acid to a primary amine-containing molecule.
Materials:
-
This compound-acid
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching reagent (e.g., hydroxylamine)
-
Anhydrous DMF or DMSO
Procedure:
-
Protein Preparation : Dissolve or buffer exchange the target protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer is free of primary amines.[6]
-
Reagent Preparation : Immediately before use, prepare a stock solution of this compound-acid in anhydrous DMF or DMSO.[6]
-
Activation : Dissolve the this compound-acid in the appropriate organic solvent and add it to the reaction buffer containing the amine-containing molecule.[5]
-
Coupling : Add EDC (and optionally NHS) to the reaction mixture.[5] A 20-fold molar excess of the Azido-PEG linker is typically recommended for initial experiments with antibodies.[7]
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[5][6]
-
Quenching : Stop the reaction by adding a quenching reagent to consume any unreacted linker.[5]
-
Purification : Remove unreacted reagents by dialysis or gel filtration.[7]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-labeled molecule to an alkyne-containing molecule.
Materials:
-
Azide-labeled molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., DMSO/t-BuOH mixture, PBS)
Procedure:
-
Reactant Preparation : Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.[5] A 5-10 fold molar excess of the alkyne probe over the estimated number of azide groups is recommended.[6]
-
Catalyst Preparation : Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand.[5]
-
Reaction Setup : Add the copper catalyst solution to the mixture of reactants.[5] The final concentration of CuSO₄ should be in the range of 0.1 - 1 mM.[6]
-
Initiation : Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 1-5 mM.[6]
-
Incubation : Stir the reaction at room temperature for 1 to 48 hours.[5]
-
Monitoring and Purification : Monitor the reaction progress by TLC or LC-MS and purify the product to remove the copper catalyst and unreacted components.[5]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click reaction is ideal for biological applications where copper catalysts must be avoided.[5]
Materials:
-
Azide-functionalized molecule
-
Strained cyclooctyne (B158145) (e.g., DBCO or BCN) functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.2-7.6)
Procedure:
-
Reactant Preparation : Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in the reaction buffer.[8][9]
-
Reaction Setup : Combine the reactants in the reaction vessel. A typical starting molar ratio is 1:1.5 (azide:alkyne).[9]
-
Incubation : Incubate the reaction at room temperature or 37°C for 1-24 hours.[8][9]
-
Monitoring and Purification : Monitor the reaction progress by RP-HPLC and purify the final conjugate using standard biochemical techniques as required.[9]
Visualized Workflows and Logical Relationships
The following diagrams illustrate common experimental workflows involving this compound compounds.
A generalized workflow for synthesizing a PROTAC using an this compound linker.
Decision tree for selecting between CuAAC and SPAAC based on experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-CH2CO2-NHS|MSDS [dcchemicals.com]
- 4. This compound-acid, 1393330-34-1 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Core of Bioconjugation: A Technical Guide to Azido-PEG1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Azido-PEG1 (N3-PEG1-OH), a fundamental building block in modern bioconjugation and drug development. We will delve into its core physicochemical properties, including molecular weight and polydispersity, and provide detailed experimental protocols for its characterization and application.
Quantitative Data Summary
This compound, also known as 2-azidoethanol, is the simplest member of the azido-PEG family. As a discrete PEG (dPEG®) linker, it possesses a precisely defined molecular weight, distinguishing it from traditional polydisperse PEG polymers.[1] This characteristic is crucial for the synthesis of well-defined bioconjugates with reproducible properties. The table below summarizes the key quantitative data for this compound and its common derivatives.
| Compound Name | Synonyms | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound-OH | 2-Azidoethanol; 2-Azidoethan-1-ol | C2H5N3O | 87.08[2][3] | 1517-05-1[2] |
| This compound-Acid | 2-(2-Azidoethoxy)acetic acid | C5H9N3O3 | 159.1[4][5] | 1393330-34-1[5] |
| This compound-Azide | Bis(2-azidoethyl)ether | C4H8N6O | 156.15[6][7] | 24345-74-2[6] |
| This compound-Amine | 2-(2-Azidoethoxy)ethanamine | C4H10N4O | 130.15[8] | 464190-91-8[8] |
| This compound-PFP ester | Perfluorophenyl 2-(2-azidoethoxy)acetate | C11H8F5N3O3 | 325.20[9] | 1807505-32-3[9] |
A Note on Polydispersity:
For discrete PEG molecules like this compound, the theoretical polydispersity index (PDI) is 1.0, indicating a perfectly monodisperse sample where all molecules have the same chain length. In practice, the PDI of synthesized Azido-PEG derivatives is determined using techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[10] While the goal is to maintain a PDI as close to 1.0 as possible, minor variations can occur during synthesis and purification.
Experimental Protocols
Accurate characterization and successful application of this compound and its derivatives hinge on robust experimental protocols. Below are methodologies for the synthesis, characterization, and a key application of these compounds.
Synthesis of this compound-OH
A typical procedure for the synthesis of an azide-terminated PEG involves the reaction of a mesylated PEG with sodium azide (B81097).[11]
Materials:
-
mPEG-OMs (mesylated PEG)
-
Sodium azide (NaN3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve the dry mPEG-OMs in ethanol under a dry argon atmosphere.[11]
-
Add sodium azide (typically 1.5 equivalents) to the solution.[11]
-
Reflux the mixture for 12 hours.[11]
-
After cooling to room temperature, concentrate the solution using a rotary evaporator.[11]
-
Dissolve the residue in dichloromethane.[11]
-
Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the final product.[11]
Characterization Techniques
A combination of analytical methods is essential to confirm the identity, purity, and functionality of this compound derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are used to confirm the structure of the synthesized PEG derivatives and to quantify the efficiency of the end-group functionalization.[11][12] The presence of characteristic peaks corresponding to the protons and carbons adjacent to the azide group confirms successful synthesis.
2. Mass Spectrometry (MS):
Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier method for verifying the molecular weight and assessing the purity of this compound derivatives.[1] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS can be employed.[12][13]
-
Sample Preparation for LC-MS: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water/acetonitrile). Dilute this stock solution to a working concentration of 5-10 µM using the initial mobile phase composition.[1]
-
Analysis: The full scan analysis will identify the molecular ion, and tandem MS (MS/MS) can be used to fragment the ion and confirm its structural fingerprint.[1]
3. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
GPC/SEC is utilized to determine the molecular weight distribution and PDI of PEG derivatives.[10] A unimodal trace from the GPC analysis indicates a successful and near-complete polymerization or modification.[10]
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound is a key functional group for "click chemistry," a set of highly efficient and specific reactions.[14] The CuAAC reaction is a widely used method for bioconjugation.
Materials:
-
Azido-PEGylated molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azido-PEGylated molecule and the alkyne-containing molecule in the reaction buffer. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.[13]
-
Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand.[13]
-
Add the copper catalyst solution to the mixture of reactants.[13]
-
Stir the reaction at room temperature. Reaction times can vary from 30 minutes to 48 hours.[13]
-
Monitor the reaction progress by TLC or LC-MS.[13]
-
Once complete, purify the product to remove the copper catalyst and unreacted components.[13]
Visualizations
The following diagrams illustrate key workflows and logical relationships involving this compound derivatives.
Caption: Generalized workflow for PROTAC synthesis using an this compound linker.
Caption: Logical workflow for the characterization of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. N3-PEG1-OH | CAS:1517-05-1 | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-Acid - CD Bioparticles [cd-bioparticles.net]
- 5. This compound-acid, 1393330-34-1 | BroadPharm [broadpharm.com]
- 6. N3-PEG1-N3 | CAS:24345-74-2 | Biopharma PEG [biochempeg.com]
- 7. scbt.com [scbt.com]
- 8. Compound this compound-amine - Chemdiv [chemdiv.com]
- 9. medkoo.com [medkoo.com]
- 10. mdpi.com [mdpi.com]
- 11. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development. These versatile molecules, characterized by a central hydrophilic PEG chain and distinct reactive functional groups at each terminus, enable the precise and stable conjugation of two different molecular entities. The incorporation of a PEG spacer confers significant advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with heterobifunctional PEG linkers, with a focus on their critical role in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate the rational design and synthesis of advanced bioconjugates.
Core Concepts: Structure and Properties of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are defined by their fundamental structure: a linear or branched polyethylene glycol chain with two different reactive functional groups at its ends.[1][2] This dual-reactivity is the cornerstone of their utility, allowing for the sequential and specific conjugation of two distinct molecules, thereby minimizing the formation of unwanted homodimers.[3]
The PEG backbone itself imparts several beneficial properties to the bioconjugate:
-
Enhanced Solubility : The hydrophilic nature of PEG improves the solubility of hydrophobic molecules in aqueous environments, which can prevent aggregation.[4]
-
Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer plasma half-life.[4][5]
-
Reduced Immunogenicity : The flexible PEG chain can shield the conjugated molecule from the host's immune system, reducing the potential for an immune response.[3][4]
-
Precise Spatial Control : The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is critical for optimizing biological activity.[4]
The choice of the terminal functional groups is dictated by the conjugation chemistry to be employed and the available reactive sites on the molecules to be linked (e.g., amines, thiols, carboxylates).[2]
Table 1: Common Functional Groups in Heterobifunctional PEG Linkers
| Functional Group | Reactive Toward | Resulting Linkage |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide |
| Maleimide | Thiols (-SH) | Thioether |
| Azide (-N₃) | Alkynes, DBCO | Triazole |
| Alkyne | Azides | Triazole |
| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide (with activator) |
| Amine (-NH₂) | Carboxylic Acids, NHS Esters | Amide |
| Orthopyridyl Disulfide (OPSS) | Thiols (-SH) | Disulfide (cleavable) |
Key Applications in Drug Development and Research
The unique properties of heterobifunctional PEG linkers have made them central to the development of several advanced therapeutic platforms.[6]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[4] Heterobifunctional PEG linkers are pivotal in connecting the antibody to the drug payload.[6][7] The PEG linker can enhance the ADC's solubility, stability, and pharmacokinetic profile, while the linker's length can influence the drug-to-antibody ratio (DAR) and overall efficacy.[6]
References
The Core of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] This reaction's remarkable efficiency, specificity, and bioorthogonality have made it an indispensable tool for covalently linking molecules in diverse fields such as drug discovery, bioconjugation, and materials science.[2] This technical guide delves into the core theoretical principles of CuAAC, presents quantitative data for reaction optimization, and provides detailed experimental protocols for its practical application.
Theoretical Principles
The CuAAC reaction is the copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which results in the formation of a stable 1,4-disubstituted 1,2,3-triazole.[2] The uncatalyzed thermal reaction requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. In contrast, the copper(I)-catalyzed reaction proceeds readily at room temperature and is highly regioselective, exclusively producing the 1,4-isomer.[3] This catalysis accelerates the reaction rate by a staggering 107 to 108 times compared to the uncatalyzed version.[1]
The Catalytic Cycle
The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies. It is now widely accepted that the reaction proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates. Kinetic studies have revealed a second-order rate dependence on the copper(I) concentration, suggesting the involvement of a dinuclear copper intermediate in the rate-determining step.[4]
The catalytic cycle can be summarized as follows:
-
Formation of the Copper(I) Acetylide: The cycle begins with the coordination of a copper(I) ion to the terminal alkyne, forming a π-complex. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (which can be a ligand on the copper or an external base) to form a copper(I) acetylide.[5]
-
Coordination of the Azide: The organic azide then coordinates to a copper center. In the proposed dinuclear mechanism, one copper atom is bound to the acetylide, while the other activates the azide.[5]
-
Cycloaddition: The azide then undergoes a [3+2] cycloaddition with the copper acetylide. This is the key bond-forming step, leading to a six-membered copper-containing metallacycle intermediate.[6]
-
Ring Contraction and Protonolysis: The metallacycle intermediate rearranges and undergoes protonolysis (often from the proton abstracted from the alkyne in the first step) to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for Azido-PEG1 Bioconjugation of Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the bioconjugation of proteins using Azido-PEG1 linkers. It covers two primary "click chemistry" methodologies: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed to guide researchers in the efficient and specific labeling of proteins for various applications, including protein tracking, visualization, and the development of antibody-drug conjugates (ADCs).
Introduction to this compound Bioconjugation
This compound linkers are heterobifunctional molecules that serve as a bridge to covalently attach a molecule of interest to a protein. These linkers possess an azide (B81097) group (-N₃) at one end and a reactive group at the other, which can form a stable bond with a functional group on the protein surface, such as the amine group of lysine (B10760008) residues or the thiol group of cysteine residues. The azide group acts as a bioorthogonal handle, allowing for a highly specific "click" reaction with an alkyne-containing molecule. This modular approach provides a powerful tool for protein modification.[1][2][3]
The most common strategies for protein conjugation using azido-PEG linkers are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable triazole linkage.[4][5][6][7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to react with the azide. This method is ideal for applications in living systems where the cytotoxicity of copper is a concern.[9][10][11][]
Quantitative Data Summary
The following tables summarize key quantitative data for the reagents and reaction conditions involved in this compound protein bioconjugation.
Table 1: Properties of this compound-CH2COO-Cl
| Property | Value |
| Chemical Formula | C₄H₆ClN₃O₂ |
| Molecular Weight | 163.56 g/mol |
| Purity | >95% (typical) |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.[4] |
Table 2: Typical Reaction Parameters for N-Chloroacetylation of Proteins
| Parameter | Recommended Conditions | Notes |
| Protein Concentration | 1-10 mg/mL | Ensure the buffer is free of primary amines.[1] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | pH 7.5 - 8.5 promotes deprotonation of lysine's ε-amino group.[1] |
| Reagent Molar Excess | 10 - 50 fold | Optimal excess depends on the number of accessible lysines and desired degree of labeling.[1] |
| Temperature | 4 - 25 °C | Lower temperatures can minimize protein degradation.[1] |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by mass spectrometry.[1] |
Table 3: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 |
| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7 |
| DIBAC (Dibenzoazacyclooctyne) | ~0.3 |
| BARAC (Biarylazacyclooctynone) | ~0.9 |
| Note: Reaction rates can vary depending on the solvent, temperature, and specific reactants.[10] |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling via N-Chloroacetylation and CuAAC
This protocol describes the initial modification of a protein with this compound-CH2COO-Cl, targeting primary amines (e.g., lysine residues), followed by a copper-catalyzed click reaction with an alkyne-containing molecule.
Step 1: N-Chloroacetylation of the Protein
Materials:
-
Target protein
-
This compound-CH2COO-Cl
-
Reaction Buffer (e.g., 1x PBS, pH 7.5 - 8.5)
-
Anhydrous DMF or DMSO
-
Desalting column or spin filtration unit
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the target protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[1]
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound-CH2COO-Cl in anhydrous DMF or DMSO.[1]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound-CH2COO-Cl stock solution to the protein solution. Gently mix and incubate at room temperature for 1-2 hours or at 4°C for 4 hours.[1][2]
-
Purification: Remove the excess, unreacted this compound-CH2COO-Cl by passing the reaction mixture through a desalting column or by using a spin filtration unit. Collect the azide-labeled protein in a buffer suitable for the subsequent CuAAC reaction (e.g., 1x PBS, pH 7.4).[1]
-
Characterization (Optional): Determine the degree of labeling (DOL) by mass spectrometry. The mass increase corresponds to the number of attached this compound-CH2COO moieties (Molecular Weight: 163.56 g/mol ).[1]
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-labeled protein from Step 1
-
Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin, drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Desalting column or spin filtration unit
Procedure:
-
Reactant Preparation: In a reaction tube, combine the azide-labeled protein with the alkyne-containing molecule. A 5-10 fold molar excess of the alkyne probe over the estimated number of azide groups is recommended.[1][2]
-
Catalyst Preparation: In a separate tube, prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules.[5][7][8]
-
Click Reaction: Add the premixed CuSO₄/ligand solution to the protein/alkyne mixture. The final concentration of CuSO₄ should be in the range of 0.1 - 1 mM. Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 1-5 mM. Gently mix and incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent probe.[1]
-
Purification: Remove excess reagents and catalyst using a desalting column or spin filtration. Collect the final labeled protein conjugate.[1]
-
Analysis: Analyze the final product by SDS-PAGE. If a fluorescent alkyne was used, the labeled protein can be visualized by in-gel fluorescence scanning. Confirm the conjugation and purity by mass spectrometry.[1]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified protein with a strained cyclooctyne-containing molecule (e.g., DBCO-functionalized molecule). This method is copper-free and suitable for live-cell applications.[10][][13]
Materials:
-
Azide-modified protein
-
Cyclooctyne-containing reagent (e.g., DBCO-NHS ester, DBCO-amine)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Reactant Preparation: Ensure the azide-modified protein is purified and dissolved in the reaction buffer at a concentration of 1-10 mg/mL. Dissolve the cyclooctyne-containing reagent in a compatible solvent (e.g., DMSO).[10]
-
Reaction Setup: Add the desired molar excess of the cyclooctyne reagent to the azide-modified protein solution. A 1.5:1 to 10:1 molar ratio of cyclooctyne to azide is often used.[4][9] The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The reaction can be gently mixed during incubation.[2][10] For live cell imaging, incubation times are typically 30-60 minutes at 37°C.[13][14]
-
Purification: Remove the excess, unreacted cyclooctyne reagent using size-exclusion chromatography (SEC).[10]
-
Characterization: Confirm the successful conjugation and assess the purity of the final product using SDS-PAGE and mass spectrometry.[10]
Visualizations
Reaction Mechanisms and Workflows
Caption: Reaction mechanism of the two-step protein labeling process.
Caption: General experimental workflow for this compound protein bioconjugation.
Applications in Research and Drug Development
The ability to specifically modify proteins using this compound bioconjugation has a wide range of applications:
-
Protein Labeling and Visualization: Fluorescent dyes can be attached to proteins to study their localization, trafficking, and dynamics within living cells.[13][14]
-
Antibody-Drug Conjugates (ADCs): Potent cytotoxic drugs can be conjugated to monoclonal antibodies that target tumor-specific antigens, leading to targeted drug delivery.[9][15]
-
PROTACs (Proteolysis Targeting Chimeras): this compound linkers can be used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[4]
-
Biomaterial Modification: The surface of biomaterials can be functionalized with proteins to improve their biocompatibility and performance.[15]
-
Fundamental Biological Studies: The precise control over protein modification allows for detailed studies of protein function and interaction.[16][17]
By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively utilize this compound bioconjugation to advance their research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient and site-specific antibody labeling by strain-promoted azide-alkyne cycloaddition [agris.fao.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]
- 16. bachem.com [bachem.com]
- 17. Click Chemistry – Med Chem 101 [medchem101.com]
Application Notes and Protocols for Performing Click Chemistry with Azido-PEG1 and an Alkyne
For Researchers, Scientists, and Drug Development Professionals
Click chemistry provides a powerful and versatile platform for the covalent conjugation of molecules, offering high efficiency, specificity, and biocompatibility. This document outlines the two primary methods for performing click chemistry with Azido-PEG1 and an alkyne: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed to serve as a comprehensive guide for researchers in academia and the pharmaceutical industry.
Introduction to Click Chemistry for PEGylation
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. "Click chemistry" offers a highly efficient and selective method for PEGylation. The reaction between an azide (B81097) (present on the this compound) and an alkyne forms a stable triazole linkage.[1][2]
The choice between the two main types of azide-alkyne click chemistry, CuAAC and SPAAC, depends on the specific application and the sensitivity of the molecules involved.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[] It is known for its fast reaction kinetics.[4] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that employs a strained cyclooctyne, which reacts with an azide without the need for a catalyst.[6][] The driving force for this reaction is the release of ring strain.[] SPAAC is highly biocompatible and ideal for use in living systems.[4][8]
Quantitative Data Summary
The efficiency and choice of click chemistry method can be guided by quantitative parameters such as reaction rates and typical reaction conditions.
Table 1: Comparison of Reaction Parameters for CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[9] | None (driven by ring strain)[9] |
| Biocompatibility | Limited due to potential copper cytotoxicity[4] | High, suitable for in vivo applications[4] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹)[9] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne[9] |
| Alkyne Reactant | Terminal alkynes[9] | Strained cyclooctynes (e.g., DBCO, BCN)[9] |
| Reagent Accessibility | Simple terminal alkynes are readily available[4] | Strained cyclooctynes can be more complex and expensive[4] |
| Side Reactions | Potential for oxidative homocoupling of alkynes[9] | Some strained alkynes can react with thiols[5] |
Table 2: Typical Reaction Conditions for CuAAC with Azido-PEGylated Molecules
| Parameter | Typical Range | Notes |
| Reactant Concentration | 0.1 - 5 mM[10] | Higher concentrations can increase reaction rates. |
| Alkyne:Azide Molar Ratio | 1.1:1 to 3:1[10] | A slight excess of one reactant can drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) Concentration | 0.1 - 1 mM[10] | The precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) Concentration | 1 - 5 mM[10] | Reducing agent to generate Cu(I) from Cu(II). |
| Ligand (e.g., TBTA, THPTA) Concentration | Equal to or slightly higher than CuSO₄ concentration[11] | Stabilizes the Cu(I) catalyst and prevents oxidation. |
| Temperature | Room Temperature to 37°C | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 0.5 - 4 hours[10] | Dependent on reactants and concentrations. |
| pH | 6.5 - 8.0[10] | The reaction is robust within this range. |
Table 3: Typical Reaction Conditions for SPAAC with Azido-PEGylated Molecules
| Parameter | Typical Range | Notes |
| Reactant Concentration | 0.1 - 5 mM[10] | Similar to CuAAC, higher concentrations can be beneficial. |
| Alkyne:Azide Molar Ratio | 1.1:1 to 3:1[10] | A modest excess of the strained alkyne is generally sufficient. |
| Temperature | Room Temperature to 37°C[10] | Can be performed at physiological temperatures.[8] |
| Reaction Time | 1 - 24 hours[10] | Highly dependent on the specific strained alkyne used.[9] |
| pH | 7.0 - 8.0[10] | Typically performed in biocompatible buffers like PBS. |
Experimental Protocols
The following are detailed protocols for performing CuAAC and SPAAC reactions with this compound and an alkyne-containing molecule.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the copper-catalyzed conjugation of this compound to a terminal alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0)
-
Degassing equipment (e.g., nitrogen or argon gas line)
-
Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC))[12]
Procedure:
-
Reagent Preparation:
-
Dissolve this compound and the alkyne-containing molecule in the Reaction Buffer to the desired concentrations (typically in the range of 0.1 - 5 mM).[10] A starting molar ratio of 1:1.5 (this compound:alkyne) is recommended.[10]
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).[10]
-
If using a ligand, prepare a stock solution of TBTA in a compatible solvent (e.g., DMSO) or THPTA in water.[11]
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and alkyne-containing molecule solutions.
-
If using a ligand, add it to the reaction mixture at this point. The ligand concentration should be equal to or slightly higher than the copper sulfate concentration.[11]
-
Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to prevent the oxidation of the Cu(I) catalyst.[10]
-
-
Initiation of Reaction:
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature for 0.5-4 hours.[10]
-
Monitor the progress of the reaction by a suitable analytical technique, such as RP-HPLC or LC-MS.
-
-
Purification:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of this compound to a strained alkyne-containing molecule.
Materials:
-
This compound
-
Strained alkyne-containing molecule (e.g., a DBCO, DIBO, or BCN derivative)[6]
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4, or other biocompatible buffer)
-
Purification system (e.g., RP-HPLC or SEC)[12]
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the Reaction Buffer.
-
Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
-
Reaction Incubation:
-
Combine the this compound and the strained alkyne-containing molecule in a reaction vessel. A typical starting molar ratio is 1:1.5 (this compound:alkyne).[10]
-
Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction kinetics will depend on the specific strained alkyne used.[10]
-
-
Monitoring:
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
-
Purification:
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better illustrate the processes described, the following diagrams visualize the reaction mechanisms and a general experimental workflow.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
Caption: General Experimental Workflow for Click Chemistry Conjugation.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Azido-PEG1 in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical applications of Azido-PEG1 as a versatile linker in targeted drug delivery systems. The unique properties of this compound, featuring a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group, make it an ideal component for "click chemistry" applications, enabling the precise and efficient conjugation of targeting ligands and therapeutic agents to various delivery platforms.[1] This document details the two primary applications of this compound: the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the surface functionalization of nanoparticles for targeted drug delivery.
Application 1: Synthesis of PROTACs Using this compound Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound is often incorporated into these linkers to enhance solubility and provide a convenient handle for conjugation via click chemistry.[2]
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target Protein of Interest (POI).
Quantitative Data: Representative PROTAC Performance
The following table summarizes representative quantitative data for PROTACs synthesized using Azido-PEG linkers, targeting the oncogenic kinase BCR-ABL.[3]
| Parameter | PROTAC (Arg-PEG1-Dasa) | Control (Dasatinib) |
| Target Protein | BCR-ABL | BCR-ABL |
| Cell Line | K562 (Chronic Myeloid Leukemia) | K562 |
| Degradation Concentration (DC50) | ~10 nM | N/A (Inhibitor) |
| Maximal Degradation (Dmax) | >90% at 100 nM | N/A |
| Time for Max Degradation | 24 hours | N/A |
| IC50 (Cell Viability) | <0.5 nM | ~1-5 nM |
| In Vivo Tumor Growth Inhibition | Significant reduction at 20 mg/kg | Moderate reduction |
Experimental Protocol: Solid-Phase Synthesis of a PROTAC Using an this compound Linker
This protocol outlines the synthesis of a PROTAC where an E3 ligase ligand is immobilized on a solid support, followed by the attachment of an this compound linker and subsequent "clicking" of an alkyne-modified ligand for the protein of interest.[2]
Materials:
-
Aminomethyl polystyrene resin
-
Fmoc-protected E3 ligase ligand with a carboxylic acid handle
-
Coupling reagents: HATU, DIPEA
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
This compound-acid
-
Alkyne-modified POI ligand
-
Click Chemistry reagents (CuAAC): Copper(II) sulfate (B86663) (CuSO₄), Sodium ascorbate, TBTA ligand
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA in water)
-
Purification system: Preparative RP-HPLC
Workflow Diagram:
Procedure:
-
Resin Preparation: Swell the aminomethyl resin in DMF for 30 minutes.
-
E3 Ligand Immobilization: Dissolve the Fmoc-protected E3 ligase ligand, HATU, and DIPEA in DMF. Add the solution to the swollen resin and shake at room temperature for 4 hours.
-
Fmoc Deprotection: Wash the resin with DMF, then treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
This compound Linker Attachment: Dissolve this compound-acid, HATU, and DIPEA in DMF. Add to the resin and shake at room temperature for 2-4 hours. Monitor reaction completion with a Kaiser test.[2]
-
Click Chemistry Conjugation (CuAAC):
-
Swell the resin in a DMF/water mixture.
-
Add the alkyne-modified POI ligand (3 equivalents).
-
Add a freshly prepared solution of CuSO₄ and TBTA ligand.
-
Initiate the reaction by adding sodium ascorbate.
-
Shake the reaction mixture at room temperature for 12-16 hours.
-
-
Cleavage and Deprotection: Wash the resin thoroughly and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the PROTAC from the solid support.
-
Purification and Analysis: Precipitate the crude PROTAC in cold diethyl ether. Purify the product by preparative RP-HPLC. Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.
Application 2: Surface Functionalization of Nanoparticles for Targeted Delivery
This compound derivatives (e.g., this compound-NHS ester, this compound-COOH) are widely used to functionalize the surface of nanoparticles (e.g., liposomes, iron oxide nanoparticles).[4][5] The PEG component provides a "stealth" layer to reduce non-specific uptake, while the azide group serves as a handle for attaching targeting ligands via click chemistry.[5] This strategy enhances the accumulation of the drug-loaded nanoparticle at the desired site of action, such as a tumor.[5]
Logical Relationship: Targeted Nanoparticle Delivery
The diagram below outlines the journey of a targeted nanoparticle from administration to cellular uptake and drug release.
Quantitative Data: Characterization of Functionalized Nanoparticles
This table presents typical quantitative data for iron oxide nanoparticles before and after functionalization with Azido-PEG and a targeting ligand.
| Parameter | Bare Nanoparticles | Azido-PEG Functionalized | Ligand-Conjugated |
| Hydrodynamic Diameter (nm) | 50 ± 5 | 72 ± 6 | 85 ± 8 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -30 ± 4 | -18 ± 3 | -12 ± 3 |
| Drug Loading Content (%) | N/A | N/A | 5-10% (e.g., Doxorubicin) |
| Encapsulation Efficiency (%) | N/A | N/A | >80% |
| In Vivo Tumor Accumulation (%ID/g) | ~1.5 | ~3.0 | ~7.5 (at 24h)[5] |
Experimental Protocol: Two-Step Functionalization of Nanoparticles
This protocol describes the functionalization of amine-modified nanoparticles with a targeting ligand using an this compound-NHS ester linker and a subsequent copper-free click chemistry reaction (SPAAC).
Materials:
-
Amine-functionalized nanoparticles (e.g., silica (B1680970) or iron oxide)
-
This compound-NHS ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
DBCO-modified targeting ligand (e.g., peptide)
-
Solvents: Anhydrous DMSO
-
Purification system: Centrifugation, magnetic separator, or size-exclusion chromatography
Workflow Diagram:
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Antibodies with Azido-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of antibodies to introduce bioorthogonal functional groups is a cornerstone of modern bioconjugation strategies. This application note provides a detailed protocol for the labeling of antibodies with Azido-PEG1-NHS ester. The N-Hydroxysuccinimide (NHS) ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the antibody, to form a stable amide bond. This process introduces a terminal azide (B81097) group via a short polyethylene (B3416737) glycol (PEG) spacer. The azide group can then be used for subsequent conjugation reactions, most notably copper-free "click chemistry" (e.g., with DBCO-functionalized molecules), enabling the precise attachment of a wide array of moieties including cytotoxic drugs for antibody-drug conjugates (ADCs), imaging agents, or other signaling molecules.
The use of a PEG spacer can enhance the solubility and biocompatibility of the resulting conjugate.[1] This protocol outlines the necessary steps from antibody preparation and purification to the labeling reaction and final purification of the azide-modified antibody.
Data Summary
Quantitative parameters are crucial for the successful and reproducible labeling of antibodies. The following table summarizes key data points derived from established protocols for labeling with NHS-activated reagents.
| Parameter | Typical Value/Range | Notes |
| Antibody Purity | >95% | High purity is essential to avoid side reactions with contaminating proteins.[2] |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[3][4] |
| Molar Excess of this compound-NHS | 10 to 50-fold | A 20-fold molar excess typically yields 4-6 azide groups per antibody.[3][5] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[6] |
| Reaction Time | 30-60 minutes at Room Temp. or 2 hours on ice | Incubation time can be adjusted to control the degree of labeling.[3][7] |
| Antibody Recovery | >80% | Dependent on the purification method; spin columns generally offer high recovery. |
| Degree of Labeling (DOL) | 2 - 8 azides/antibody | The optimal DOL depends on the specific application. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the labeling of an antibody with this compound-NHS ester.
Part 1: Antibody Preparation and Buffer Exchange
It is critical to ensure the antibody is in a suitable buffer, free from primary amines (e.g., Tris, glycine) and stabilizers like sodium azide or bovine serum albumin (BSA), which can compete with the labeling reaction.[2][8][9]
Materials:
-
Antibody solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting spin columns (e.g., Sephadex G-25) or dialysis cassettes (10-30 kDa MWCO)[1][3][10]
Procedure:
-
Buffer Exchange via Desalting Column: a. Equilibrate the desalting column with PBS, pH 7.4, according to the manufacturer's instructions. This typically involves centrifugation to remove the storage buffer. b. Apply the antibody solution to the center of the column. c. Centrifuge the column to collect the antibody in PBS.
-
Buffer Exchange via Dialysis: a. Transfer the antibody solution to a dialysis cassette. b. Dialyze against PBS, pH 7.4, at 4°C for at least 4 hours, with at least two buffer changes.[1][2]
-
Determine Antibody Concentration: a. Measure the absorbance of the buffer-exchanged antibody solution at 280 nm (A280) using a spectrophotometer. b. Calculate the antibody concentration using its extinction coefficient. For a typical IgG, an extinction coefficient of 1.4 (mg/mL)⁻¹ cm⁻¹ can be used.
Part 2: this compound-NHS Labeling Reaction
Materials:
-
Buffer-exchanged antibody solution
-
This compound-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0[8]
Procedure:
-
Prepare this compound-NHS Solution: a. Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[3] b. Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the solution as NHS esters are susceptible to hydrolysis.
-
Calculate Molar Excess: a. Determine the moles of antibody to be labeled. b. Calculate the volume of the 10 mM this compound-NHS solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Labeling Reaction: a. Add the calculated volume of the this compound-NHS solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[3] b. Gently mix the reaction. c. Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[3]
Part 3: Purification of Azide-Labeled Antibody
Excess, unreacted this compound-NHS ester must be removed from the reaction mixture.
Materials:
-
Azide-labeled antibody reaction mixture
-
Desalting spin columns or dialysis cassettes
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Purification via Desalting Column: a. Equilibrate a new desalting column with the desired storage buffer. b. Apply the reaction mixture to the column. c. Centrifuge to collect the purified azide-labeled antibody.
-
Purification via Dialysis: a. Transfer the reaction mixture to a dialysis cassette. b. Dialyze against the storage buffer at 4°C with multiple buffer changes.
Part 4: Characterization of Azide-Labeled Antibody (Optional but Recommended)
1. Determine Final Antibody Concentration:
-
Measure the A280 of the purified azide-labeled antibody and calculate the concentration as in Part 1.
2. Determine the Degree of Labeling (DOL):
-
A common method involves a "click" reaction with a DBCO-functionalized fluorescent dye. a. React a known concentration of the azide-labeled antibody with an excess of a DBCO-dye. b. After the reaction, remove the unreacted dye using a desalting column. c. Measure the absorbance of the labeled antibody at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the dye. d. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[5]
Visualizations
Caption: Experimental workflow for labeling antibodies with this compound-NHS ester.
Caption: HER2 signaling pathway and the mechanism of an anti-HER2 antibody-drug conjugate (ADC).
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer [frontiersin.org]
- 9. Antibody Drug Conjugates, targeting cancer-expressed EGFR, exhibit potent and specific antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application of Azido-PEG1 in the Development of PROTACs: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance hydrophilicity and optimize the spatial orientation of the two ligands for the formation of a stable and productive ternary complex.[3]
Azido-PEG1, a short, hydrophilic linker with a terminal azide (B81097) group, is a valuable building block in the modular synthesis of PROTACs. The azide functionality allows for efficient and bio-orthogonal conjugation to an alkyne-modified ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[4] This approach offers a straightforward and high-yielding method for the rapid assembly of PROTAC libraries to explore structure-activity relationships (SAR) and identify optimal linker lengths for potent and selective protein degradation.
This document provides detailed application notes, experimental protocols, and quantitative data on the use of short PEG linkers, exemplified by a PEG1-containing PROTAC, in the development of targeted protein degraders.
Data Presentation: Quantitative Analysis of a BCR-ABL Targeting PROTAC
The length of the PEG linker is a critical parameter that must be optimized to achieve maximal degradation potency and efficacy. The following table summarizes the quantitative data for a series of PROTACs targeting the oncogenic fusion protein BCR-ABL, which drives chronic myeloid leukemia (CML). These PROTACs consist of a dasatinib-derived warhead targeting BCR-ABL, an arginine residue to recruit the UBR box E3 ligases, and PEG linkers of varying lengths. The data clearly demonstrates the impact of linker length on degradation efficiency, with the PEG1 linker providing the highest potency.
| PROTAC ID | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Line |
| Arg-PEG1-Dasa | PEG1 | 0.85 | 98.8 | K562 |
| Arg-PEG2-Dasa | PEG2 | >10 | <50 | K562 |
| Arg-PEG3-Dasa | PEG3 | >10 | <50 | K562 |
| Arg-PEG4-Dasa | PEG4 | >10 | <50 | K562 |
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BCR-ABL) in K562 cells after 48 hours of treatment. A lower DC50 value indicates higher potency. [b] Dmax: The maximum percentage of the target protein degraded by the PROTAC at a concentration of approximately 5 nM.
Mandatory Visualization
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified BCR-ABL signaling pathway in CML.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the final "click chemistry" step in PROTAC synthesis, conjugating an alkyne-functionalized warhead with an azide-functionalized E3 ligase-linker intermediate.
Materials:
-
Alkyne-functionalized Protein of Interest (POI) ligand
-
Azide-functionalized E3 ligase ligand-PEG1 intermediate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Dissolution: Dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand-PEG1 intermediate (1.1 equivalents) in a suitable solvent (e.g., DMSO).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture.
-
Reduction: Add a freshly prepared solution of sodium ascorbate (1 equivalent) in water to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Purification: Upon completion, purify the final PROTAC molecule by preparative HPLC. Lyophilize the pure fractions to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
Protocol 2: Determination of Protein Degradation (DC50 and Dmax) by Western Blotting
This protocol outlines the quantification of target protein degradation in cultured cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein (e.g., K562 for BCR-ABL)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with serial dilutions of the PROTAC. Include a vehicle-only (DMSO) control. Incubate for the desired time period (e.g., 24-48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol is used to assess the effect of the PROTAC on cell viability, distinguishing targeted degradation from general cytotoxicity.
Materials:
-
Cultured cells
-
96-well plates
-
PROTAC stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well). Allow cells to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only (DMSO) control and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for a period relevant to the degradation experiment or longer (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability at each PROTAC concentration. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azido-PEG1 for Surface Modification of Nanoparticles
Introduction
The surface modification of nanoparticles with Poly(ethylene glycol) (PEG), a process known as PEGylation, is a fundamental strategy in nanomedicine and drug delivery. It confers "stealth" properties to nanoparticles, significantly enhancing their systemic circulation time, improving colloidal stability, and reducing non-specific protein adsorption.[1] The use of a heterobifunctional Azido-PEG1 linker provides a hydrophilic spacer and, critically, a terminal azide (B81097) (N₃) group. This azide group serves as a versatile chemical handle for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes via highly efficient and bio-orthogonal "click chemistry" reactions.[1][2]
The primary advantages of modifying nanoparticles with this compound include:
-
Enhanced Biocompatibility: The hydrophilic PEG layer minimizes interactions with opsonins (blood serum proteins), thereby reducing clearance by the mononuclear phagocyte system (MPS).[1]
-
Improved Colloidal Stability: PEGylation prevents the aggregation of nanoparticles in biological media, which is crucial for in vivo applications.[1][3]
-
Prolonged Circulation Time: The "stealth" effect of the PEG shield allows nanoparticles to evade the immune system and circulate longer in the bloodstream, increasing the likelihood of reaching the target site.[1]
-
Versatile Bioconjugation: The terminal azide group facilitates the specific attachment of various biomolecules functionalized with an alkyne group through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4][5]
Applications
The functionalization of nanoparticles with this compound opens up a wide array of applications in biomedical research and drug development:
-
Targeted Drug Delivery: By conjugating targeting ligands such as antibodies, peptides (e.g., RGD), or aptamers to the azide-functionalized nanoparticle, drug-loaded carriers can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[6][7][8]
-
In Vivo Imaging: Imaging agents like fluorescent dyes or chelators for radiolabeling can be attached to the nanoparticles, enabling their use as contrast agents for various imaging modalities to track their biodistribution and target accumulation.[6]
-
Diagnostic Platforms: Nanoparticles modified with capture probes (e.g., antibodies or oligonucleotides) can be employed in the development of highly sensitive biosensors and diagnostic assays.[6]
Quantitative Data Presentation
Successful surface modification with this compound and subsequent bioconjugation can be verified and quantified using various analytical techniques. The following tables provide representative data for Iron Oxide Nanoparticles (IONPs) as a model system.
Table 1: Physicochemical Properties of Nanoparticles. [1][9]
| Parameter | Bare IONPs | This compound Functionalized IONPs | Ligand-Conjugated IONPs |
|---|---|---|---|
| Hydrodynamic Diameter (nm) | 15 ± 3 | 45 ± 5 | 55 ± 6 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | < 0.3 |
| Zeta Potential (mV) | -30 ± 5 | -18 ± 4 | -12 ± 3 |
Note: The increase in hydrodynamic diameter and the shift in zeta potential towards neutral are indicative of successful surface functionalization.[9]
Table 2: Characterization of Surface Modification. [1][9][10]
| Analytical Technique | Parameter Measured | Expected Result for this compound Functionalized Nanoparticles |
|---|---|---|
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic functional group vibrations | Presence of a characteristic azide (N₃) stretching peak around 2100 cm⁻¹.[1] |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to the organic linker | Significant weight loss in the temperature range of PEG decomposition, allowing quantification of grafted PEG.[1][10] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Detection of the N 1s peak, confirming the presence of the azide group.[1][9] |
| Dynamic Light Scattering (DLS) | Hydrodynamic size and size distribution | Increase in hydrodynamic diameter post-modification.[11] |
Experimental Workflow and Methodologies
The overall process involves the synthesis of the nanoparticle core, surface functionalization with the this compound linker, and finally, conjugation of a desired molecule via click chemistry.
Protocol 1: Synthesis of Iron Oxide Nanoparticles (IONPs)
This protocol describes a standard co-precipitation method for synthesizing magnetite (Fe₃O₄) nanoparticles.[1]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25-30%)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Prepare a 2:1 molar ratio solution of FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under an inert atmosphere (N₂ or Ar).
-
Heat the solution to 80°C with vigorous mechanical stirring.
-
Rapidly add ammonium hydroxide to the solution to raise the pH to ~10. A black precipitate of magnetite will form instantly.[1]
-
Continue stirring at 80°C for 1 hour.
-
Allow the solution to cool to room temperature.
-
Wash the nanoparticles repeatedly with deionized water using magnetic decantation until the supernatant reaches a neutral pH.[1]
Protocol 2: Surface Functionalization with Azido-PEG-Silane
This protocol details the surface modification of IONPs with an Azido-PEG-silane linker, suitable for metal oxide nanoparticles.[1]
Materials:
-
Synthesized IONPs from Protocol 1
-
Azido-PEG-silane
-
Deionized water
Procedure:
-
Disperse the washed IONPs in a 4:1 (v/v) mixture of ethanol and deionized water.
-
Add the Azido-PEG-silane to the nanoparticle dispersion. The optimal amount should be determined empirically based on the nanoparticle surface area.[1]
-
Stir the mixture vigorously at room temperature for 24 hours to facilitate the silanization reaction.[1]
-
Wash the azido-PEGylated IONPs multiple times with ethanol and then with deionized water using magnetic decantation to remove unreacted silane.
-
Resuspend the final this compound functionalized IONPs in deionized water or a suitable buffer for storage.
Protocol 3: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule (e.g., a targeting peptide or fluorescent dye) to the azide-functionalized nanoparticles.[1][6]
Materials:
-
This compound functionalized IONPs from Protocol 2
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
(Optional) Copper ligand like THPTA or TBTA to accelerate the reaction and prevent protein damage.[12]
-
Deoxygenated reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Resuspend the azide-functionalized nanoparticles in a degassed buffer.
-
Dissolve the alkyne-containing molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).[6]
-
In a reaction tube, add the azide-functionalized nanoparticle suspension.
-
Add the alkyne-containing molecule. A 5-20 fold molar excess relative to the estimated number of azide groups is a common starting point.[6]
-
Add the freshly prepared sodium ascorbate solution to the mixture (final concentration of 1-5 mM).[13]
-
Initiate the reaction by adding the CuSO₄ solution (final concentration of 0.1-0.5 mM).[13]
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing, protected from light.[6]
-
Purify the conjugated nanoparticles using magnetic separation, dialysis, or size exclusion chromatography to remove the catalyst and unreacted molecules.[1]
Biological Interactions
PEGylation is designed to alter the biological fate of nanoparticles. The hydrophilic PEG chains create a steric barrier that reduces protein adsorption (opsonization), leading to decreased recognition and uptake by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.
Once a targeting ligand is attached, the nanoparticle can interact specifically with cell surface receptors, leading to cellular uptake, often via endocytosis.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjweb.com [irjweb.com]
- 5. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Azido-PEG1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), demonstrating wide functional group tolerance and proceeding under mild, often aqueous, conditions.[2][3] The CuAAC reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition and exclusively yields the 1,4-disubstituted regioisomer.[2]
Azido-PEG1 derivatives, such as this compound-CH2COO-Cl, are heterobifunctional linkers that are instrumental in the fields of bioconjugation and drug development.[1][4] These linkers possess an azide group for participation in the CuAAC reaction and another functional group, allowing for the sequential and controlled conjugation of different molecules.[1] This makes them highly valuable for constructing complex architectures like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility and pharmacokinetic properties of the resulting conjugates.[5][6]
Applications in Research and Drug Development
The robustness and orthogonality of the CuAAC reaction using this compound linkers have led to its widespread adoption in various scientific disciplines:
-
Bioconjugation: The ability to perform the CuAAC reaction in aqueous buffers makes it ideal for the modification of biological macromolecules such as proteins, peptides, and nucleic acids with minimal disruption to their structure and function.[3][7][8] This includes the attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and detection purposes.
-
Drug Discovery and Development: In medicinal chemistry, CuAAC is employed for the rapid synthesis of compound libraries to accelerate lead discovery and optimization.[9][10] It is a key strategy in the construction of PROTACs, where a target protein binder and an E3 ligase binder are connected via a linker.[1] The reaction is also utilized in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[10]
-
Materials Science: The efficiency of the click reaction is harnessed to create novel polymers and functionalize surfaces with specific biomolecules or ligands.[2]
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the CuAAC reaction involves a dinuclear copper-mediated pathway.[2] The process begins with the formation of a copper(I)-acetylide intermediate. The azide then coordinates to the copper center, followed by a cycloaddition and subsequent protonolysis to yield the triazole product and regenerate the copper(I) catalyst.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
A general workflow for performing a CuAAC reaction involves the preparation of reactants and catalyst solutions, followed by the reaction itself, and finally purification of the product.
Caption: A generalized experimental workflow for a CuAAC bioconjugation reaction.
Experimental Protocols
Protocol 1: General Procedure for CuAAC using this compound
This protocol describes a general method for the conjugation of an alkyne-containing molecule to an this compound derivative.
Materials:
-
This compound derivative (e.g., this compound-CH2COO-Cl)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture, PBS pH 7.4)
-
Deionized water
-
Nitrogen or Argon gas (optional)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) and the this compound derivative (1.1-1.5 equivalents) in the chosen solvent.[4] If working with biomolecules in an aqueous buffer, ensure all components are fully dissolved.
-
Catalyst Preparation: In a separate microcentrifuge tube, prepare the copper/ligand premix. For a final copper concentration of 100-250 µM, mix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio.[4][8] This premixing step is crucial for protecting sensitive biomolecules from oxidative damage.[8]
-
Reaction Initiation: To the solution containing the azide and alkyne, add the copper/ligand premix. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 equivalents relative to copper).[4]
-
Deoxygenation (Optional but Recommended): If the reaction is sensitive to oxygen, deoxygenate the solvent by bubbling with nitrogen or argon for 15-20 minutes before adding the catalyst and reducing agent.[11]
-
Reaction and Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR until the starting materials are consumed, which typically takes 1-4 hours.[4][12]
-
Purification: Upon completion, the product can be purified using a method appropriate for the conjugate, such as size exclusion chromatography, dialysis, or precipitation to remove excess reagents.[2]
Quantitative Data Summary
The following tables provide typical ranges and values for reaction parameters in a CuAAC reaction. These should be optimized for specific applications.
Table 1: Typical Reaction Conditions for CuAAC with this compound [4]
| Parameter | Typical Range/Value | Notes |
| Reactants | This compound derivative, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O | Often used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Typically used in 5-10 fold excess relative to the copper salt. |
| Copper Ligand | TBTA, THPTA | A 1:5 molar ratio of copper to ligand is often used to protect biomolecules. |
| Solvent | DMSO, t-BuOH/H₂O mixture, PBS (pH 7.4) | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins, but reaction time will increase.[12] |
| Reaction Time | 1 - 4 hours | Monitor progress by LC-MS if possible.[12] |
Table 2: Stock Solution Concentrations for Bioconjugation [13][14]
| Component | Stock Concentration | Solvent |
| THPTA Ligand | 200 mM | Water |
| CuSO₄ | 100 mM | Water |
| Sodium Ascorbate | 100 mM | Water |
| Azide/Alkyne Reagent | 10 mM | DMSO/tBuOH or Water |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Oxidized Cu(I) catalyst | Use a freshly prepared sodium ascorbate solution. Increase ascorbate concentration.[12] |
| Degraded linker | Use a fresh stock of the this compound linker. | |
| Steric hindrance at the alkyne or azide | A longer PEG spacer on the reactants may be required.[12] | |
| Protein Damage/Precipitation | Copper-induced aggregation | Ensure a sufficient excess of copper ligand (e.g., 5:1 ligand:copper ratio).[12] |
| Protein instability at reaction pH | Perform the reaction at 4°C or screen for a more optimal buffer.[12] | |
| Oxidative damage | Use a copper ligand and deoxygenate the reaction mixture.[4][11] |
Disclaimer: The information provided in these application notes is intended for Research Use Only (RUO). The protocols and data presented are based on established literature and should be considered as a starting point for optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. confluore.com [confluore.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that has become an invaluable tool in bioconjugation, chemical biology, and drug development. This copper-free cycloaddition reaction between a strained cyclooctyne (B158145) and an azide (B81097) proceeds rapidly and with high specificity under physiological conditions, making it ideal for applications involving sensitive biomolecules and living systems.[1][2] The use of an Azido-PEG1 linker, a short, hydrophilic polyethylene (B3416737) glycol spacer functionalized with an azide group, offers several advantages, including enhanced water solubility of reactants and reduced steric hindrance during conjugation.[3][4]
These application notes provide a comprehensive guide to performing SPAAC reactions using this compound, covering detailed experimental protocols, quantitative data, and troubleshooting.
Principle of the Reaction
SPAAC utilizes the high ring strain of a cyclooctyne (e.g., DBCO, BCN) to drive the [3+2] cycloaddition with an azide, forming a stable triazole linkage.[5] This reaction is bioorthogonal, meaning that the azide and cyclooctyne moieties are unreactive with naturally occurring functional groups in biological systems, thus ensuring high specificity of labeling.[3]
Data Presentation
Table 1: Second-Order Rate Constants for SPAAC Reactions
The rate of a SPAAC reaction is dependent on the specific strained alkyne and azide used. The following table provides typical second-order rate constants for common cyclooctynes with a model azide (benzyl azide), which can serve as a reference for reactions with this compound.
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| BCN | ~0.012 - 0.024 | Slower but still efficient for many applications.[6] |
| DBCO (ADIBO) | ~0.90 | Significantly faster than BCN.[6] |
| DIBAC | Can be higher than DBCO | Highly reactive cyclooctyne.[6] |
Table 2: Typical Reaction Conditions for SPAAC with this compound
| Parameter | Typical Range | Notes |
| Reactants | This compound functionalized molecule and a strained alkyne (e.g., DBCO) functionalized molecule. | |
| Solvent | Phosphate-buffered saline (PBS), pH 7.4.[7] | A co-solvent such as DMSO or DMF can be used if solubility is an issue, but the final concentration should be kept low (<20%) to avoid protein denaturation.[3] |
| Temperature | Room temperature (20-25°C) or 37°C.[1][8] | Incubation at 4°C overnight is also a common practice.[3] |
| Incubation Time | 1 - 24 hours.[8] | Reaction progress can be monitored by analytical techniques. |
| Molar Ratio | 1:1.5 to 1.5:1 (Azide:Alkyne).[7][8] | A slight excess of one reactant can be used to drive the reaction to completion. |
| Reactant Concentration | 1-10 mg/mL for proteins.[3] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC of a DBCO-Modified Protein with this compound-Functionalized Small Molecule
This protocol describes the conjugation of a protein previously modified with a DBCO group to a small molecule functionalized with this compound.
Materials:
-
DBCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound-functionalized small molecule
-
Anhydrous DMSO or DMF (if needed for dissolving the small molecule)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-functionalized small molecule in anhydrous DMSO or DMF (e.g., 10 mM).
-
Ensure the DBCO-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the DBCO-modified protein.
-
Add the desired molar equivalent of the this compound-functionalized small molecule stock solution to the protein solution. A 1.5 to 2-fold molar excess of the this compound molecule is often recommended.[7]
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[3] The optimal incubation time may need to be determined empirically and can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted small molecules and other impurities.
-
Size-exclusion chromatography (SEC) is a commonly used method for separating the larger protein conjugate from smaller unreacted molecules.[9] Dialysis can also be employed.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as SDS-PAGE (which should show a band shift corresponding to the added mass of the PEGylated small molecule) and mass spectrometry.
-
Protocol 2: Labeling of a Peptide with this compound-CH2COO-Cl and Subsequent SPAAC
This two-step protocol first introduces an azide group onto a peptide using an amine-reactive this compound linker, followed by the SPAAC reaction.
Step 1: Modification of Peptide with this compound-CH2COO-Cl
Materials:
-
Peptide with a primary amine (N-terminus or lysine (B10760008) residue)
-
This compound-CH2COO-Cl
-
Reaction Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[8]
-
Reagent Preparation: Immediately before use, dissolve this compound-CH2COO-Cl in the anhydrous solvent to a concentration of 10-20 mg/mL.[8]
-
Reaction Incubation: Add a 5- to 20-fold molar excess of the dissolved this compound-CH2COO-Cl to the peptide solution.[8]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[8]
-
Purification: Purify the azido-PEGylated peptide using RP-HPLC.
Step 2: SPAAC Reaction with a Strained Alkyne
Materials:
-
Azido-PEGylated peptide (from Step 1)
-
Strained alkyne-containing molecule (e.g., a DBCO derivative)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., RP-HPLC or SEC)
Procedure:
-
Reagent Preparation: Dissolve the azido-PEGylated peptide in the Reaction Buffer. Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.[8]
-
Reaction Incubation: Combine the azido-PEGylated peptide and the strained alkyne-containing molecule in a reaction vessel. A typical starting molar ratio is 1:1.5 (peptide:alkyne).[8]
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-24 hours.[8]
-
Monitoring and Purification: Monitor the reaction progress by RP-HPLC. Purify the final peptide conjugate using RP-HPLC or SEC.[8]
-
Characterization: Confirm the identity and purity of the final conjugate by MS and analytical RP-HPLC.[8]
Mandatory Visualization
Caption: General experimental workflow for SPAAC with this compound.
Caption: Logical relationship of SPAAC components.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Reaction: Incorrect buffer pH, low temperature, or insufficient incubation time. | Optimize reaction conditions: ensure pH is ~7.4, consider increasing temperature to 37°C, and extend incubation time. |
| Poor Reactant Solubility: One or both reactants are not fully dissolved. | Add a minimal amount of a water-miscible organic co-solvent like DMSO or DMF to the reaction mixture. | |
| Degraded Reactants: The strained alkyne may have degraded due to improper storage. | Use fresh reagents and store them according to the manufacturer's instructions, typically at -20°C, protected from light and moisture. | |
| Non-specific Labeling | Impure Reactants: Contaminants in the starting materials. | Ensure the purity of the starting biomolecule and the this compound linker through appropriate purification methods before conjugation. |
| Difficulty in Purification | Similar Size of Reactants and Products: Unreacted starting material is co-eluting with the product. | If using SEC, ensure there is a significant size difference between the reactants and the product. Consider alternative purification methods like ion-exchange or hydrophobic interaction chromatography if SEC is ineffective.[10] |
| Aggregation: The protein conjugate is aggregating. | Modify reaction conditions by adjusting pH or ionic strength. Consider adding stabilizing excipients.[10] |
References
- 1. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Conjugating Azido-PEG1 to Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the conjugation of Azido-PEG1 to small molecules, a critical process in drug development, proteomics, and various biomedical research fields. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility, bioavailability, and pharmacokinetic properties of small molecules.[1] The azide (B81097) functionality allows for highly specific and efficient covalent ligation to alkyne-containing molecules via "click chemistry".[2][3]
Two primary methods for achieving this conjugation are detailed: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to this compound Conjugation Chemistry
The conjugation of this compound to small molecules relies on the formation of a stable triazole ring between the azide group of the PEG linker and an alkyne group on the small molecule. This reaction is highly efficient and specific, proceeding under mild conditions, which is advantageous when working with sensitive molecules.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to significantly accelerate the reaction between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted triazole.[3][4] It is a widely used method known for its high yields and reliability.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free method employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[5][] The release of ring strain drives the reaction forward, making it an excellent choice for biological applications where the presence of a copper catalyst may be undesirable due to its cytotoxicity.[5][]
Quantitative Data Summary
The selection of the appropriate conjugation method and reaction parameters is crucial for achieving high yields and purity. The following tables summarize typical reaction conditions and components for both CuAAC and SPAAC protocols for the conjugation of this compound to alkyne-functionalized small molecules.
Table 1: Recommended Reaction Conditions for CuAAC
| Parameter | Recommended Value | Notes |
| Azide to Alkyne Molar Ratio | 1:1 to 1.5:1 | A slight excess of the azide can help drive the reaction to completion.[2] |
| Copper(II) Sulfate (B86663) (CuSO₄) Final Concentration | 50 - 250 µM | The copper(II) is reduced in situ to the active copper(I) catalyst.[7] |
| Reducing Agent (e.g., Sodium Ascorbate) Final Concentration | 1 - 5 mM | A fresh solution should be used to ensure efficient reduction of Cu(II) to Cu(I).[7][8] |
| Copper Ligand (e.g., TBTA, THPTA) Final Concentration | 250 - 1250 µM | Ligands stabilize the Cu(I) oxidation state and protect sensitive molecules.[7][9] |
| Solvent | DMSO/t-BuOH mixture, PBS, or other suitable organic/aqueous buffers | The choice of solvent depends on the solubility of the small molecule.[2] |
| Temperature | Room Temperature (20-25°C) | Mild reaction temperature is generally sufficient.[2][7] |
| Reaction Time | 30 minutes - 48 hours | Reaction progress should be monitored by TLC or LC-MS.[2] |
| pH (for aqueous reactions) | 7.4 | PBS at pH 7.4 is a common buffer for bioconjugation.[2] |
Table 2: Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Value | Notes |
| Azide to Cyclooctyne Molar Ratio | 1.5:1 | A slight excess of the azide is often used.[2] |
| Cyclooctyne Reagent | DBCO, BCN, or other strained alkynes | The choice of cyclooctyne affects the reaction kinetics.[10] |
| Solvent | PBS pH 7.4, DMSO, or other compatible solvents | The solvent should be chosen based on the solubility of the reactants.[2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically fast at room temperature.[2][5] |
| Reaction Time | Typically fast, can be complete in minutes to a few hours | Reaction time depends on the specific strained alkyne and reactants.[2] |
Experimental Protocols
The following are detailed protocols for the conjugation of an this compound linker to a small molecule containing a terminal alkyne (for CuAAC) or a strained alkyne (for SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for conjugating an this compound linker to a terminal alkyne-functionalized small molecule.
Materials:
-
This compound linker
-
Alkyne-functionalized small molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)[11]
-
Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO)/tert-Butanol (t-BuOH) mixture, Phosphate-Buffered Saline (PBS) pH 7.4)
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography)[12]
Procedure:
-
Reactant Preparation: Dissolve the this compound linker and the alkyne-functionalized small molecule in the chosen solvent system.
-
Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent (sodium ascorbate) and the ligand. It is recommended to premix the CuSO₄ and the ligand before adding the sodium ascorbate.[7][8]
-
Reaction Setup: Add the catalyst solution to the mixture of the azide and alkyne reactants.[2]
-
Incubation: Stir the reaction mixture at room temperature.[2]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Purification: Once the reaction is complete, purify the conjugate to remove the copper catalyst, unreacted starting materials, and byproducts. HPLC is a common method for the purification of PEGylated small molecules.[12]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the catalyst-free conjugation of an this compound linker to a small molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
This compound linker
-
Strained alkyne (e.g., DBCO)-functionalized small molecule
-
Solvent (e.g., PBS pH 7.4, DMSO)
-
Purification system (e.g., HPLC, Size Exclusion Chromatography)
Procedure:
-
Reactant Preparation: Dissolve the this compound linker and the strained alkyne-functionalized small molecule in the chosen solvent.
-
Reaction Setup: Simply mix the solutions of the azide and the strained alkyne. No catalyst is required for this reaction.[2]
-
Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are generally fast.[2]
-
Monitoring: The reaction progress can be monitored by LC-MS to observe the formation of the product.
-
Purification: After the reaction is complete, purify the final conjugate using standard techniques such as HPLC or size exclusion chromatography to remove any unreacted starting materials.[5]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the CuAAC and SPAAC conjugation protocols.
Caption: Experimental workflow for CuAAC conjugation.
Caption: Experimental workflow for SPAAC conjugation.
Purification and Characterization
Purification of the PEGylated small molecule is a critical step to ensure the removal of unreacted reagents and byproducts.[2] Several chromatographic techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of small molecules and their conjugates.[12][]
-
Size-Exclusion Chromatography (SEC): SEC can be effective for separating the larger PEGylated conjugate from smaller unreacted molecules.[]
A novel purification strategy for PEG-containing compounds involves complexation with magnesium chloride (MgCl₂), which can transform oily products into solid complexes, facilitating easier handling and isolation.[1][14]
Characterization of the final conjugate is essential to confirm successful conjugation and determine the purity. Mass spectrometry is a key analytical tool to verify the molecular weight of the final product.
Troubleshooting
Table 3: Common Issues and Solutions in this compound Conjugation
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction (CuAAC) | Inactive Cu(I) catalyst. | Use a freshly prepared sodium ascorbate solution. Increase the concentration of the reducing agent.[7] |
| Degraded linker. | Use a fresh stock of the this compound linker. | |
| Low or No Reaction (SPAAC) | Steric hindrance. | Consider a longer PEG spacer on the linker or the small molecule to reduce steric hindrance. |
| Poor Peak Resolution in HPLC | Suboptimal gradient or column chemistry. | Optimize the HPLC gradient and consider using a different column (e.g., C18, C4) with a suitable pore size.[12] |
| Low Recovery of PEGylated Product | Adsorption or precipitation of the conjugate. | Adjust the mobile phase composition in RP-HPLC to improve solubility. Ensure the sample is fully solubilized before injection.[12] |
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application of Azido-PEG1 in Hydrogel Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Azido-PEG1 in the formation of hydrogels. This compound, a short-chain polyethylene (B3416737) glycol molecule functionalized with an azide (B81097) group, is a versatile building block for creating hydrogels through highly efficient and bioorthogonal "click chemistry" reactions. These hydrogels have broad applications in tissue engineering, controlled drug delivery, and 3D cell culture due to their biocompatibility, tunable mechanical properties, and mild formation conditions.[1][2][3][4]
Overview of Hydrogel Formation
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[4][5] The formation of hydrogels using this compound primarily involves the reaction of its terminal azide group with a molecule containing a complementary functional group, most commonly an alkyne. This reaction, known as an azide-alkyne cycloaddition, forms a stable triazole linkage, resulting in a crosslinked polymer network.[2][3][5]
Two main types of azide-alkyne click chemistry are employed for hydrogel formation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to proceed at a significant rate.[1][3][5] It is widely used for in situ hydrogel formation.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[6][7][8][9][10] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications involving the encapsulation of living cells.[6][7][11]
The mechanical properties, degradation kinetics, and biofunctionality of the resulting hydrogel can be tailored by varying the concentration of the precursors, the crosslinking density, and by incorporating bioactive molecules.[5][12]
Key Applications
This compound-based hydrogels are instrumental in a variety of biomedical applications:
-
3D Cell Culture and Encapsulation: Providing a tunable and supportive three-dimensional environment that mimics the native extracellular matrix (ECM) for maintaining cell viability and function.[1]
-
Tissue Engineering: Creating scaffolds for the regeneration of tissues such as cartilage and bone by providing mechanical support and cues for cell differentiation.[1]
-
Controlled Drug Delivery: Serving as a depot for the sustained and localized release of therapeutic agents, including small molecules, peptides, and proteins.[2][5][13][14]
-
Wound Healing: Acting as a protective and moist barrier that can be loaded with therapeutic agents to promote tissue repair.[1]
Experimental Protocols
Protocol 1: Hydrogel Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the formation of a hydrogel by reacting this compound with an alkyne-functionalized crosslinker in the presence of a copper(I) catalyst.
Materials:
-
This compound
-
Multi-alkyne crosslinker (e.g., a multi-arm PEG-alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Deionized Water
Stock Solution Preparation:
| Component | Concentration | Solvent | Notes |
| This compound | 100 mM | PBS (pH 7.4) | |
| Multi-alkyne crosslinker | 100 mM | PBS (pH 7.4) | Concentration should result in the desired stoichiometric ratio with this compound. |
| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized Water | |
| Sodium Ascorbate | 1 M | Deionized Water | Prepare fresh before use. |
Hydrogel Formation Procedure:
-
Prepare Precursor Solution: In a microcentrifuge tube, mix the this compound stock solution and the multi-alkyne crosslinker stock solution to achieve the desired final concentrations and a 1:1 molar ratio of azide to alkyne groups.[11]
-
Initiate Crosslinking: To the precursor solution, add CuSO₄ solution to a final concentration of 1-5 mM.[1]
-
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 10-50 mM to reduce Cu(II) to the active Cu(I) catalyst.[1]
-
Gel Formation: Gently vortex the solution for a few seconds to ensure thorough mixing.[1] Pipette the solution into a mold or the desired culture vessel. Gelation should occur within minutes at room temperature or 37°C.[11]
Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the formation of a hydrogel using a copper-free click chemistry reaction between this compound and a cyclooctyne-functionalized crosslinker.
Materials:
-
This compound
-
Cyclooctyne-functionalized crosslinker (e.g., a multi-arm PEG-DBCO)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
Stock Solution Preparation:
| Component | Concentration | Solvent | Notes |
| This compound | 10% (w/v) | PBS (pH 7.4) | |
| Multi-arm PEG-DBCO | 10% (w/v) | PBS (pH 7.4) |
Hydrogel Formation Procedure:
-
Prepare Precursor Solutions: Dissolve this compound and the multi-arm PEG-DBCO in PBS to the desired concentrations.
-
Initiate Gelation: In a microcentrifuge tube, mix equal volumes of the this compound and multi-arm PEG-DBCO solutions.[1]
-
Gel Formation: Gently vortex the solution for a few seconds.[1] Pipette the mixture into a mold or culture vessel. Gelation will occur spontaneously, typically within minutes to an hour.[7]
Hydrogel Characterization
Swelling Ratio Measurement
The swelling ratio is a measure of the hydrogel's ability to absorb water and is indicative of its crosslinking density.
Procedure:
-
Prepare hydrogel discs of a defined volume.
-
Lyophilize the hydrogels to determine their dry weight (Wd).[5]
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).[1][5]
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd
Rheological Characterization
Rheology is used to determine the mechanical properties of the hydrogel, such as its stiffness and viscoelasticity.[5]
Procedure:
-
Use a rheometer with a parallel plate geometry.
-
Place a hydrogel sample of a defined thickness between the plates.
-
Perform a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G'').
-
The storage modulus (G') represents the elastic component of the hydrogel and is a measure of its stiffness.[5][12]
Typical Rheological Data:
| Hydrogel Composition | Storage Modulus (G') (Pa) | Gelation Time (min) |
| 5% (w/v) PEG-Azide + 5% (w/v) PEG-Alkyne (CuAAC) | 1000 - 5000 | 2 - 30[3] |
| 5% (w/v) PEG-Azide + 5% (w/v) PEG-DBCO (SPAAC) | 500 - 3000 | 10 - 60[6] |
| Note: These are example values and will vary depending on the specific molecular weight of the PEG, the crosslinker, and the precursor concentrations. |
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for hydrogel formation.[1]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for hydrogel formation.[1]
Caption: Experimental workflow for hydrogel characterization.[1]
Cell Encapsulation and Viability Assessment
For applications involving live cells, the SPAAC method is generally preferred to avoid copper-induced cytotoxicity.
Protocol for Cell Encapsulation (SPAAC):
-
Prepare sterile stock solutions of this compound and the DBCO-functionalized crosslinker in a biocompatible buffer (e.g., cell culture medium without serum).
-
Harvest and resuspend cells in the this compound solution at the desired cell density.
-
Mix the cell-containing this compound solution with the DBCO-crosslinker solution.
-
Gently pipette the mixture into a culture vessel or mold.
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator.
-
After gelation, add cell culture medium to the hydrogel.
Cell Viability Assay:
-
Culture the cell-laden hydrogels for the desired period.
-
Use a live/dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium Homodimer-1) to assess cell viability.
-
Incubate the hydrogels in the staining solution according to the manufacturer's protocol.[1]
-
Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.[7]
Caption: Workflow for cell encapsulation and viability assessment.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. Hydrogels: History & Application in Drug Delivery | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strain-Promoted Crosslinking of PEG-based Hydrogels via Copper-Free Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Collection - Synthesis and Characterization of Enzymatically Biodegradable PEG and Peptide-Based Hydrogels Prepared by Click Chemistry - Biomacromolecules - Figshare [acs.figshare.com]
- 13. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Hydrogels in Drug Delivery [ebrary.net]
Application Notes and Protocols for Azido-PEG1-NHS Ester in Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-NHS ester is a heterobifunctional crosslinker that serves as a powerful tool in bioconjugation and drug development.[1][2] It features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) group, connected by a short polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates the covalent attachment to primary amines (-NH₂) present on proteins, peptides, and other biomolecules, forming a stable amide bond.[3][4] The azide group provides a bioorthogonal handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the highly specific and efficient conjugation of a second molecule of interest.[2][5]
This two-step approach is particularly advantageous for creating complex bioconjugates, including antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized surfaces for studying cellular interactions.[6][7] The short PEG1 linker offers minimal steric hindrance while maintaining favorable solubility characteristics.
Data Presentation
Physicochemical Properties of Azido-PEG-NHS Esters
The length of the PEG spacer influences the physicochemical properties of the crosslinker, which can impact the characteristics of the final conjugate. A summary of these properties for Azido-PEG-NHS esters with varying PEG chain lengths is provided below.
| Property | This compound-NHS Ester | Azido-PEG2-NHS Ester | Azido-PEG3-NHS Ester | Azido-PEG4-NHS Ester |
| PEG Units (n) | 1 | 2 | 3 | 4 |
| Molecular Weight ( g/mol ) | 256.22[1] | 300.27[1] | 344.32[1] | 388.37[1] |
| Chemical Formula | C₉H₁₂N₄O₅[1] | C₁₁H₁₆N₄O₆[1] | C₁₃H₂₀N₄O₇[1] | C₁₅H₂₄N₄O₈[1] |
| Solubility | DMSO, DMF, DCM, THF, Chloroform[8][9] | DMSO, DMF, DCM | DMSO, DMF, DCM | DMSO, DMF, DCM, THF, Chloroform[9] |
| Purity | >90%[10] | >95% | >95% | >95%[9] |
| CAS Number | 1807530-06-8[8][10] | - | - | 944251-24-5[9] |
Recommended Reaction Parameters for Protein Labeling
The efficiency of amine coupling with this compound-NHS ester is dependent on several factors. The following table provides a summary of recommended starting conditions for labeling proteins, such as antibodies.
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 10 mg/mL[3][6] | Higher protein concentrations generally lead to higher labeling efficiency. |
| Molar Excess of Reagent | 5- to 40-fold[6] | Should be optimized for the desired Degree of Labeling (DOL). A 20-fold molar excess typically results in 4-6 labels per antibody.[3] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, 0.1 M Sodium Bicarbonate)[6][11] | Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the reaction.[3] |
| Reaction pH | 7.2 - 8.5[12] | NHS esters react efficiently with primary amines at neutral to slightly basic pH. |
| Reaction Temperature | Room Temperature or 4°C[6][12] | Lower temperatures can help preserve the stability of the protein and the NHS ester.[12] |
| Incubation Time | 30 - 120 minutes at Room Temperature; 2 hours to overnight at 4°C[6][12] | Longer incubation times may be necessary for less reactive proteins or when using lower temperatures. |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine (final concentration 50-100 mM)[12][13] | Quenches the reaction by consuming unreacted NHS esters. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound-NHS Ester
This protocol describes a general procedure for labeling a protein with this compound-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette appropriate for the protein's molecular weight
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.[3] If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an appropriate buffer using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound-NHS ester to the protein solution.[3]
-
The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume.[3]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[3]
-
-
Quenching:
-
Purification:
-
Remove unreacted this compound-NHS ester and byproducts by purifying the conjugate using a desalting column or dialysis.[3]
-
-
Characterization:
-
Determine the concentration of the purified azide-labeled protein using a spectrophotometer (e.g., measuring absorbance at 280 nm).
-
The degree of labeling (DOL) can be determined by methods such as mass spectrometry or by reacting the azide with an alkyne-containing fluorescent dye and measuring the absorbance.[1][6]
-
Protocol 2: Two-Step Cell Surface Labeling and Targeted Molecule Conjugation
This protocol outlines a strategy for labeling cell surface proteins with this compound-NHS ester, followed by the conjugation of a molecule of interest via click chemistry.
Materials:
-
Live cells in suspension or adherent culture
-
This compound-NHS Ester
-
Anhydrous DMSO
-
PBS (amine-free)
-
Quenching buffer (e.g., 50 mM glycine in PBS)
-
Alkyne-functionalized molecule of interest (e.g., DBCO-fluorophore for copper-free click chemistry)
-
Appropriate buffers for click chemistry (if required)
Procedure:
-
Cell Preparation:
-
Wash the cells twice with ice-cold, amine-free PBS.
-
Resuspend the cells in ice-cold PBS at a desired concentration.
-
-
Amine Labeling:
-
Prepare a fresh stock solution of this compound-NHS ester in anhydrous DMSO.
-
Add the this compound-NHS ester solution to the cell suspension to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate on ice for 30 minutes with gentle agitation.
-
-
Quenching:
-
Quench the reaction by adding an equal volume of quenching buffer.
-
Incubate for 10 minutes on ice.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted reagents.
-
-
Click Chemistry Conjugation:
-
Resuspend the azide-labeled cells in a suitable buffer.
-
Add the alkyne-functionalized molecule of interest (e.g., DBCO-fluorophore) at a concentration of 10-50 µM.
-
Incubate for 1-2 hours at room temperature or 37°C, protected from light.
-
-
Final Wash and Analysis:
-
Wash the cells three times with PBS.
-
The cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.
-
Mandatory Visualization
Caption: Workflow for two-step bioconjugation using this compound-NHS Ester.
Caption: Studying receptor-ligand interactions via cell surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. PEG NHS ester | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 8. This compound-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Azido-PEG1-acid for EDC/NHS Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-acid is a heterobifunctional linker that serves as a valuable tool in bioconjugation and drug development. It incorporates a terminal carboxylic acid and an azide (B81097) group, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step conjugation strategy. First, the carboxylic acid is coupled to primary amines on a target molecule (e.g., proteins, peptides, or other biomolecules) using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This initial step introduces a PEGylated azide moiety onto the target. Second, the azide group can be utilized for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a second molecule of interest containing an alkyne group.[1][2]
This two-step approach offers precise control over the conjugation process, enabling the site-specific introduction of an azide handle for further functionalization. PEGylation, even with a short PEG1 spacer, can enhance the solubility and stability of the resulting conjugate.[3] The bioorthogonal nature of the azide-alkyne cycloaddition ensures high specificity and efficiency in the second coupling step, as these functional groups are absent in native biological systems.[4][5]
Principle of the Reaction
The EDC/NHS conjugation chemistry efficiently forms a stable amide bond between a carboxylic acid and a primary amine under mild, aqueous conditions.[6] The process involves two key steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound-acid to form a highly reactive O-acylisourea intermediate. This activation is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][7]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. The addition of NHS (or its water-soluble analog, Sulfo-NHS) stabilizes the activated molecule by converting the intermediate into a more stable, amine-reactive NHS ester.[6][8]
-
Amide Bond Formation: The primary amine on the target biomolecule reacts with the NHS ester, forming a stable amide bond and releasing NHS. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[6]
Following the successful conjugation of this compound-acid, the incorporated azide group is available for click chemistry. The most common reaction is the CuAAC, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[9][10]
Experimental Protocols
Materials Required
-
This compound-acid
-
Molecule to be conjugated (containing primary amines, e.g., protein, peptide)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer at pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Protocol 1: EDC/NHS Conjugation of this compound-acid to an Amine-Containing Molecule
This protocol outlines the steps for conjugating this compound-acid to a protein. Adjustments may be necessary for other types of molecules.
1. Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or DMF.
-
Prepare a 10 mg/mL stock solution of NHS (or Sulfo-NHS) in anhydrous DMSO or DMF.
-
Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[11]
-
Dissolve this compound-acid in the Activation Buffer.
2. Activation of this compound-acid:
-
In a reaction tube, combine the this compound-acid solution with the desired molar excess of EDC and NHS from their stock solutions. A 2- to 10-fold molar excess of EDC and NHS over this compound-acid is a common starting point.
-
Incubate the mixture for 15 minutes at room temperature to allow for the formation of the NHS ester.[8]
3. Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound-acid mixture to the solution of the amine-containing molecule.
-
The molar ratio of the activated linker to the target molecule will depend on the desired degree of labeling and should be optimized. A 20-fold molar excess of the linker is a common starting point for antibodies.[11]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
4. Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.[12]
5. Purification of the Azide-Modified Conjugate:
-
Remove unreacted this compound-acid and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC), depending on the nature of the conjugate.[13][14]
6. Characterization of the Conjugate:
-
Confirm successful conjugation and assess the degree of labeling using techniques such as mass spectrometry (MS) or HPLC.[13][14]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-modified molecule and an alkyne-containing payload.
1. Materials Required:
-
Azide-modified molecule (from Protocol 1)
-
Alkyne-containing molecule (payload)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Reaction Buffer: PBS, pH 7.4
2. Step-by-Step Procedure:
-
Prepare Reaction Components: In a microcentrifuge tube, dissolve the azide-modified molecule and the alkyne-payload in the Reaction Buffer. A slight molar excess (1.5-2 equivalents) of the alkyne-payload is recommended.[15]
-
Prepare Catalyst Premix (Recommended): In a separate tube, mix the CuSO4 stock solution (e.g., 20 mM) with the ligand stock solution (e.g., 50 mM). Allow it to complex for 1-2 minutes. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
Initiate the Click Reaction: Add the CuSO4/ligand premix to the azide/alkyne mixture.
-
Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, MS).
3. Purification and Characterization:
-
Purify the final conjugate using appropriate chromatographic techniques (e.g., RP-HPLC, SEC) to remove excess reagents and byproducts.[15]
-
Characterize the final product by mass spectrometry to confirm the successful conjugation and by analytical HPLC to assess purity.[15]
Data Presentation
Table 1: Recommended Reagent Stoichiometry for EDC/NHS Conjugation
| Reagent | Molar Excess (relative to Amine-Molecule) | Purpose |
| This compound-acid | 10 - 50 fold | Drives the reaction towards the desired PEGylated product.[6] |
| EDC | 2 - 10 fold (relative to this compound-acid) | Activates the carboxylic acid group. |
| NHS/Sulfo-NHS | 2 - 10 fold (relative to this compound-acid) | Stabilizes the activated intermediate. |
Table 2: Typical Reaction Conditions for EDC/NHS Conjugation
| Parameter | Condition | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups.[6] |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines.[6] |
| Temperature | Room Temperature or 4°C | 4°C may be preferred for sensitive biomolecules. |
| Reaction Time | 2 hours to overnight | Longer incubation times may increase conjugation efficiency.[6] |
Visualizations
Caption: EDC/NHS conjugation and subsequent click chemistry workflow.
Caption: Logical relationship of reactants, reactions, and products.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. idosi.org [idosi.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. idtdna.com [idtdna.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. frontiersin.org [frontiersin.org]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with Azido-PEG1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells. The linker, which connects the antibody to the payload, is crucial for the ADC's stability, efficacy, and safety.[1][2] Polyethylene glycol (PEG) linkers are widely used to enhance the solubility, stability, and pharmacokinetic properties of ADCs.[2][][4] This document provides detailed protocols for the synthesis and evaluation of ADCs using a heterobifunctional Azido-PEG1 linker, which enables covalent attachment to an antibody and subsequent conjugation to a payload via "click chemistry."[1][]
The this compound linker offers several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG spacer improves the solubility of the ADC, reducing the risk of aggregation, especially with hydrophobic payloads.[6][7]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life.[2][6]
-
Biocompatibility: PEG is a well-established, non-immunogenic polymer.[7]
-
Versatile Conjugation: The azide (B81097) group allows for highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), for payload attachment under mild conditions.[][8][9]
Experimental Workflow
The development of an ADC with an this compound linker involves a multi-step process, from antibody modification to in vitro and in vivo evaluation.
ADC Signaling and Mechanism of Action
ADCs exert their cytotoxic effects through a sequence of events beginning with binding to a target antigen on the cancer cell surface, followed by internalization and release of the payload.
Experimental Protocols
Protocol 1: ADC Synthesis via Lysine (B10760008) Conjugation with this compound-NHS Ester
This protocol describes the conjugation of an this compound linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in PBS, pH 7.4-8.0
-
This compound-NHS ester linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size Exclusion Chromatography (SEC) system (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.[6]
-
Drug-Linker Preparation: Dissolve the this compound-NHS ester linker in anhydrous DMSO to a stock concentration of 10-20 mM.[6]
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically.[10]
-
Gently mix and incubate at room temperature for 1-2 hours.[11]
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the azide-modified antibody from unconjugated linker and quenching agent using an SEC column equilibrated with PBS, pH 7.4. Collect the fractions containing the purified antibody conjugate.[6]
Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to attach an alkyne-functionalized payload to the azide-modified antibody.[12]
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reducing Agent: Sodium ascorbate (B8700270)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Stock Solution Preparation:
-
Catalyst Preparation: In a separate tube, pre-mix CuSO₄ and THPTA at a 1:5 molar ratio to form the copper-ligand complex.[11]
-
Reaction Setup: In a reaction vessel, combine the azide-modified antibody with a 5- to 10-fold molar excess of the alkyne-payload.
-
Initiation of Click Reaction:
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[12]
-
Purification: Purify the final ADC using an SEC column to remove unreacted payload and reaction components.
ADC Characterization
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
A. By UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
B. By Hydrophobic Interaction Chromatography (HIC) HIC is a standard method to determine the DAR and the distribution of drug-conjugated species.[13]
-
Instrumentation: An HPLC system with a HIC column.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: The unconjugated antibody elutes first, followed by species with increasing DAR (DAR1, DAR2, etc.). Calculate the average DAR by integrating the peak areas corresponding to each species.[13]
Characterization Data Summary
| Parameter | Method | Typical Result | Reference |
| Average DAR | UV-Vis Spectroscopy, HIC | 3.5 - 4.0 | [13] |
| Purity | Size Exclusion Chromatography (SEC) | >95% monomer | [14] |
| Aggregation | Size Exclusion Chromatography (SEC) | <5% aggregate | [15] |
| Molecular Weight | Mass Spectrometry (MS) | Confirms expected mass of ADC species | [16] |
In Vitro Evaluation
Protocol 4: Cell Viability (Cytotoxicity) Assay
This protocol uses the MTT assay to determine the cytotoxic potential of the ADC on cancer cell lines.[6][17]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, control antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium. Add the treatments to the cells and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.[6][10]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][17]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 value (the concentration of ADC required to inhibit cell growth by 50%) using non-linear regression analysis.[17]
In Vitro Cytotoxicity Data (Illustrative)
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Payload IC50 (nM) | Control mAb IC50 (nM) |
| BT-474 | High | 5.2 | 0.35 | >1000 |
| SK-BR-3 | High | 8.9 | 0.35 | >1000 |
| MCF-7 | Low/Negative | >1000 | 0.35 | >1000 |
Data is illustrative and based on typical results seen for targeted ADCs.[18][19]
Conclusion
The use of this compound linkers in ADC development provides a robust and versatile platform for creating next-generation targeted therapeutics. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and in vitro evaluation of ADCs utilizing this technology. The enhanced physicochemical and pharmacokinetic properties imparted by PEG linkers can lead to the development of more stable, effective, and tolerable ADCs.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Site-Specific Protein Modification Using Azido-PEG1
Introduction
Site-specific protein modification is a powerful tool in chemical biology, drug development, and diagnostics. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[][2] Azido-PEG1 linkers are heterobifunctional reagents that enable the precise, covalent attachment of a single PEG unit with a terminal azide (B81097) group to a protein. This azide functionality serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions, allowing for the highly specific and efficient conjugation of various payloads, such as fluorescent dyes, small molecule drugs, or other biomolecules.[3][4]
The core structure of an this compound linker consists of a short, hydrophilic single ethylene (B1197577) glycol unit that can enhance the solubility of the resulting conjugate and reduce steric hindrance.[3] One end of the linker possesses a reactive group for protein conjugation, while the other end terminates in an azide group (N3). This azide is chemically inert to most biological functional groups, ensuring that the subsequent "click" reaction is highly specific.[3]
Key Features and Advantages of this compound:
-
Enhanced Solubility and Stability: The PEG component increases the hydrophilicity of the modified protein, which can improve its solubility and stability in aqueous solutions.[][5]
-
Reduced Immunogenicity: PEGylation can shield epitopes on the protein surface, reducing its recognition by the immune system and thereby lowering its immunogenic potential.[][5]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the protein, PEGylation can reduce renal clearance, leading to a longer circulation half-life in vivo.[][6]
-
Bioorthogonal Reactivity: The terminal azide group allows for highly selective "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), ensuring precise control over the final conjugate structure.[3][7]
Applications
The versatility of this compound linkers makes them suitable for a wide range of applications in research and therapeutic development:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[3][5]
-
PROTAC Synthesis: These linkers are employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein ligand with an E3 ubiquitin ligase ligand, leading to the targeted degradation of specific proteins.[3][4]
-
Fluorescent Labeling and Imaging: The attachment of fluorescent dyes via an this compound linker allows for the visualization and tracking of proteins in cells and tissues.[3][8]
-
Nanoparticle Functionalization: PEGylation of nanoparticles with this compound provides "stealth" properties, enabling them to evade the immune system and prolonging their circulation time for applications in drug delivery and imaging.[5][6]
Quantitative Data Summary
The efficiency of protein modification using this compound linkers is dependent on the specific protein, the chosen linker chemistry, and the reaction conditions. The following tables provide a summary of typical quantitative data for the key steps involved.
Table 1: Protein-Linker Conjugation Efficiency
| Linker Type | Target Residue | Protein Concentration (mg/mL) | Molar Excess of Linker | Typical Degree of Labeling (Linkers/Protein) |
| This compound-NHS Ester[8] | Lysine (B10760008), N-terminus | 1-10 | 10-50 fold | 1-5 |
| This compound-CH2COO-Cl[9] | Lysine, N-terminus | 1-10 | 10-50 fold | 1-5 |
| Boc-NH-PEG1-Azide (after deprotection)[3] | Aspartic/Glutamic Acid | 1-10 | 10-50 fold | 1-5 |
Table 2: Click Chemistry Reaction Efficiency
| Click Reaction Type | Molar Excess of Alkyne/Cyclooctyne Probe | Reaction Time (hours) | Typical Labeling Efficiency (%) |
| CuAAC (Copper-Catalyzed)[7] | 5-20 fold | 1-4 | >90 |
| SPAAC (Strain-Promoted)[3] | 1.5-20 fold | 1-12 | >85 |
Experimental Protocols
Here we provide detailed protocols for introducing an azide handle onto a protein using an this compound linker and for the subsequent click chemistry reaction.
Protocol 1: Site-Specific Introduction of Azide Groups into Proteins
There are several methods to introduce azide groups into proteins site-specifically.
Method A: Modification of Lysine Residues with this compound-NHS Ester
This method targets the primary amines of lysine residues and the N-terminus of the protein.
-
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
-
-
Procedure:
-
Prepare a protein solution at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10-100 mM stock solution of this compound-NHS Ester in anhydrous DMSO.
-
Add a 10- to 50-fold molar excess of the this compound-NHS Ester stock solution to the protein solution. The final DMSO concentration should not exceed 10% (v/v).[8]
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[8]
-
Purify the azide-labeled protein using a desalting column or dialysis to remove excess reagents.
-
Confirm the degree of labeling using MALDI-TOF mass spectrometry.
-
Method B: Genetic Incorporation of an Azide-Containing Unnatural Amino Acid
This method allows for the incorporation of an azide group at a specific, genetically defined site. p-Azidophenylalanine (pAzF) is a commonly used unnatural amino acid for this purpose.[10]
-
Materials:
-
E. coli expression system with an evolved tRNA/amino-acyl tRNA synthetase (aaRS) pair for pAzF.
-
Expression vector containing the gene of interest with an amber (TAG) codon at the desired modification site.
-
p-Azidophenylalanine (pAzF).
-
-
Procedure:
-
Transform the E. coli host strain with the expression vector and the plasmid encoding the aaRS/tRNA pair.
-
Grow the cells in a suitable medium and induce protein expression.
-
Supplement the growth medium with 1 mM pAzF during protein expression.[10]
-
Harvest the cells and purify the protein containing the site-specifically incorporated pAzF using standard chromatography techniques.
-
Verify the incorporation of pAzF by mass spectrometry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.[7]
-
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 250 mM)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
In a reaction vessel, combine the azide-labeled protein and the alkyne-containing molecule. A 5- to 10-fold molar excess of the alkyne probe is recommended.[9]
-
In a separate tube, prepare the copper/ligand premix by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[7]
-
Add the copper/ligand premix to the protein/alkyne mixture. The final concentration of CuSO₄ should be between 0.1 - 1 mM.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[9]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent probe.[7]
-
Purify the final conjugate using a desalting column, size-exclusion chromatography, or dialysis to remove excess reagents and catalyst.
-
Analyze the final product by SDS-PAGE and mass spectrometry.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This is a copper-free click chemistry reaction that is ideal for in vivo applications or when working with copper-sensitive proteins.[3]
-
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Cyclooctyne-containing molecule (e.g., DBCO-functionalized dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Dissolve the azide-labeled protein in the reaction buffer.
-
Add a 1.5- to 10-fold molar excess of the cyclooctyne-containing molecule.[11]
-
Incubate the reaction for 1-12 hours at room temperature or 37°C.[3][11]
-
Monitor the reaction progress if possible (e.g., by following the decrease in absorbance of the DBCO reagent at ~309 nm).[11]
-
Purify the final conjugate using a desalting column, size-exclusion chromatography, or dialysis.
-
Analyze the final product by SDS-PAGE and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for site-specific protein modification using this compound.
Caption: Detailed workflow for protein labeling via this compound and click chemistry.
References
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. purepeg.com [purepeg.com]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
In Vivo Applications of Azido-PEG1 Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of Azido-PEG1 conjugates. The unique capabilities of these molecules, particularly in the realm of bioorthogonal "click" chemistry, have established them as invaluable tools in drug delivery, bioimaging, and the development of targeted therapeutics. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve pharmacokinetic profiles, making these conjugates highly suitable for systemic applications.
Introduction to In Vivo Applications
This compound conjugates are primarily utilized as chemical handles to attach molecules of interest to each other in a highly specific and efficient manner within a biological environment. The azide (B81097) group is bioorthogonal, meaning it does not react with native functional groups found in living systems. This allows for precise chemical reactions to be performed in vivo. The two main types of "click chemistry" reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction between an azide and a terminal alkyne, catalyzed by copper(I). While highly efficient, the potential toxicity of the copper catalyst must be considered for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with an azide. This method is preferred for many in vivo applications to avoid copper-induced toxicity.[1]
The primary in vivo applications for this compound conjugates include:
-
Targeted Drug Delivery: Conjugating targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or directly to therapeutic agents to enhance their accumulation at the site of disease.
-
In Vivo Imaging: Attaching imaging agents (e.g., fluorophores, radiotracers) to biomolecules or nanoparticles to track their distribution and localization in real-time using techniques like PET, SPECT, and fluorescence imaging.[2][3][4]
-
Development of Antibody-Drug Conjugates (ADCs): Utilizing the precise control of click chemistry to link potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from representative in vivo studies utilizing Azido-PEG conjugates.
Table 1: In Vivo Biodistribution of Azido-PEG Conjugated Nanoparticles in Tumor-Bearing Mice
| Nanoparticle Formulation | Animal Model | Time Point | Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Reference |
| 64Cu-NOTA-mSiO2-PEG-TRC105 | 4T1 Murine Breast Cancer | 5 h | 10.2 ± 1.5 | 15.1 ± 2.1 | 4.3 ± 0.6 | 3.1 ± 0.4 | [6] |
| 64Cu-NOTA-mSiO2-PEG-TRC105 | 4T1 Murine Breast Cancer | 48 h | 12.5 ± 1.9 | 11.8 ± 2.4 | 5.8 ± 0.9 | 2.5 ± 0.3 | [6] |
| 64Cu-labeled OVA-CTLs | B16-OVA Tumor | 36 h | 1.76 ± 0.52 | - | - | - | [7] |
%ID/g = percentage of injected dose per gram of tissue.
Table 2: Pharmacokinetic Parameters of PEGylated Conjugates
| Conjugate | Change in Circulation Half-life | Animal Model | Notes | Reference |
| ZHER2-PEG10K-MMAE | 11.2-fold increase | - | Compared to non-PEGylated conjugate. | [8] |
Experimental Protocols
Protocol for In Vivo Tumor Targeting with Azido-PEG-Modified Nanoparticles
This protocol describes the general procedure for evaluating the tumor-targeting efficacy of nanoparticles functionalized with a targeting ligand via an Azido-PEG linker in a xenograft mouse model.
Materials:
-
Azido-PEG functionalized nanoparticles
-
Alkyne-modified targeting ligand (e.g., peptide, antibody fragment)
-
Nude athymic mice
-
Human cancer cell line (e.g., MDA-MB-435)
-
Matrigel
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Imaging system (e.g., fluorescence imager, PET/CT scanner)
Procedure:
-
Conjugation of Targeting Ligand (via CuAAC or SPAAC):
-
Follow a standard click chemistry protocol to conjugate the alkyne-modified targeting ligand to the Azido-PEG nanoparticles.
-
Purify the conjugated nanoparticles to remove unreacted ligand and catalyst (if applicable).
-
-
Tumor Xenograft Model Development:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow tumors to grow to a suitable size (e.g., ~0.5 cm³).[2]
-
-
In Vivo Administration:
-
Administer the ligand-conjugated nanoparticles and control (azide-only) nanoparticles intravenously via the tail vein. A typical dose is 1 mg Fe/kg for iron oxide nanoparticles.[2]
-
-
In Vivo Imaging and Biodistribution:
-
At desired time points (e.g., 24 hours post-injection), anesthetize the mice and perform in vivo imaging.
-
After the final imaging session, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, heart, lungs).
-
Perform ex vivo imaging of the organs or homogenize tissues for quantitative analysis of nanoparticle accumulation.
-
Protocol for Radiolabeling of Azido-PEG Conjugates for In Vivo PET Imaging
This protocol outlines the radiolabeling of a DBCO-functionalized molecule with a 64Cu-labeled, azide-containing prosthetic group for subsequent in vivo PET imaging.
Materials:
-
Azide-functionalized molecule for radiolabeling (e.g., 64Cu-NOTA-Azide)
-
DBCO-functionalized targeting molecule (e.g., peptide, antibody)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
HPLC for purification
-
Sterile PBS
Procedure:
-
Preparation of 64Cu-NOTA-DBCO:
-
Metabolic Labeling of Cells (Optional, for cell tracking):
-
Incubate target cells (e.g., cytotoxic T lymphocytes) with an azido-sugar (e.g., Ac4ManNAz) to incorporate azide groups onto the cell surface glycans.
-
-
SPAAC Reaction:
-
Incubate the azide-modified cells or molecule with the purified 64Cu-NOTA-DBCO.
-
The reaction proceeds via SPAAC, forming a stable triazole linkage.
-
-
In Vivo Administration and PET Imaging:
-
Administer the 64Cu-labeled conjugate intravenously into tumor-bearing mice.
-
Perform PET imaging at various time points to visualize the biodistribution of the conjugate.
-
Visualizations
Caption: Workflow for in vivo tumor targeting using Azido-PEG nanoparticles.
Caption: Mechanism of action for an Azido-PEG linked antibody-drug conjugate.
References
- 1. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F Labeled Nanoparticles for in Vivo PET-CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic radiolabeling and in vivo PET imaging of cytotoxic T lymphocytes to guide combination adoptive cell transfer cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Azido-PEG1 Click Chemistry Reactions
Welcome to the technical support center for Azido-PEG1 click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My click reaction has a very low yield or has failed completely. What are the most common initial checks?
A1: Low yields in CuAAC reactions often stem from a few critical factors. The primary areas to investigate are the activity of the copper catalyst, the quality and integrity of your reagents, and the reaction conditions.[1]
-
Catalyst Inactivity: The active catalyst is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2]
-
Reagent Degradation: Key reagents, particularly the sodium ascorbate (B8700270) reducing agent, can degrade over time. It is crucial to use a freshly prepared sodium ascorbate solution for each reaction.[1]
-
Suboptimal Conditions: The reaction's success is sensitive to parameters like solvent, temperature, and pH.
Q2: I suspect my copper catalyst is inactive. How can I troubleshoot this?
A2: Catalyst inactivity is a frequent cause of low yield. Here’s how to address it:
-
Use Fresh Reducing Agent: Always prepare your sodium ascorbate solution fresh. A browned or discolored solution is an indication of degradation and should be discarded.[1]
-
Deoxygenate Your Reaction Mixture: To prevent the oxidation of Cu(I) to Cu(II), it is essential to remove dissolved oxygen from your solvent and reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for 15-20 minutes before adding the catalyst components.[1]
-
Utilize a Stabilizing Ligand: A copper-chelating ligand is crucial for protecting the Cu(I) from oxidation and improving its solubility. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[1][3] A typical starting point is a 1:5 molar ratio of copper to ligand.[1][4]
-
Order of Reagent Addition: The recommended order of addition is to first prepare a premix of the copper sulfate (B86663) and the ligand, add this to your azide (B81097) and alkyne solution, and finally initiate the reaction by adding the fresh sodium ascorbate solution.[5]
Q3: Could my this compound or alkyne-modified biomolecule be the problem?
A3: Yes, issues with the starting materials can certainly lead to poor outcomes.
-
Reagent Purity: Ensure you are using high-purity this compound and that your alkyne-functionalized molecule is of good quality. Impurities can interfere with the reaction.
-
Steric Hindrance: If the azide or alkyne group is located in a sterically hindered position on your molecules, the reaction rate can be significantly reduced. In such cases, you may need to increase the reaction time, temperature, or the concentration of the catalyst and ligand.[3]
-
Protein Aggregation: High concentrations of reactants, especially proteins, can sometimes lead to aggregation.[4][6] If you observe precipitation or turbidity, consider reducing the reactant concentrations, optimizing the pH, or lowering the reaction temperature (e.g., performing the reaction at 4°C overnight).[4][7] The addition of stabilizing excipients like arginine or sucrose (B13894) can also help prevent aggregation.[4]
Q4: I'm observing side products in my reaction. What are they and how can I minimize them?
A4: The most common side reaction is the homodimerization of your alkyne-containing molecule, known as Glaser coupling. This occurs in the presence of oxygen and Cu(II). To minimize this, ensure your reaction is thoroughly deoxygenated and that you have a sufficient excess of the reducing agent (sodium ascorbate) to maintain the copper in the Cu(I) state.[1]
Q5: How do I know if my reaction has gone to completion, and what is a typical reaction time?
A5: Reaction monitoring is key. Depending on your molecules, you can use techniques like TLC, LC-MS, or NMR to track the disappearance of your starting materials. For bioconjugation reactions, SDS-PAGE can show a shift in the molecular weight of the protein as it becomes conjugated. While many click reactions are complete within 1-4 hours at room temperature, some systems, especially with sterically hindered substrates, may require longer reaction times.[3][4] In some cases, reducing the reaction time can actually prevent aggregation issues.[8]
Quantitative Data on Reaction Parameters
To assist in optimizing your reaction, the following tables summarize how different parameters can influence the yield of CuAAC reactions. Note that optimal conditions are substrate-dependent and these tables should be used as a guideline for optimization.
Table 1: Effect of Copper (CuSO₄) Concentration on Reaction Yield
| Copper Concentration | Ligand | Observations | Potential Yield |
| 10 µM | None | No detectable product after 30 minutes for conventional azides.[5] | Very Low |
| 10 µM | THPTA | Reaction can proceed to completion, especially with chelating azides.[5] | High |
| 50 µM - 250 µM | THPTA | This is a commonly recommended starting range for bioconjugation.[1] | Good to Excellent |
| > 500 µM | THPTA | Higher concentrations can sometimes lead to protein aggregation and toxicity in cellular applications.[5] | Variable |
Table 2: Effect of Temperature on Reaction Yield
| Temperature | Typical Reaction Time | Observations |
| 4°C | Overnight | Slower reaction rate, but can be beneficial for preventing aggregation of sensitive proteins.[4] |
| Room Temperature (~25°C) | 1 - 4 hours | Standard condition for many CuAAC reactions, offering a good balance of reaction speed and stability.[4] |
| 37°C - 50°C | < 1 - 2 hours | Increased reaction rate, which can be useful for sterically hindered substrates. However, it may also increase the risk of side reactions and biomolecule degradation.[9][10] |
Table 3: Effect of Solvent on Reaction Yield
| Solvent System | Observations |
| Aqueous Buffer (e.g., PBS) | Ideal for bioconjugation. Requires a water-soluble ligand like THPTA.[3] |
| t-BuOH / H₂O (e.g., 1:1) | A common co-solvent system that can help solubilize less polar reactants.[11] |
| DMSO / H₂O | DMSO can improve the solubility of hydrophobic molecules and ligands like TBTA. Higher DMSO concentrations (e.g., 30%) have been shown to increase reaction efficiency.[9][11] |
| DMF, Acetonitrile | Also used as co-solvents, particularly for small molecule click chemistry.[12] |
Table 4: Effect of Reactant Stoichiometry on Reaction Yield
| Azide:Alkyne Molar Ratio | Observations |
| 1:1 to 1.5:1 | A slight excess of one reactant is often used to drive the reaction to completion.[4] |
| > 2:1 | A larger excess (e.g., 2 to 10-fold) of the less precious or more soluble component is common in bioconjugation to ensure complete labeling of the biomolecule.[1] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of an Alkyne-Biomolecule with this compound
This protocol provides a general workflow for a small-scale analytical reaction. Volumes and concentrations should be optimized for your specific system.
Materials:
-
Alkyne-functionalized biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)
-
THPTA ligand stock solution (e.g., 50 mM in deionized water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )
-
Deoxygenated reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening vials to prevent condensation.
-
Prepare a fresh solution of Sodium Ascorbate in deionized water.
-
Deoxygenate all buffers by bubbling with nitrogen or argon gas for 15-20 minutes.
-
-
Reaction Setup (Example for a 200 µL final volume):
-
In a microcentrifuge tube, combine:
-
Alkyne-biomolecule to a final concentration of 25 µM.
-
This compound to a final concentration of 250 µM (10-fold excess).
-
Deoxygenated buffer to bring the volume to ~180 µL.
-
-
Gently mix the contents.
-
-
Catalyst Premix Preparation:
-
In a separate tube, prepare the catalyst premix. For a final copper concentration of 250 µM and a 1:5 copper:ligand ratio:
-
Mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA.
-
Let the mixture stand for 1-2 minutes to allow the complex to form.
-
-
-
Reaction Initiation:
-
Add the 7.5 µL of the catalyst premix to the tube containing the azide and alkyne. Mix gently.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM Sodium Ascorbate solution (final concentration of 5 mM).
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, incubation at 4°C overnight may be preferable. Protect from light if using fluorescent reagents.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.
-
Proceed with purification using a suitable method such as Size Exclusion Chromatography (SEC) to remove the catalyst and excess reagents.
-
Protocol 2: Purification of PEGylated Product by Size Exclusion Chromatography (SEC)
This protocol provides a general framework for separating the PEGylated conjugate from unreacted biomolecule, this compound, and catalyst components.
Materials:
-
SEC column with an appropriate molecular weight range for your conjugate.
-
HPLC or FPLC system with a UV detector.
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4), filtered and degassed.
-
Quenched reaction mixture.
Procedure:
-
System and Column Equilibration:
-
Equilibrate the chromatography system and the SEC column with the running buffer until a stable baseline is achieved on the UV detector (monitoring at 280 nm for proteins).
-
-
Sample Preparation:
-
Filter the reaction mixture through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
-
Injection and Elution:
-
Inject the filtered sample onto the equilibrated column.
-
Elute the sample with the running buffer at a constant flow rate recommended for the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the components elute from the column. The expected elution order is: Aggregates (if any) -> PEGylated conjugate -> Unreacted biomolecule -> Small molecules (excess this compound, catalyst, etc.).
-
Analyze the collected fractions using a secondary method (e.g., SDS-PAGE) to confirm the identity and purity of the contents in each peak.
-
Pool the fractions containing the pure PEGylated conjugate.
-
Troubleshooting Logic Diagram
The following diagram provides a logical workflow for troubleshooting low-yield CuAAC reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Azido-PEG1: A Technical Support Guide
Welcome to the technical support center for the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to enhance the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my CuAAC reaction with this compound?
A1: Low yields in CuAAC reactions with PEG linkers can stem from several factors:
-
Catalyst Inactivation: The active Copper(I) (Cu(I)) catalyst is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, particularly in the presence of oxygen.
-
Side Reactions: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne starting material, often referred to as Glaser-Hay coupling.
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can create steric hindrance, impeding the accessibility of the azide (B81097) and alkyne functional groups for reaction.
-
Copper Sequestration: Other functional groups present in your molecule, such as thiols or histidines, can chelate the copper catalyst, rendering it inactive for the cycloaddition reaction.
-
Poor Solubility: The PEGylated reactant may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and consequently, reduced reaction rates.
-
Reagent Quality: Degradation of reagents, especially the reducing agent (e.g., sodium ascorbate), can lead to inefficient generation and maintenance of the active Cu(I) catalyst.
Q2: How can I prevent the oxidation of the Cu(I) catalyst?
A2: To maintain the catalytically active Cu(I) state, it is crucial to minimize its exposure to oxygen. This can be achieved by:
-
Degassing Solvents: Thoroughly degas all solvents and buffers by bubbling with an inert gas like argon or nitrogen before use.
-
Using a Reducing Agent: Sodium ascorbate (B8700270) is commonly used to reduce any Cu(II) formed back to the active Cu(I) state. It is recommended to use a freshly prepared solution of sodium ascorbate.
-
Working Under an Inert Atmosphere: Whenever possible, conduct the reaction under an argon or nitrogen atmosphere.
-
Using a Stabilizing Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can protect the Cu(I) catalyst from oxidation and accelerate the reaction.
Q3: What is the role of a ligand in the CuAAC reaction, and which one should I choose?
A3: Ligands play a crucial role in CuAAC reactions by stabilizing the Cu(I) oxidation state, thereby preventing catalyst oxidation and disproportionation. They can also significantly accelerate the reaction rate. The choice of ligand depends on the solvent system and the specific substrates.
-
THPTA is a water-soluble ligand, making it an excellent choice for bioconjugation reactions in aqueous buffers.
-
TBTA is more suitable for reactions in organic solvents or aqueous/organic mixtures.
-
PMDTA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) is another effective ligand, often used in organic solvents like THF.
Q4: I'm observing multiple products in my reaction. What could be the cause and how can I fix it?
A4: The observation of multiple products often points towards side reactions. The most common is the oxidative homocoupling of the alkyne. To minimize this:
-
Ensure Sufficient Reducing Agent: Use an adequate concentration of sodium ascorbate to maintain a reducing environment.
-
Minimize Oxygen Exposure: As mentioned before, degassing solvents and working under an inert atmosphere is critical.
-
Protect Sensitive Functional Groups: If your molecules contain other reactive functional groups, consider protecting them before the CuAAC reaction.
Q5: How can I purify my final PEGylated product?
A5: The purification of PEGylated molecules can be challenging due to their hydrophilicity. Common and effective purification methods include:
-
Size Exclusion Chromatography (SEC): This is often the most effective method, especially when there is a significant size difference between the desired product and the starting materials.
-
Reverse Phase HPLC (RP-HPLC): A C18 column with a water/acetonitrile or water/methanol gradient can be employed for purification.
-
Ion-Exchange Chromatography (IEX): This technique is particularly useful for purifying PEGylated proteins as the PEG chains can shield surface charges, allowing for separation from the un-PEGylated protein.
-
Dialysis: For larger bioconjugates, dialysis can be used to remove excess small molecule reagents and the copper catalyst.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during CuAAC reactions with this compound.
Quantitative Data Summary
The following tables summarize typical reaction parameters for CuAAC reactions with this compound, compiled from various sources to guide your experimental design. Note that optimal conditions are substrate-dependent and may require further optimization.
Table 1: Typical Reaction Conditions for CuAAC with this compound-CH2COO-Cl
| Parameter | Typical Range/Value | Notes |
| Reactants | This compound-CH2COO-Cl, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O | Often used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Typically used in 5-10 fold excess relative to the copper salt. |
| Copper Ligand | TBTA, THPTA | A 1:5 molar ratio of copper to ligand is often used to protect biomolecules. |
| Solvent | DMSO, t-BuOH/H₂O mixture, PBS (pH |
Technical Support Center: Purification of Azido-PEG1 Conjugated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG1 conjugated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound conjugated proteins?
The most frequent challenges include separating the desired PEGylated protein from unreacted protein, excess this compound reagent, and reaction byproducts.[1] Achieving separation of species with different degrees of PEGylation (e.g., mono-, di-, or multi-PEGylated) and positional isomers can also be complex.[][3] Preventing protein aggregation during the purification process is another significant hurdle.[1][4]
Q2: Which chromatographic techniques are most effective for purifying this compound conjugated proteins?
A multi-step purification strategy often yields the best results. The most commonly used techniques are:
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted low molecular weight reagents and for separating protein species based on their hydrodynamic radius, which increases with PEGylation.[][5]
-
Ion Exchange Chromatography (IEX): Separates proteins based on surface charge. Since PEGylation can shield surface charges, IEX is useful for separating different degrees of PEGylation and even positional isomers.[][6]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.[][7] PEGylation can alter a protein's hydrophobicity, making HIC a useful purification tool.[3]
-
Reversed-Phase Chromatography (RPC): Often used for analytical purposes, such as identifying PEGylation sites and separating positional isomers, particularly for peptides and small proteins.[]
Q3: How can I confirm that my protein is successfully conjugated with this compound?
Several analytical techniques can be used to confirm conjugation and characterize the final product:
-
SDS-PAGE: A simple method to visualize an increase in molecular weight, appearing as a band shift compared to the unconjugated protein.[8]
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, allowing for the determination of the degree of labeling (DOL).[8][9]
-
HPLC/UPLC: Techniques like SEC-HPLC and RP-HPLC can separate and quantify the conjugated protein from impurities.[9][10]
-
NMR Spectroscopy: Can be used to quantify the degree of PEGylation.[9][11]
-
Capillary Electrophoresis (CE): Separates species based on charge density, size, and shape.[]
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound Conjugated Protein
| Possible Cause | Troubleshooting Steps |
| Protein loss during purification steps. | - Optimize buffer conditions (pH, ionic strength) to maintain protein stability and solubility.[1] - For SEC, ensure the chosen resin has an appropriate fractionation range for your conjugate. - For IEX, steric hindrance from the PEG chain might prevent binding. Consider using a resin with a larger pore size or a monolith-based column.[4] - Reduce the number of purification steps if possible. |
| Protein aggregation. | - Reduce the protein concentration during the conjugation reaction and purification.[4] - Add stabilizing excipients like sugars (sucrose, trehalose), polyols (sorbitol), or amino acids (arginine, glycine) to your buffers.[4] - Optimize the pH to be away from the protein's isoelectric point (pI).[1] |
| Inefficient conjugation reaction. | - Ensure the this compound reagent is not hydrolyzed; prepare solutions immediately before use.[1] - Optimize the molar ratio of this compound to protein. A 10- to 50-fold molar excess is a common starting point.[8] - Confirm the reaction buffer pH is optimal for the chosen conjugation chemistry (e.g., pH 7.5-8.5 for targeting lysine (B10760008) residues).[8] |
Problem 2: Presence of Unreacted Protein in the Final Product
| Possible Cause | Troubleshooting Steps |
| Poor resolution in Size Exclusion Chromatography (SEC). | - The size difference between the native and mono-PEGylated protein may be insufficient for baseline separation, especially with smaller PEG chains.[4] - Use a longer column or connect columns in series to increase resolution.[4] - Decrease the flow rate to enhance separation.[4] - Select a resin with a smaller particle size for higher efficiency.[4] |
| Suboptimal Ion Exchange Chromatography (IEX) conditions. | - The PEG chain shields the protein's surface charge, altering its interaction with the IEX resin.[] - Optimize the pH and salt gradient. A shallower gradient can improve the resolution between the native and PEGylated forms.[4][12] |
| Incomplete conjugation reaction. | - Increase the molar excess of the this compound reagent.[1] - Increase the reaction time and monitor the progress using SDS-PAGE or HPLC.[1] |
Problem 3: Presence of Excess this compound Reagent or Byproducts
| Possible Cause | Troubleshooting Steps |
| Inefficient removal of small molecules. | - Use a desalting column or spin filtration with an appropriate molecular weight cutoff (MWCO) immediately after the conjugation reaction.[8] - Size Exclusion Chromatography (SEC) is highly effective at separating the high molecular weight conjugated protein from low molecular weight impurities.[] |
| Hydrolysis of the this compound reagent. | - Ensure the reagent is stored under dry conditions.[1] Prepare stock solutions in anhydrous solvents like DMF or DMSO immediately before use.[8] |
Experimental Protocols
General Two-Step Workflow: Labeling and Purification
This workflow outlines the general process for protein modification with this compound-CH2COO-Cl followed by purification.
Caption: General workflow for this compound conjugation and subsequent purification.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. It is effective for removing unreacted PEG and for separating different PEGylated species.[]
-
Column Selection: Choose a column with a fractionation range appropriate for the expected size of your PEGylated protein.[4]
-
Buffer Preparation: Prepare a mobile phase buffer that ensures protein stability and solubility (e.g., 150 mM phosphate (B84403) buffer, pH 7.0).[13] Filter and degas the buffer.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer until a stable baseline is achieved.
-
Sample Loading: Filter the crude conjugation reaction mixture through a 0.22 µm filter.[14] Inject the sample onto the column.
-
Elution: Elute the sample with the mobile phase at an optimized flow rate (e.g., 1.0 mL/min).[13] Monitor the elution profile using UV absorbance at 280 nm.
-
Fraction Collection & Analysis: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified PEGylated protein.[5]
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[15] It can resolve species with different degrees of PEGylation.[3]
-
Resin Selection: Choose an anion or cation exchange resin based on the isoelectric point (pI) of the protein and the desired buffer pH.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris, pH 8.0).
-
Elution Buffer (Buffer B): Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).[12]
-
-
Column Equilibration: Equilibrate the column with Binding Buffer until the pH and conductivity are stable.
-
Sample Preparation & Loading: Exchange the buffer of the crude conjugation mixture into the Binding Buffer using a desalting column. Load the sample onto the IEX column.
-
Wash: Wash the column with Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear salt gradient (e.g., 0-100% Buffer B over 20 column volumes). A shallow gradient is often required for good resolution.[4]
-
Fraction Collection & Analysis: Collect fractions and analyze for the presence and purity of the desired PEGylated species.
Data and Parameters
Table 1: Typical Reaction Conditions for this compound-CH2COO-Cl Labeling
| Parameter | Recommended Value | Rationale |
| Reaction pH | 7.5 - 8.5 | A slightly basic pH promotes the deprotonation of lysine's ε-amino group, increasing its nucleophilicity for reaction with the chloroacetyl group.[8] |
| Temperature | 4 - 25 °C | Lower temperatures can minimize protein degradation, though the reaction may proceed more slowly.[8] |
| Reagent Molar Excess | 10 - 50 fold | The optimal excess of the this compound linker over the protein depends on the number of accessible lysines and the desired degree of labeling.[8] |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by mass spectrometry to determine the optimal time.[8] |
Table 2: Comparison of Purification Techniques
| Technique | Principle of Separation | Best For | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Removing unreacted PEG; separating by degree of PEGylation.[] | May not resolve positional isomers or species with small size differences.[3] |
| Ion Exchange Chromatography (IEX) | Net surface charge | Separating by degree of PEGylation and positional isomers.[][3] | Steric hindrance from PEG can reduce binding capacity; requires optimization of pH and salt gradient.[4] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Orthogonal separation to IEX and SEC.[] | Can have lower capacity and resolution compared to IEX.[3] |
| Reversed-Phase Chromatography (RPC) | Polarity (hydrophobicity) | Analytical separation of isomers, especially for peptides and small proteins.[] | Often requires organic solvents which can denature proteins. |
Logical Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for purifying this compound conjugated proteins.
References
- 1. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein purification by IE-chromatography [reachdevices.com]
Technical Support Center: Improving Azido-PEG1 Conjugation to Antibodies
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the conjugation of Azido-PEG1 to antibodies. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound conjugation to antibodies?
A1: this compound conjugation typically utilizes a heterobifunctional linker, such as this compound-NHS ester, to attach an azide (B81097) group to an antibody.[1] The N-Hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines, primarily on the side chains of lysine (B10760008) residues and the N-terminus of the antibody's polypeptide chains, to form a stable amide bond.[2][3][4] This process covalently attaches the this compound linker to the antibody.[5] The newly introduced azide group can then be used for subsequent "click chemistry" reactions to conjugate other molecules of interest.[1][6]
Q2: Why is the choice of buffer so critical for this conjugation reaction?
A2: The choice of buffer is critical because the NHS ester is highly reactive towards primary amines.[2] Therefore, it is essential to use an amine-free buffer, such as phosphate-buffered saline (PBS), to prevent the buffer from competing with the antibody for the this compound-NHS ester, which would reduce conjugation efficiency.[2][7] Buffers containing primary amines, like Tris or glycine, must be avoided.[2][8] If your antibody is in an amine-containing buffer, a buffer exchange step using methods like dialysis or desalting columns is necessary before starting the conjugation.[2][7]
Q3: What is a typical molar excess of this compound-NHS ester to use for antibody conjugation?
A3: A common starting point is a 20-fold molar excess of the this compound-NHS ester to the antibody.[2][9] However, the optimal molar ratio can range from 10 to 50-fold and depends on the desired degree of labeling and the number of accessible lysine residues on the antibody.[3][9] It's important to note that labeling reactions with dilute protein solutions may require a greater molar excess to achieve the same level of incorporation as more concentrated protein solutions.[2]
Q4: How can I confirm that the this compound has successfully conjugated to my antibody?
A4: Successful conjugation can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[10] You should observe a mass increase corresponding to the number of attached this compound moieties.[9] The molecular weight of the this compound-CH2COO moiety is 163.56 g/mol .[9] Additionally, techniques like SDS-PAGE will show a shift in the mobility of the antibody bands after conjugation.[11]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the this compound conjugation process.
Issue 1: Low or No Conjugation Efficiency
Q: I am observing a very low yield of my azide-modified antibody. What are the common causes and how can I fix this?
A: Low conjugation efficiency is a common problem that can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the conjugation process.[7]
-
Reagent Quality and Handling: The this compound-NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[2][13]
-
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) or other amine-containing additives will compete with the antibody for the NHS ester.[2][7]
-
Antibody Concentration and Purity: Low antibody concentration or the presence of protein impurities can lead to poor outcomes.[7][8]
-
Inadequate Molar Excess: Using too little of the this compound-NHS ester will result in a low degree of labeling.
Issue 2: Antibody Precipitation or Aggregation
Q: My antibody is precipitating during or after the conjugation reaction. What can I do to prevent this?
A: Antibody aggregation can be a significant issue. Here are some potential causes and solutions:
-
High Concentration of Organic Solvent: The this compound-NHS ester is often dissolved in an organic solvent like DMSO or DMF. Adding too much of this to the aqueous antibody solution can cause precipitation.[1]
-
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be ideal for your specific antibody, leading to instability.[14]
-
Reaction Temperature: Higher temperatures can sometimes promote aggregation.[14]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful this compound conjugation to antibodies.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal for NHS ester reaction with primary amines.[2] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures may require longer incubation times.[2][7] |
| Reaction Time | 30 - 120 minutes | Can be optimized based on temperature and desired labeling.[2] |
| Molar Excess of PEG-NHS | 10 to 50-fold | A 20-fold excess is a common starting point.[2][9] |
| Antibody Concentration | 1 - 10 mg/mL | Lower concentrations may reduce conjugation efficiency.[1][9] |
| Organic Solvent Conc. | < 10% (v/v) | To prevent antibody precipitation.[1][2] |
Table 2: Recommended Buffers and Reagents
| Component | Recommendation | Rationale |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | Amine-free to prevent competition with the antibody.[7] |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Contains primary amines to stop the reaction.[1] |
| PEG-NHS Solvent | Anhydrous DMSO or DMF | To dissolve the moisture-sensitive NHS ester.[2] |
Experimental Protocols
Protocol: Labeling an Antibody with this compound-NHS Ester
This protocol provides a general procedure for conjugating this compound-NHS ester to an antibody.
1. Antibody Preparation:
- Ensure your antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[2][7]
- If necessary, perform a buffer exchange using a desalting column or dialysis.[2]
- Adjust the antibody concentration to 1-10 mg/mL.[9]
2. Reagent Preparation:
- Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening.[2]
- Immediately before use, prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMSO or DMF.[2] Do not store this solution.[2]
3. Conjugation Reaction:
- Add the calculated volume of the 10 mM this compound-NHS ester stock solution to your antibody solution to achieve the desired molar excess (e.g., 20-fold).[2]
- Gently mix the reaction. Ensure the final concentration of the organic solvent is below 10%.[2]
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]
4. Quenching the Reaction:
- To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[1]
- Incubate for 30 minutes at room temperature.[1]
5. Purification of the Conjugate:
- Remove the excess, unreacted this compound-NHS ester and byproducts using a desalting column, size exclusion chromatography, or dialysis.[2][7]
- Equilibrate the purification system with a suitable storage buffer (e.g., PBS, pH 7.4).[10]
6. Characterization and Storage:
- (Optional but recommended) Confirm the degree of labeling using mass spectrometry.[9]
- Store the purified azide-modified antibody under the same conditions that are optimal for the non-labeled antibody, typically at -20°C or -80°C.[2][10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibody labeling chemistries | Abcam [abcam.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. This compound-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Compounds
Welcome to the Technical Support Center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated compounds?
A1: The PEGylation process often results in a complex and heterogeneous mixture, which is the main challenge during purification.[1][2][3] This mixture can include:
-
Unreacted Protein/Peptide: The original, unmodified molecule.[1][4][5][6]
-
Unreacted PEG Reagent: Excess PEG that did not attach to the target molecule.[1][4][5][6]
-
Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[1][4][6]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites.[1][2][6][]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1][6][]
-
Aggregates: PEGylation can sometimes induce the formation of protein aggregates.[4][5]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.[1][5]
Q2: Which chromatographic technique is best for purifying my PEGylated compound?
A2: The optimal method depends on the specific properties of your bioconjugate and the impurities you need to remove.[8] A multi-step approach combining different chromatography techniques is often required to achieve high purity.[6] Below is a comparison of common chromatographic techniques.
| Purification Method | Principle of Separation | Primary Use Cases | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Removal of unreacted PEG and native protein from the larger PEGylated conjugate.[1][][9] | Mild conditions, effective for separating species with significant size differences.[10] | Poor resolution for species of similar size, sample dilution.[5][10] |
| Ion Exchange Chromatography (IEX) | Net charge | Separation of species with different degrees of PEGylation and positional isomers.[6][] | High capacity and selectivity.[9] | The "charge shielding" effect of PEG can hinder binding and separation.[2][6][] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | A supplementary tool to IEX for higher resolution purification.[4][] | Can separate species with minor differences in hydrophobicity. | Lower capacity and resolution compared to IEX, high salt concentrations may promote aggregation.[][8] |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution analysis, purification of smaller PEGylated peptides, and separation of positional isomers.[4][6][] | High resolution and purity achievable.[10] | Organic solvents can denature proteins, may be time-consuming for large scales.[4][10] |
Q3: How does the size of the PEG chain affect purification?
A3: The size of the PEG chain significantly impacts purification:
-
Increased Hydrodynamic Radius: Larger PEG chains lead to a greater increase in the conjugate's size, improving separation from the unreacted protein in SEC.[4]
-
Charge Shielding: Larger PEGs can more effectively mask the surface charges of the protein, which can alter elution behavior in IEX.[4]
-
Resolution: While larger PEGs help separate PEGylated from non-PEGylated forms, they can make it more challenging to resolve mono- from di-PEGylated species in SEC, as the relative size difference decreases.[4]
Q4: Can I use non-chromatographic methods for purification?
A4: Yes, non-chromatographic techniques are often used for initial cleanup or specific applications:
-
Ultrafiltration/Diafiltration: These membrane-based methods separate based on size and are effective for removing small impurities like unreacted PEG.[4]
-
Aqueous Two-Phase Systems (ATPS): This technique partitions molecules between two immiscible aqueous phases and can be a scalable and cost-effective purification method.[4][11]
-
Capillary Electrophoresis (CE): This is a high-resolution separation technique based on differences in charge density, size, and shape, suitable for analysis and small-scale purification.[]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated compounds using various chromatographic techniques.
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG | Inappropriate column choice (pore size).[6] | For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules.[6] |
| Sample volume too large.[6] | The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[6] | |
| Low Recovery of PEGylated Compound | Non-specific binding to the column matrix.[6] | Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions.[6] |
| Protein precipitation on the column.[6] | Check the solubility of your PEGylated protein in the chosen mobile phase. Adjusting the pH or ionic strength might be necessary.[6] | |
| Distorted Peak Shapes | Unwanted interactions with the stationary phase.[6] | For PEG analysis in organic solvents like THF, distorted peaks can occur. Ensure mobile phase compatibility with the column.[6][12] |
Ion Exchange Chromatography (IEX)
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of PEGylated Species | "Charge shielding" effect of PEG.[6] | Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[6] |
| Inappropriate salt gradient.[6] | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[6] | |
| Low Binding Capacity | Steric hindrance from the PEG chain.[5] | Use a resin with a larger pore size to improve accessibility for the bulky PEGylated molecule.[5] Consider using a monolith or membrane-based ion exchanger.[5] |
| Low Recovery of PEGylated Conjugate | The conjugate is binding too strongly to the column or precipitating.[8] | Adjust the elution conditions by increasing the salt concentration or changing the pH to ensure complete elution.[8] |
Hydrophobic Interaction Chromatography (HIC)
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution | Inappropriate salt concentration.[6] | The type and concentration of salt in the binding buffer are critical. Ammonium sulfate (B86663) is commonly used to promote binding. The optimal concentration needs to be determined empirically.[6] |
| Weak hydrophobic interaction.[6] | For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be required.[6] | |
| Low Product Recovery | The PEGylated conjugate is binding irreversibly to the column due to strong hydrophobic interactions.[8] | Use a less hydrophobic resin. Decrease the salt concentration in the binding buffer. Add organic modifiers or detergents to the elution buffer to facilitate release.[8] |
| Aggregation of Product During Purification | High salt concentrations can promote protein aggregation.[8] | Screen for the lowest salt concentration that still allows for binding. Add stabilizing excipients to the buffers. Perform the purification at a lower temperature.[8] |
Experimental Protocols
General Workflow for HPLC Purification
Caption: General experimental workflow for HPLC purification of PEGylated molecules.
Detailed Methodology for Ion Exchange Chromatography (IEX) Purification:
This protocol outlines a general procedure for separating different PEGylated species of a protein using cation exchange chromatography.[8]
Materials:
-
Cation exchange column (e.g., SP Sepharose)
-
HPLC or FPLC system
-
Binding Buffer (Buffer A): e.g., 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): e.g., 20 mM MES, 1 M NaCl, pH 6.0
-
PEGylated protein reaction mixture, dialyzed against Binding Buffer
Procedure:
-
Column Equilibration: Equilibrate the cation exchange column with Binding Buffer until the conductivity and pH of the eluate match that of the buffer.
-
Sample Loading: Load the dialyzed PEGylated protein reaction mixture onto the column.
-
Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins using a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC to identify the fractions containing the desired PEGylated species.
Visual Troubleshooting Guide
The following diagram illustrates a decision-making process for troubleshooting poor peak resolution in HPLC purification of PEGylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Impact of Copper Ligands on CuAAC Reactions with Azido-PEG1
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the impact of copper ligands on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with Azido-PEG1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of a copper ligand in the CuAAC reaction?
A1: Copper ligands play a crucial dual role in the CuAAC reaction. Firstly, they stabilize the catalytically active copper(I) oxidation state, preventing its disproportionation into inactive copper(0) and copper(II) species. Secondly, ligands can significantly accelerate the reaction rate, leading to higher product yields in shorter timeframes.[][2][]
Q2: Which copper ligand should I choose for my CuAAC reaction with this compound?
A2: The choice of ligand depends on several factors, including the solvent system, the sensitivity of your biomolecule, and the desired reaction kinetics. For aqueous bioconjugation reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended as they protect biomolecules from oxidative damage.[4] For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective choice.[5][6]
Q3: Can the PEG chain of this compound interfere with the CuAAC reaction?
A3: Yes, the polyethylene (B3416737) glycol (PEG) chain can introduce steric hindrance, potentially making the azide (B81097) and alkyne functional groups less accessible for the reaction.[7] This can sometimes lead to slower reaction rates or lower yields. Optimizing reactant concentrations and choosing an appropriate ligand can help mitigate these effects.
Q4: What are the main differences between the CuAAC and the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction?
A4: The primary difference is the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst, which is highly efficient but can be toxic to living cells. SPAAC is a copper-free click chemistry method that uses strained cyclooctynes, making it ideal for in vivo applications where copper toxicity is a concern.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper(I) Catalyst | The active Cu(I) catalyst is susceptible to oxidation to inactive Cu(II) by oxygen. Solution: Deoxygenate your reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper source and reducing agent.[4] |
| Insufficient Reducing Agent | Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to Cu(I) in situ. An insufficient amount will lead to a low concentration of the active catalyst. Solution: Use a freshly prepared solution of sodium ascorbate in a 5-10 fold excess relative to the copper salt.[4] |
| Steric Hindrance from PEG Chain | The PEG chain may sterically hinder the reactive groups.[7] Solution: Increase the concentration of the reactants if possible. You may also consider a linker with a longer spacer arm to increase the distance between the PEG chain and the reactive group. |
| Copper Sequestration | Functional groups on your biomolecule, such as thiols or histidines, can chelate the copper catalyst, rendering it inactive for the cycloaddition.[7] Solution: Increase the copper and ligand concentration. A 1:5 molar ratio of copper to ligand is often recommended to protect biomolecules.[4] |
| Poor Solubility of Reactants | The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. Solution: For PEGylated reactants, aqueous buffers like PBS are often suitable.[4] If solubility is an issue, consider using a co-solvent such as DMSO or t-BuOH. |
Issue 2: Presence of Side Products
| Potential Cause | Troubleshooting Steps |
| Oxidative Homocoupling of Alkynes (Glaser Coupling) | In the presence of oxygen, the copper catalyst can promote the homocoupling of terminal alkynes, leading to the formation of diynes.[7] Solution: Thoroughly deoxygenate the reaction mixture and maintain an inert atmosphere during the reaction. |
| Biomolecule Degradation | Copper ions can sometimes cause damage to sensitive biomolecules like DNA.[5] Solution: Use a copper-stabilizing ligand such as TBTA or THPTA to minimize this damage.[5] |
Quantitative Data on Copper Ligand Performance
The following table summarizes typical performance characteristics of common copper ligands in CuAAC reactions. Please note that exact yields and reaction times will vary depending on the specific substrates, solvent, and temperature.
| Ligand | Typical Solvent(s) | Typical Reaction Time | Typical Yield with Azido-PEG | Key Advantages |
| None | Water, Organic Solvents | 12-24 hours | Moderate to High | Simple setup |
| TBTA | Organic Solvents (e.g., DMSO, THF) | 1-4 hours | >90% | High reaction rates, protects catalyst |
| THPTA | Aqueous Buffers (e.g., PBS) | 1-4 hours | >95% | Water-soluble, protects biomolecules |
| BTTAA | Aqueous Buffers | 1-8 hours | High | Accelerates reaction, reduces copper cytotoxicity |
Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound and THPTA
This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound in an aqueous buffer using THPTA as the copper ligand.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactant Preparation:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1 equivalents) in PBS.
-
-
Deoxygenation:
-
Bubble inert gas through the reactant solution for 15-20 minutes to remove dissolved oxygen.
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the copper/ligand premix. For a final copper concentration of 100-250 µM, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.[4]
-
-
Reaction Initiation:
-
To the deoxygenated solution of the azide and alkyne, add the copper/ligand premix.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 equivalents relative to copper).[4]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS, HPLC, or ¹H NMR) until the starting materials are consumed (typically 1-4 hours).[4]
-
-
Purification:
-
Once the reaction is complete, purify the PEGylated product using a suitable method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC) to remove the catalyst, excess reagents, and byproducts.
-
Protocol 2: Screening of Copper Ligands for CuAAC Reaction
This protocol outlines a method to screen different copper ligands to identify the optimal catalyst for your specific CuAAC reaction with this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule (a model alkyne can be used for initial screening)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
A panel of copper ligands (e.g., TBTA, THPTA, BTTAA)
-
Sodium Ascorbate
-
Appropriate solvent (e.g., PBS for aqueous reactions, DMSO for organic)
-
96-well plate or multiple reaction tubes
-
Analytical instrument for monitoring reaction progress (e.g., plate reader for fluorescent readout, LC-MS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of this compound, the alkyne, CuSO₄, sodium ascorbate, and each of the copper ligands at known concentrations.
-
-
Set up Parallel Reactions:
-
In separate wells of a 96-well plate or in individual reaction tubes, set up parallel reactions. Each reaction should contain the same concentrations of this compound, alkyne, CuSO₄, and sodium ascorbate.
-
To each reaction, add a different copper ligand at a consistent copper-to-ligand ratio (e.g., 1:5). Include a control reaction with no ligand.
-
-
Reaction Initiation and Monitoring:
-
Initiate all reactions simultaneously by adding the sodium ascorbate solution.
-
Monitor the progress of each reaction over time using your chosen analytical method. If using a fluorescently-labeled alkyne or azide, a plate reader can be used for high-throughput analysis.
-
-
Data Analysis:
-
Plot the product formation over time for each ligand.
-
Compare the initial reaction rates and the final product yields to determine the most effective ligand for your system.
-
Protocol 3: Purification of PEGylated Product by Size-Exclusion Chromatography (SEC)
SEC is a common and effective method for purifying PEGylated products, separating them from unreacted starting materials and the catalyst based on their size.[]
Materials:
-
Crude reaction mixture from the CuAAC reaction
-
SEC column with an appropriate molecular weight cutoff
-
HPLC system
-
Mobile phase (e.g., PBS)
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the crude reaction mixture through a 0.22 µm filter to remove any particulate matter.
-
-
Injection and Elution:
-
Inject the filtered sample onto the SEC column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
-
Fraction Collection:
-
Monitor the elution profile using a UV detector. The larger PEGylated product will elute before the smaller unreacted starting materials and catalyst components.
-
Collect the fractions corresponding to the product peak.
-
-
Analysis and Pooling:
-
Analyze the collected fractions for purity using an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
Pool the pure fractions and concentrate if necessary.
-
Visualizations
Caption: The CuAAC reaction mechanism involves the in situ reduction of Cu(II) to the active Cu(I) species, which is stabilized by a ligand and catalyzes the cycloaddition of an azide and an alkyne to form a stable triazole product.
Caption: A step-by-step workflow for troubleshooting low or no product yield in CuAAC reactions.
Caption: A decision-making guide for selecting the appropriate copper ligand based on the solvent system and biomolecule sensitivity.
References
- 2. benchchem.com [benchchem.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Monitoring Azido-PEG1 Reaction Progress
Welcome to the technical support center for monitoring Azido-PEG1 reaction progress. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on analytical techniques, troubleshooting, and frequently asked questions related to this compound chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring the progress of an this compound reaction?
A1: The primary techniques for monitoring this compound reactions, particularly in the context of bioconjugation and "click chemistry," include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).[1][2][3][4] The choice of technique depends on the specific reaction, the molecules involved, and the information required (e.g., conversion rate, purity, structural confirmation).
Q2: How does FTIR spectroscopy help in monitoring this compound reactions?
A2: FTIR spectroscopy is particularly useful for monitoring the consumption of the azide (B81097) reactant. The azide group (N₃) has a characteristic, strong absorbance peak around 2100 cm⁻¹.[5] As the reaction proceeds, the intensity of this peak decreases, providing a straightforward way to track the reaction's progress in real-time.[3] The complete disappearance of the azide peak indicates the reaction has gone to completion.[5]
Q3: What is the role of ¹H NMR spectroscopy in analyzing this compound reaction products?
A3: ¹H NMR spectroscopy is a powerful tool for both structural confirmation and quantification of PEGylation. It can be used to determine the degree of PEGylation by integrating the characteristic signals of the PEG methylene (B1212753) protons (around 3.6 ppm) and comparing them to signals from the molecule that has been PEGylated.[6][7] This technique is non-destructive and provides detailed atomic-level information about the resulting conjugate.[2]
Q4: Which HPLC methods are suitable for analyzing PEGylated products?
A4: Several HPLC methods can be used, and the best choice depends on the physicochemical properties of the native molecule and its PEGylated forms.[1]
-
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on size and is useful for initial assessment and removal of unreacted PEG.[1]
-
Reversed-Phase HPLC (RP-HPLC) offers high resolution for separating isomers and assessing purity based on hydrophobicity.[1][8]
-
Ion-Exchange Chromatography (IEX-HPLC) separates molecules based on net surface charge.[1]
-
Hydrophobic Interaction Chromatography (HIC) is a milder alternative to RP-HPLC that separates based on surface hydrophobicity.[1]
Q5: How can Mass Spectrometry be used to confirm the success of an this compound conjugation?
A5: Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS), is ideal for verifying the molecular weight of the final conjugate.[4] This confirms the successful addition of the this compound moiety to the target molecule. Tandem MS (MS/MS) can further provide structural information by fragmenting the molecule and analyzing the resulting product ions.[4]
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Step | Recommended Action |
| Oxidized Copper(I) Catalyst (for CuAAC reactions) | The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II).[9] | Use a freshly prepared sodium ascorbate (B8700270) solution to reduce Cu(II) to Cu(I). Consider increasing the ascorbate concentration.[10] Use a copper ligand like THPTA or TBTA to protect the protein and stabilize the Cu(I) state.[10] |
| Inactive this compound Reagent | The azide group can degrade if not stored or handled properly. | Store this compound reagents at -20°C, protected from moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Use freshly prepared stock solutions.[11] |
| Low Reactant Concentration | Reaction kinetics are dependent on reactant concentrations. | Increase the concentration of one or both reactants. If one component is more valuable, using a 1.5 to 5-fold excess of the other can drive the reaction.[11] |
| Steric Hindrance | The azide or alkyne group on the reacting molecules may be sterically inaccessible. | If the alkyne group is sterically hindered, consider using a longer PEG spacer on the payload molecule.[10] |
| Incompatible Buffer | The presence of certain components in the reaction buffer can inhibit the reaction. For example, sodium azide in the buffer will compete with the azide-labeled molecule in a DBCO reaction.[12] | Ensure buffers are free of competing reagents. For reactions involving NHS esters, avoid buffers with primary amines like Tris or glycine.[12] |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Recommended Action |
| Co-elution of Product and Excess Reagents | The polar nature of the this compound and the resulting conjugate can make separation from other reaction components challenging.[11] | Optimize the HPLC method. For RP-HPLC, adjust the gradient and consider a different column (e.g., C18 often provides good separation for PEGylated proteins).[8][13] For SEC, ensure the column has the appropriate molecular weight range for separation. |
| Protein Aggregation or Precipitation | High concentrations of PEG reagents or the copper catalyst can sometimes cause proteins to aggregate.[9] | Perform the reaction at a lower temperature (e.g., 4°C).[10] Ensure a sufficient excess of a copper ligand (e.g., 5:1 ligand:copper ratio) to prevent copper-induced aggregation.[10] Screen for a more optimal buffer or adjust the pH.[10] |
| Presence of Side Products | Unwanted side reactions, such as the homodimerization of terminal alkynes in CuAAC, can complicate purification.[9] | Optimize reaction conditions to minimize side product formation. This may involve adjusting reactant ratios, catalyst concentration, or temperature. |
Experimental Protocols
Protocol 1: Monitoring Azide Consumption by FTIR Spectroscopy
Objective: To monitor the progress of a click chemistry reaction by observing the disappearance of the azide peak.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.
-
Reaction vessel compatible with the ATR probe.
-
Azide-containing starting material.
-
Alkyne-containing starting material.
-
Appropriate solvent (e.g., DMSO, water).
-
For CuAAC: Copper(I) catalyst solution.
Procedure:
-
Record a background spectrum of the solvent at the reaction temperature.[3]
-
Dissolve the azide-containing starting material in the solvent and record an initial spectrum to identify the characteristic azide peak at approximately 2100 cm⁻¹.
-
Initiate the reaction by adding the alkyne-containing starting material and, if applicable, the catalyst.[3]
-
Continuously acquire FTIR spectra at regular time intervals (e.g., every 1-5 minutes).[3]
-
Monitor the decrease in the intensity of the azide peak at ~2100 cm⁻¹. The reaction is complete when this peak is no longer observed.[5]
Protocol 2: Determination of Degree of PEGylation by ¹H NMR
Objective: To quantify the average number of PEG chains attached to a protein.
Materials:
-
Lyophilized PEGylated protein.
-
Deuterium oxide (D₂O).
-
Internal standard of known concentration (e.g., DMSO).[2]
-
NMR spectrometer (300 MHz or higher recommended).[2]
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the lyophilized PEGylated protein (e.g., 1-5 mg) and dissolve it in a known volume of D₂O (e.g., 500 µL).[2]
-
Add a precise volume of a stock solution of the internal standard (e.g., DMSO in D₂O) to the protein solution to achieve a known final concentration.[2]
-
Gently mix the sample and transfer it to an NMR tube.[2]
-
-
NMR Data Acquisition:
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale.
-
Integrate the characteristic PEG methylene proton signal (a broad singlet around 3.6 ppm) and a well-resolved signal from the internal standard (e.g., DMSO methyl protons at ~2.7 ppm).[2]
-
Calculate the degree of PEGylation using a formula that relates the integral values, the number of protons in the repeating PEG unit, and the concentrations of the protein and internal standard.[2]
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Azido-PEG-NHS Esters with Varying PEG Lengths
| Property | This compound-NHS Ester | Azido-PEG2-NHS Ester | Azido-PEG3-NHS Ester | Azido-PEG4-NHS Ester |
| PEG Units (n) | 1 | 2 | 3 | 4 |
| Molecular Weight ( g/mol ) | 256.22 | 300.27 | 344.32 | 388.37 |
| Chemical Formula | C₉H₁₂N₄O₅ | C₁₁H₁₆N₄O₆ | C₁₃H₂₀N₄O₇ | C₁₅H₂₄N₄O₈ |
| Data extrapolated from commercially available linkers.[14] |
Table 2: Typical HPLC Operating Parameters for PEGylated Protein Analysis
| Parameter | SEC-HPLC | RP-HPLC |
| Column | TSKgel G3000SWXL | Jupiter C18 |
| Mobile Phase A | Phosphate Buffer | 0.1% TFA in Water |
| Mobile Phase B | - | 90% Acetonitrile, 0.085% TFA |
| Gradient | Isocratic | Linear Gradient (e.g., 20% to 65% B over 25 min) |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 or 280 nm | UV at 220 nm |
| Temperature | Ambient or 45°C | 45°C |
| These are starting conditions and may require optimization.[1][8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
dealing with steric hindrance in Azido-PEG1 bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to steric hindrance during Azido-PEG1 bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound bioconjugation?
A1: Steric hindrance refers to the spatial obstruction that occurs when the three-dimensional structure of a biomolecule (e.g., a protein or antibody) or the reacting partner molecule physically blocks the reactive groups from coming into proximity to form a covalent bond.[1][2] In the case of this compound bioconjugation, this can occur at two stages:
-
Initial Linker Attachment: The functional group on the biomolecule (e.g., a cysteine or lysine (B10760008) residue) may be located in a sterically crowded region, making it difficult for the this compound linker to access it.[3]
-
Click Chemistry Reaction (CuAAC): Bulky groups on either the biomolecule now functionalized with the this compound linker or the alkyne-containing payload can prevent the azide (B81097) and alkyne from approaching the copper catalyst and each other, leading to low yields of the final conjugate.[4]
Q2: How does the short PEG1 linker influence steric hindrance compared to longer PEG chains?
A2: A PEG linker's primary role in overcoming steric hindrance is to act as a flexible spacer, increasing the distance between the two conjugated molecules.[5][6] The this compound linker, with only a single ethylene (B1197577) glycol unit, offers minimal spacing.[7]
-
Disadvantage: A short linker like PEG1 may not provide sufficient separation to overcome pre-existing steric clashes on a biomolecule's surface or between two bulky conjugation partners.[3][6] This can result in lower conjugation efficiency compared to longer, more flexible PEG chains (e.g., PEG4, PEG8, PEG12).[3]
-
Potential Advantage: In some specific cases, a shorter, more rigid linker can be beneficial by limiting the conformational freedom of an attached ligand, which might lead to a more favorable interaction with a receptor.[3]
Q3: What are the common signs that steric hindrance is negatively impacting my this compound bioconjugation?
A3: Several experimental outcomes can indicate that steric hindrance is a problem:
-
Low Conjugation Yield: The amount of the final bioconjugate is significantly lower than expected.[2]
-
Incomplete Reaction: A large portion of the starting biomolecule remains unconjugated, even when using a molar excess of the this compound linker or the alkyne payload.[2]
-
Lack of Site-Specificity: The conjugation occurs at more accessible sites on the biomolecule rather than the intended, but sterically hindered, target site.[2]
-
Heterogeneous Product: A mixture of products with varying numbers of attached linkers or payloads is formed.[8]
Q4: My initial attachment of the this compound linker is successful, but the subsequent click chemistry (CuAAC) step has a low yield. What could be the cause?
A4: If the first step is successful, a low yield in the CuAAC step often points to steric hindrance around the newly introduced azide group or the alkyne payload.[4] The bulky biomolecule may now be sterically shielding the azide. Other common issues include problems with the copper catalyst, suboptimal reaction conditions, or degradation of reagents.[4]
Troubleshooting Guides
Problem 1: Low Yield in the Initial this compound Linker Attachment
| Possible Cause | Recommended Solution |
| Sterically Inaccessible Target Residue | 1. Switch to a Longer Linker: Use an Azido-PEG linker with a longer chain (e.g., Azido-PEG4, -PEG8) to provide more spatial separation and flexibility.[3] 2. Optimize Reaction Conditions: Adjusting pH or temperature might induce slight conformational changes in the protein, potentially exposing the target site. This should be done cautiously to avoid denaturation. 3. Site-Directed Mutagenesis: If feasible, introduce a reactive residue (like cysteine) at a more accessible location on the protein surface.[2] |
| Suboptimal Reaction Conditions | 1. Verify pH: For NHS-ester reactions targeting amines, use a pH of 7.2-8.5. For maleimide (B117702) or chloroacetyl reactions targeting thiols, a pH of 6.5-7.5 is optimal.[3] 2. Increase Molar Excess of Linker: Drive the reaction forward by increasing the concentration of the this compound linker. A 10- to 50-fold molar excess is a common starting point.[3] |
| Inactive Reagents | 1. Use Fresh Reagents: Prepare fresh solutions of your this compound linker immediately before use. NHS esters, for example, are moisture-sensitive.[9] 2. Proper Storage: Ensure linkers are stored under the recommended conditions (e.g., -20°C, desiccated). |
Problem 2: Low Yield in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Step
| Possible Cause | Recommended Solution |
| Steric Hindrance around Azide/Alkyne | 1. Increase Reaction Time and/or Temperature: Allow more time (e.g., 4-24 hours) for the sterically hindered groups to react. A modest increase in temperature (e.g., to 37°C) can help overcome the activation energy barrier, but protein stability must be considered.[10] 2. Optimize Ligand-to-Copper Ratio: A higher concentration of a stabilizing ligand (like THPTA or TBTA) can improve catalyst performance in challenging reactions. A 5:1 ligand-to-copper ratio is a good starting point.[11] 3. Introduce a Longer PEG Spacer on the Payload: If the payload molecule is bulky, using an alkyne-PEGn-payload can create distance and improve reaction efficiency. |
| Copper Catalyst Inactivation | 1. Use Fresh Reagents: The Cu(I) catalyst is easily oxidized. Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).[4] 2. Degas Solvents: Remove dissolved oxygen from your reaction buffers by sparging with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the Cu(I) catalyst.[4] 3. Use a Stabilizing Ligand: Ligands like THPTA are crucial for protecting the Cu(I) catalyst from oxidation and improving its efficacy.[4] |
| Inhibitory Buffer Components | Use Non-Coordinating Buffers: Buffers containing chelating agents, such as Tris, can inhibit the copper catalyst. Use non-coordinating buffers like phosphate (B84403) (PBS) or HEPES.[4] |
Data Presentation
The choice of PEG linker length is a trade-off between overcoming steric hindrance and potentially introducing other issues. The following tables summarize qualitative trends and semi-quantitative data compiled from various bioconjugation studies.
Table 1: Comparative Impact of Azido-PEG Linker Length on Bioconjugation Outcomes
| Feature | This compound (Short Linker) | Azido-PEGn (n ≥ 4, Long Linker) |
| Steric Hindrance Mitigation | Minimal; may be insufficient for crowded sites.[3] | Good to Excellent; provides flexibility and distance to access hindered sites.[5] |
| Conjugation Efficiency | Potentially lower, especially with bulky partners. | Generally higher, though very long chains can sometimes self-hinder.[9] |
| Hydrophilicity/Solubility | Moderate increase in hydrophilicity. | Significant improvement in the aqueous solubility of the conjugate.[12] |
| Immunogenicity Shielding | Lower potential to reduce immunogenicity. | More effective at shielding epitopes and reducing immunogenicity.[12] |
| Biological Activity of Conjugate | May be higher if a compact structure is required for receptor binding.[3] | Can be lower due to steric hindrance from the PEG chain itself at the target site.[7] |
Table 2: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Stability
| PEG Linker Length | Typical DAR Range | Aggregation in Solution | Rationale |
| Short (e.g., PEG2, PEG4) | 3.5 - 4.0 | < 5% | Shorter linkers can lead to more efficient conjugation and lower aggregation, especially with less hydrophobic payloads.[1] |
| Medium (e.g., PEG8) | 2.4 - 3.9 | Variable | Often represents a balance between solubility and stability. A PEG8 linker has been identified as a critical threshold for minimizing plasma clearance.[1] |
| Long (e.g., PEG12, PEG24) | 2.7 - 3.0 | Can be higher | Longer linkers are effective at solubilizing highly hydrophobic payloads but can sometimes lead to increased aggregation.[1] |
| Data is a composite from various studies to illustrate key performance differences.[1] |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation using this compound-linker
This protocol describes a general two-step method: first, the site-specific introduction of an azide handle onto a thiol-containing protein using a chloroacetyl-Azido-PEG1 linker, followed by the CuAAC reaction with an alkyne-payload.
Step 1: Thiol Alkylation with this compound-CH2COO-Cl
A. Materials:
-
Thiol-containing protein (e.g., cysteine-engineered antibody)
-
This compound-CH2COO-Cl linker
-
Reaction Buffer: Phosphate buffer (50-100 mM) with 1-5 mM EDTA, pH 7.5-8.5
-
Anhydrous solvent: DMF or DMSO
-
(Optional) Reducing Agent: TCEP for reducing disulfide bonds
-
Quenching Reagent: L-cysteine
-
Purification System: Desalting column (e.g., PD-10)
B. Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by treating the protein with a 5-10 fold molar excess of TCEP for 30-60 minutes. Remove excess TCEP using a desalting column equilibrated with the Reaction Buffer. Adjust protein concentration to 1-10 mg/mL.[7]
-
Linker Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound-CH2COO-Cl in anhydrous DMF or DMSO.[7]
-
Alkylation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. Incubate with gentle mixing for 1-4 hours at room temperature.[7]
-
Quenching: Add L-cysteine to a final concentration of ~10 mM to react with any excess chloroacetyl linker. Incubate for 15-30 minutes.[7]
-
Purification: Purify the azide-modified protein using a desalting column to remove excess linker and quenching reagent.[7]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A. Materials:
-
Azide-modified protein from Step 1
-
Alkyne-containing payload
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reducing Agent: Sodium Ascorbate (freshly prepared 100 mM stock solution in water)
B. Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-payload (typically 2- to 10-fold molar excess over the protein).[11]
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions (e.g., at a 1:5 molar ratio). Let it complex for 1-2 minutes.[7]
-
Initiate the Click Reaction: Add the catalyst premix to the protein/alkyne mixture. A final CuSO₄ concentration of 50-250 µM is a good starting point.[13] Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7]
-
Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light if using fluorescent reagents.[8]
-
Purification: Purify the final bioconjugate using size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst and excess reagents.
Visualizations
Caption: Troubleshooting workflow for low bioconjugation yield.
Caption: Two-step experimental workflow for this compound bioconjugation.
Caption: Impact of PEG linker length on steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Purification of Azido-PEG1 Reagents
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the effective removal of excess Azido-PEG1 reagent following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of excess this compound reagent crucial? A1: It is critical to remove any unreacted this compound reagent from the reaction mixture to ensure the purity of the final product.[1] Residual linker can interfere with downstream applications, characterization, and accurate quantification of the desired conjugate, potentially leading to inaccurate results and side effects in therapeutic applications.[1][2]
Q2: What are the primary methods for removing unreacted this compound? A2: The most effective methods for removing excess this compound are chosen based on the differences in physicochemical properties (e.g., size, polarity, solubility) between the desired product and the small molecule linker.[1] Common techniques include chromatographic methods like Size Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), membrane filtration techniques such as dialysis and ultrafiltration, and liquid-liquid extraction.[1][3][4][5][6]
Q3: How do I select the appropriate purification method? A3: The choice of method depends on the properties of your target molecule. For large biomolecules like proteins or antibodies, SEC and dialysis are highly effective as they separate molecules based on size.[4][5][7] For smaller molecules or peptides, RP-HPLC is often preferred as it separates based on polarity and provides high resolution.[3][5] Liquid-liquid extraction is suitable for non-polar small molecules that can be separated from the hydrophilic PEG reagent by partitioning between immiscible solvents.[1]
Q4: How can I monitor the efficiency of the removal process? A4: The progress of purification can be monitored using several analytical techniques. High-Performance Liquid Chromatography (HPLC) offers a quantitative assessment of purity.[1] For a quicker, qualitative check, Thin-Layer Chromatography (TLC) can be used to assess the presence of the starting material.[1] Mass Spectrometry (MS) is also used to confirm the successful modification and purity of the final product.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unreacted this compound remains in the product after purification. | Insufficient Purification: The chosen method may not be optimal, or the number of purification cycles (e.g., washes, dialysis changes) was inadequate. | - RP-HPLC/SEC: Optimize the gradient or select a column with a more appropriate fractionation range.[5][7] - Extraction: Increase the number of aqueous washes to improve the removal of the water-soluble PEG reagent.[1] - Dialysis: Increase the volume of the dialysis buffer, the frequency of buffer changes, and the duration of dialysis. |
| Low recovery of the desired product. | Product Adsorption: The product may be adsorbing to chromatography columns or filtration membranes. Co-precipitation/Extraction: The product may have similar solubility to the reagent, leading to loss during precipitation or extraction.[1] | - Use low-protein-binding membranes for filtration.[8] - Adjust the pH of the aqueous phase during extraction to alter the solubility of your product if it has acidic or basic groups.[1] - For chromatography, consider using a different column chemistry or mobile phase. |
| Poor resolution during chromatographic purification. | Inappropriate Method: The chosen chromatographic method (e.g., column type, mobile phase) is not suitable for the separation. Suboptimal Parameters: The flow rate or gradient may not be optimized. | - HPLC: Optimize the gradient and flow rate; a shallower gradient can improve the separation of species that elute closely.[5] - SEC: Ensure the selected column has the correct fractionation range for the molecular weight of your product.[7] |
| Product aggregation during purification. | Buffer Conditions: The buffer composition, pH, or ionic strength may be suboptimal, affecting protein stability.[2] | - Screen different buffer systems and pH values to maintain product solubility and stability.[2] The pH should ideally be away from the protein's isoelectric point (pI).[2] |
Comparison of Purification Methods
| Method | Principle of Separation | Best Suited For | Advantages | Common Issues |
| Size Exclusion Chromatography (SEC) | Molecular Size | Large molecules (proteins, antibodies) significantly larger than this compound.[7] | Mild conditions preserve protein activity; effective for buffer exchange. | Potential for product dilution; requires significant size difference for good resolution. |
| Reverse-Phase HPLC (RP-HPLC) | Polarity / Hydrophobicity | Small molecules, peptides, and other products with different polarity than the hydrophilic PEG linker.[3][5] | High resolution and purity; provides analytical data on purity. | Requires use of organic solvents which may denature some proteins; can have lower recovery. |
| Dialysis / Ultrafiltration | Molecular Weight Cutoff (MWCO) | Large molecules (proteins, antibodies).[4] | Simple, gentle method that preserves biological activity; suitable for large volumes. | Slow process; requires a large difference between product MW and linker MW; potential for product loss on membranes. |
| Liquid-Liquid Extraction | Differential Solubility | Small, non-polar to moderately polar organic molecules.[1] | Fast, simple, and scalable for appropriate molecules. | Can form emulsions; potential for product loss if solubility is similar between phases.[1] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is ideal for purifying PEGylated proteins or other large biomolecules from the much smaller, unreacted this compound reagent.
-
Column Selection : Choose an SEC column with a fractionation range suitable for the molecular weight of your desired product. The goal is to have the product elute in the void volume while the smaller this compound reagent is retained.[7]
-
Equilibration : Equilibrate the SEC column with a suitable, filtered, and degassed mobile phase (e.g., phosphate-buffered saline for biomolecules).[7]
-
Sample Preparation : Dissolve the crude reaction mixture in the mobile phase. If necessary, filter the sample through a 0.22 µm filter to remove any particulate matter.[7]
-
Injection and Elution : Inject the prepared sample onto the equilibrated column.
-
Fraction Collection : Monitor the elution profile using a UV detector and collect fractions corresponding to the eluting peaks.[7] The PEGylated product, being larger, should elute before the unreacted this compound.
-
Analysis : Analyze the collected fractions using HPLC or MS to confirm the purity and identity of the product.[7] Pool the fractions containing the pure product.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This method is effective for purifying peptides and small molecules where separation is based on polarity.
-
Column and Solvent Selection : A C18 column is a common starting point.[5] The mobile phase typically consists of a gradient of water and a more non-polar organic solvent like acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA).
-
Method Development : Develop a gradient elution method that effectively separates your product from the more polar this compound reagent. An initial scouting run with a broad gradient (e.g., 5% to 95% acetonitrile) is recommended.
-
Sample Preparation : Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase conditions.
-
Injection and Purification : Inject the sample and run the HPLC method. Collect fractions corresponding to the peak of your desired product.
-
Analysis and Pooling : Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Dialysis
This technique is suitable for removing the small this compound linker from large biomolecules like antibodies.
-
Membrane Selection : Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your product but large enough to allow the this compound reagent to pass through freely (e.g., a 10 kDa MWCO for an antibody).
-
Sample Loading : Load the reaction mixture into a dialysis cassette or tubing.
-
Dialysis : Place the sealed cassette/tubing into a large volume of dialysis buffer (e.g., PBS), typically 100-200 times the sample volume. Stir the buffer gently at 4°C.
-
Buffer Exchange : Change the dialysis buffer several times over 24-48 hours to ensure complete removal of the unreacted reagent. A common schedule is to change the buffer after 2-4 hours, again after another 4-6 hours, and then leave it overnight.
-
Sample Recovery : Carefully remove the purified sample from the dialysis cassette/tubing.
Workflow and Logic Diagrams
Caption: A decision tree to guide the selection of an appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
stability issues of Azido-PEG1 conjugates and how to address them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Azido-PEG1 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound conjugates?
A1: The stability of this compound conjugates is primarily influenced by the chemical nature of the reactive groups (e.g., NHS ester, chloroacetyl) and the azide (B81097) moiety. Key environmental factors include temperature, moisture, pH, and light.[1] The main degradation pathways are the hydrolysis of linkages (like esters) and the decomposition or reduction of the azide group.[1]
Q2: What are the recommended storage conditions for this compound reagents and their conjugates?
A2: Proper storage is critical to maintain the integrity of your this compound reagents. General guidelines are summarized in the table below. Always refer to the certificate of analysis provided by the supplier for specific instructions.
Table 1: Recommended Storage Conditions for this compound Reagents
| Form | Condition | Temperature | Duration | Notes |
| Solid Reagent | Long-term | -20°C | Months to years | Store in a dry, dark environment, preferably under an inert atmosphere (Argon or Nitrogen).[1] |
| Solid Reagent | Short-term | 0-4°C | Days to weeks | Keep in a tightly sealed container with a desiccant to prevent moisture exposure.[1][2] |
| Stock Solution (in anhydrous organic solvent, e.g., DMSO, DMF) | Long-term | -80°C | Up to 6 months | Ensure the solvent is truly anhydrous. Avoid repeated freeze-thaw cycles.[3][4] |
| Stock Solution (in anhydrous organic solvent, e.g., DMSO, DMF) | Short-term | -20°C | Up to 1 month | Seal tightly and protect from moisture.[3][5] |
| Aqueous Solutions | Not Recommended | N/A | N/A | Reagents with hydrolytically labile groups (e.g., NHS esters) should never be stored in aqueous solutions. Prepare fresh for immediate use.[6][7] |
Q3: My this compound linker has an NHS ester. What is NHS ester hydrolysis and how can I prevent it?
A3: NHS ester hydrolysis is a common side reaction where the N-hydroxysuccinimide ester group reacts with water to form an unreactive carboxylic acid.[4] This prevents the linker from conjugating to your target amine-containing molecule, leading to low or no yield. The rate of hydrolysis increases significantly with moisture and at pH values above 8.5.[4][6]
To prevent hydrolysis:
-
Work Anhydrously : Dissolve the NHS ester reagent in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before use.[6][7]
-
Control pH : Maintain the reaction pH in the optimal range of 7.2-8.5.[4][6]
-
Use Amine-Free Buffers : Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), borate, or bicarbonate buffers. Avoid Tris-based buffers (e.g., TBS).[6][7]
-
Prepare Fresh : Do not prepare stock solutions of NHS esters in aqueous buffers for storage.[7]
Q4: Is the azide group stable during conjugation reactions, especially in the presence of reducing agents?
A4: The azide group is generally stable under conditions used for NHS ester-amine coupling and click chemistry.[6] However, it is susceptible to reduction to a primary amine (-NH2) by common reducing agents like DTT and TCEP, particularly at neutral or higher pH.[8] This unwanted side reaction consumes the azide, preventing subsequent click chemistry reactions.
Q5: How can I tell if my azide group has been reduced?
A5: The most direct method is mass spectrometry (LC-MS). The conversion of an azide group (-N3) to an amine group (-NH2) results in a characteristic net mass loss of 26.0 Da.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: Low or No Conjugation Yield
This is a frequent issue that often traces back to reagent stability or suboptimal reaction conditions.
Scenario 1: Using an NHS Ester Linker
Q: My NHS ester conjugation is failing. What went wrong?
A: The most common culprit is hydrolysis of the NHS ester. Refer to the flowchart below to diagnose the issue.
Caption: Troubleshooting flowchart for low NHS ester conjugation yield.
Scenario 2: Using Copper-Catalyzed Click Chemistry (CuAAC)
Q: My CuAAC "click" reaction has a very low yield. What are the possible causes?
A: Low yields in CuAAC reactions are often related to the copper catalyst.[9]
Table 2: Troubleshooting Low Yield in CuAAC Reactions
| Possible Cause | Recommended Solution |
| Oxidation of Copper(I) Catalyst | The active Cu(I) catalyst readily oxidizes to inactive Cu(II). Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the +1 oxidation state.[9][10] |
| Catalyst Poisoning or Precipitation | Contaminants in your sample can poison the catalyst. Ensure your biomolecule is purified. Copper salts may also have poor solubility in some organic solvents.[9] Using a copper ligand like TBTA or THPTA can improve solubility and protect proteins.[10] |
| Incorrect Stoichiometry | An incorrect molar ratio of azide to alkyne can result in incomplete reaction. Carefully calculate reactant concentrations and consider using a slight molar excess (1.1 to 2 equivalents) of one component to drive the reaction.[9] |
| Steric Hindrance | If the azide or alkyne group is in a crowded environment, it can hinder the reaction. The PEG spacer is designed to mitigate this, but if the issue is on the partner molecule, you may need to synthesize a version with a longer spacer.[9][10] |
Problem: My Azide Group is Being Reduced
Q: I'm performing a reaction that requires a reducing agent (e.g., to break disulfide bonds) before a click chemistry step, and the click reaction is failing. What should I do?
A: Your reducing agent is likely reducing your azide.
Caption: Decision process for addressing unwanted azide group reduction.[8]
Problem: My Purified Conjugate Has Poor Solubility
Q: I've successfully synthesized my conjugate, but it precipitates out of solution. How can I fix this?
A: Solubility issues can arise from the properties of the conjugated molecule or the linker itself.
-
Re-evaluate the Solvent : If a single solvent isn't working, try a co-solvent system. For example, dissolve the conjugate in a minimal amount of an organic solvent like DMSO, then slowly add your aqueous buffer while vortexing.[11]
-
Check the pH : If your conjugate contains ionizable groups, the pH can dramatically impact solubility. Adjusting the buffer pH may solve the problem.[11][12]
-
Dilute the Sample : The concentration may be too high, leading to aggregation. Try working with more dilute solutions.[11]
-
Incorporate PEG : The PEG component of the linker is designed to enhance solubility and stability.[13][14][15] If solubility remains an issue, consider using a linker with a longer PEG chain in your next synthesis.
Experimental Protocols
Protocol 1: General Methodology for Amide Bond Formation via NHS Ester
This protocol outlines a general procedure for conjugating an Azido-PEG-NHS ester to a primary amine-containing molecule (e.g., a protein).
-
Reagent Preparation :
-
Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening.[7]
-
Prepare your protein or other molecule in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[6]
-
Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7] Do not store this solution.
-
-
Conjugation Reaction :
-
Add a calculated molar excess (e.g., 10- to 20-fold) of the NHS ester solution to the protein solution. The final concentration of organic solvent should not exceed 10% to avoid denaturing the protein.[7][10]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[7][10]
-
-
Quenching :
-
Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of ~10-50 mM to consume any unreacted NHS ester.[10] Incubate for 15-30 minutes.
-
-
Purification :
Protocol 2: Forced Degradation Study to Assess Stability
This protocol helps determine the stability of your this compound conjugate under various stress conditions.[1]
-
Stock Solution Preparation : Prepare a stock solution of your purified conjugate at a known concentration in a suitable buffer.
-
Application of Stress : Aliquot the stock solution and subject each aliquot to a different stress condition:
-
Hydrolytic Stress : Mix with aqueous solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral water.[1]
-
Thermal Stress : Incubate at elevated temperatures (e.g., 40°C and 60°C).[1]
-
Oxidative Stress : Treat with a dilute solution of hydrogen peroxide (e.g., 3%).[1]
-
Photolytic Stress : Expose to a controlled source of UV/Vis light.[1]
-
-
Time Points : Collect samples from each stress condition at various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis : Analyze the samples using an appropriate method like LC-MS to quantify the amount of remaining intact conjugate and identify major degradation products.[1][16]
-
Data Interpretation : Plot the percentage of remaining conjugate against time for each condition to determine degradation kinetics.
Caption: Key degradation pathways for an this compound-NHS ester reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ibisscientific.com [ibisscientific.com]
- 13. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nhsjs.com [nhsjs.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Azido-PEG1-NHS Ester Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction buffer pH for conjugating Azido-PEG1-NHS ester to primary amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for an this compound-NHS ester coupling reaction?
The optimal pH for an efficient reaction is a balance between two competing factors: the reactivity of the primary amine and the stability of the NHS ester.[1] The recommended pH range is generally between 7.2 and 8.5.[1][2][3][4] For maximal efficiency, a more precise range of pH 8.3 to 8.5 is often cited as optimal.[1][5][6]
Q2: Why is pH so critical for this reaction?
The pH of the reaction buffer directly influences two competing reactions:
-
Amine Reactivity: The primary amine on the target molecule must be in its deprotonated (-NH₂) form to act as a nucleophile and react with the NHS ester.[1][7] At a pH below the pKa of the amine (typically around 10.5 for lysine), the amine is mostly in its protonated, non-reactive form (-NH₃⁺), which significantly slows down the conjugation.[7] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the coupling reaction.[7]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation.[1][7] The rate of this hydrolysis reaction increases significantly with higher pH.[2][7]
Therefore, the ideal pH maximizes the availability of the reactive amine while minimizing the premature degradation of the this compound-NHS ester.[1]
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the NHS ester.[1][8][9][10] Recommended buffers include:
-
Phosphate-buffered saline (PBS), typically at pH 7.2-7.4.[2][11][12]
-
Sodium bicarbonate buffer (0.1 M), at a pH of 8.3-8.5.[5][6]
Q4: Which buffers should I avoid?
Avoid buffers containing primary amines, such as Tris (tris-hydroxymethyl aminomethane) and glycine (B1666218), for the coupling reaction itself, as they will compete with your target molecule and reduce the yield of your desired conjugate.[1][2][8][9] However, Tris or glycine can be used to quench the reaction once it is complete.[2][13]
Q5: How does temperature affect the reaction?
NHS-ester crosslinking reactions are typically performed for 0.5 to 4 hours at room temperature or 4°C.[2] Lowering the temperature (e.g., to 4°C) can help to decrease the rate of hydrolysis of the NHS ester, which can be beneficial for extending the reaction time, especially when working with dilute protein solutions.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or No Conjugation Efficiency | Incorrect Buffer pH: If the pH is too low (<7.0), the primary amines on your molecule will be protonated and non-reactive.[1] If the pH is too high (>9.0), the this compound-NHS ester will hydrolyze rapidly.[1] | Verify the pH of your reaction buffer immediately before use. The optimal range is 8.3-8.5.[1] Use a freshly prepared buffer. |
| Inappropriate Buffer Type: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule.[1][8][9] | Use a non-amine-containing buffer such as PBS, sodium bicarbonate, HEPES, or borate.[2][5][6][11] | |
| Hydrolysis of this compound-NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze if exposed to water before the reaction.[8][9][10] | Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[8][9][10] Dissolve the NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[4][5][6] Do not prepare stock solutions in aqueous buffers.[4] | |
| Dilute Reactant Concentrations: At low concentrations, the competing hydrolysis reaction can dominate over the desired conjugation reaction.[1] | Whenever possible, work with higher reactant concentrations (e.g., 1-10 mg/mL for proteins).[1] | |
| Inconsistent Results | Variable pH: The pH of the reaction buffer can change over time, especially with prolonged reactions at a large scale due to the hydrolysis of the NHS ester, which releases N-hydroxysuccinimide.[6] | For large-scale or long-duration reactions, consider using a more concentrated buffer and monitoring the pH during the reaction.[6] |
| Degraded NHS Ester Reagent: The this compound-NHS ester may have degraded due to improper storage. | Store the reagent at -20°C with a desiccant.[8][9] Use a fresh vial of the reagent if degradation is suspected. |
Data Presentation
The efficiency of an NHS ester coupling reaction is a trade-off between the rate of amidation (the desired reaction) and the rate of hydrolysis (the competing reaction). The following tables summarize the effect of pH on the half-life of NHS esters.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4-5 hours[2] |
| 8.0 | Room Temperature | ~210 minutes[14] |
| 8.5 | Room Temperature | ~180 minutes[14] |
| 8.6 | 4°C | 10 minutes[2] |
| 9.0 | Room Temperature | ~125 minutes[14] |
Table 2: Comparative Half-lives of Amidation vs. Hydrolysis of a Porphyrin-NHS Ester
This table illustrates how the rate of the desired amidation reaction increases more significantly with pH than the rate of hydrolysis, leading to a higher yield at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | ~80[14] | ~210[14] |
| 8.5 | ~20[14] | ~180[14] |
| 9.0 | ~10[14] | ~125[14] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound-NHS Ester to a Protein
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.[1][5]
-
NHS Ester Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration that allows for a 5- to 20-fold molar excess to be added to the protein solution.[4][8]
-
Reaction: Add the dissolved this compound-NHS ester solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[4][8]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5][7]
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[13] Incubate for 30 minutes at room temperature.[13]
-
Purification: Purify the conjugate to remove unreacted this compound-NHS ester and byproducts using a desalting column or dialysis appropriate for the protein's molecular weight.[5][7]
Protocol 2: pH Optimization Experiment
-
Prepare Buffers: Prepare a series of amine-free buffers with varying pH values (e.g., pH 7.5, 8.0, 8.5, and 9.0).[7]
-
Set up Parallel Reactions: Set up parallel labeling reactions as described in Protocol 1, with each reaction using a different pH buffer.[7]
-
Maintain Consistency: Keep all other reaction parameters constant, including protein concentration, molar excess of the NHS ester, temperature, and incubation time.
-
Purify Conjugates: After the incubation period, quench and purify each reaction mixture separately.
-
Analyze Conjugates: Characterize the resulting conjugates to determine the degree of labeling (DOL) for each pH condition using an appropriate analytical method (e.g., spectrophotometry).
-
Select Optimal pH: The pH that yields the highest degree of labeling is the optimal pH for your specific molecule and reaction conditions.[7]
Visualizations
Caption: Workflow for optimizing reaction buffer pH.
Caption: Competing reactions in NHS ester coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. PEG LinersNHS-PEG-Azido Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions, ensuring the success of your bioconjugation experiments.
Troubleshooting Guide
Experiencing suboptimal results in your SPAAC reactions? This guide addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem: Low or No Product Yield
Question: My SPAAC reaction is showing very low or no yield. What are the possible causes and how can I fix this?
Answer:
Low or no product yield in a SPAAC reaction can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Degraded or Impure Reagents | Cyclooctyne (B158145) Instability: Highly reactive cyclooctynes can degrade upon improper storage or over long reaction times.[1] Prepare fresh solutions of your cyclooctyne reagent before each experiment.[1] Store cyclooctyne reagents, especially in solid form, at -20°C or -80°C and protect them from light and moisture.[2] Azide (B81097) Instability: While generally stable, azides can degrade under harsh conditions. Ensure the purity of your azide-containing molecule through appropriate analytical methods like NMR or mass spectrometry before use. Hydrolysis of NHS Esters: If installing the azide or alkyne using an N-hydroxysuccinimide (NHS) ester, be aware that these are susceptible to hydrolysis, which competes with the desired reaction.[1] Prepare NHS ester solutions immediately before use and perform conjugations in amine-free buffers (e.g., PBS) at a pH between 7 and 9.[3] |
| Suboptimal Reaction Conditions | Incorrect pH: The optimal pH for SPAAC reactions is typically between 7.0 and 8.5.[4][5] While the reaction can proceed over a wider pH range, extreme pH values can affect the stability of your biomolecules.[4] Perform a pH screen to identify the optimal condition for your specific system.[4] Low Temperature: While many SPAAC reactions proceed at room temperature, increasing the temperature to 37°C can enhance the reaction rate.[1][5] However, ensure your biomolecules are stable at higher temperatures.[5] Insufficient Reaction Time: Some SPAAC reactions, particularly with less reactive cyclooctynes, may require longer incubation times (up to 24 hours or more).[5][6] Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, LC-MS, or SDS-PAGE).[5][7] |
| Poor Reagent Solubility or Concentration | Low Solubility: Hydrophobic cyclooctynes or azide-containing molecules may have poor solubility in aqueous buffers, leading to lower effective concentrations.[4] Add a minimal amount of a compatible organic co-solvent, such as DMSO or acetonitrile (B52724) (typically <10% of the total volume), to improve solubility.[4][8] Insufficient Molar Excess: To drive the reaction to completion, it is common to use a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the smaller reagent, which is often the cyclooctyne.[5] For antibody labeling, a higher excess (1.5 to 10-fold) may be necessary.[1][2] |
| Presence of Competing Reagents | Sodium Azide in Buffers: Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-functionalized molecule for the cyclooctyne, significantly reducing your product yield.[4][8] Ensure all buffers and solutions are free of sodium azide.[4][8] |
| Steric Hindrance | Inaccessible Reaction Sites: The azide or alkyne moiety on your biomolecule may be located in a sterically hindered environment, preventing the other reactant from accessing it.[1] Consider incorporating a PEG linker to the cyclooctyne or azide to extend it from the surface of the molecule and reduce steric hindrance.[1][7] |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield SPAAC reactions.
Problem: Side Product Formation
Question: I am observing unexpected side products in my SPAAC reaction. What could be causing this and how can I prevent it?
Answer:
While SPAAC is a highly specific bioorthogonal reaction, side reactions can occur, particularly during the initial modification of biomolecules or due to the inherent reactivity of certain cyclooctynes.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Reaction with Cysteine Residues | Some cyclooctynes can react with free thiol groups on cysteine residues.[3] If your protein contains surface-accessible cysteines, consider blocking them with a reagent like iodoacetamide (B48618) prior to the SPAAC reaction.[3] |
| Non-specific Labeling during Functionalization | When introducing the azide or alkyne, the functionalization reaction itself may not be specific. For example, targeting lysine (B10760008) residues with NHS esters can lead to a heterogeneous product with multiple modification sites.[1] To achieve more site-specific labeling, consider alternative strategies such as incorporating unnatural amino acids with azide or alkyne side chains. |
| Antibody Aggregation | Modification of antibodies, especially with hydrophobic molecules, can lead to aggregation.[1] To minimize this, optimize the reaction conditions (pH, ionic strength), use lower antibody concentrations, and consider incorporating hydrophilic PEG linkers.[1] |
| Lack of Regiospecificity | The uncatalyzed SPAAC reaction can result in a mixture of 1,4- and 1,5-substituted triazole regioisomers.[3][8] For most applications, this is not an issue as the isomers often have similar properties. If a single isomer is required, alternative ligation chemistries may need to be considered. |
Frequently Asked Questions (FAQs)
Q1: Which cyclooctyne should I choose for my experiment?
The choice of cyclooctyne depends on the desired reaction rate and the specific application. Highly strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) offer very fast reaction kinetics, making them ideal for labeling low-abundance biomolecules or for applications requiring rapid conjugation.[5] For in vivo studies where stability is paramount, other cyclooctynes like DIFO may be more suitable.[5]
| Cyclooctyne | Key Features |
| DBCO | High reactivity, suitable for a wide range of labeling applications.[5] |
| BCN | Exhibits fast kinetics and is often used for protein labeling and nanoparticle functionalization.[5] |
| DIBO | A second-generation cyclooctyne with fast reaction rates and good stability.[9][10] |
| DIFO | Good biocompatibility, making it a suitable choice for in vivo applications.[5] |
Q2: What is the optimal buffer for a SPAAC reaction?
The choice of buffer can significantly impact SPAAC reaction rates. Studies have shown that HEPES buffer at pH 7 can result in higher rate constants compared to PBS at the same pH.[5][11] Generally, a pH between 7.0 and 8.5 is a good starting point for most applications involving biomolecules.[4][5] It is crucial to use buffers that do not contain primary amines (like Tris) if you are using NHS esters for functionalization, and to ensure the buffer is free of sodium azide.[3][4]
Q3: How can I monitor the progress of my SPAAC reaction?
Several analytical techniques can be used to monitor the progress of a SPAAC reaction:
-
HPLC or LC-MS: These methods can be used to separate the product from the starting materials and monitor their relative abundance over time.[5][7]
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a shift to a higher molecular weight on an SDS-PAGE gel.[7]
-
UV-Vis Spectroscopy: If you are using a DBCO-containing reagent, you can monitor the disappearance of its characteristic UV absorbance at around 309 nm.[5]
Q4: How should I purify my final conjugate?
The appropriate purification method depends on the nature of your conjugate.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate larger conjugates from smaller, unreacted starting materials.[6][7]
-
Dialysis: For macromolecular conjugates, dialysis is effective for removing small molecule reagents.[6][7]
-
Affinity Chromatography: If one of the reactants has an affinity tag (e.g., a His-tag), this can be used for purification.[7]
-
Reversed-Phase HPLC (RP-HPLC): This technique is suitable for purifying peptide conjugates and other small molecule products.[5][12]
Experimental Protocols
Protocol 1: General Procedure for SPAAC Labeling of a Protein
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified protein.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS or HEPES, pH 7.4, azide-free).[4][6]
-
Cyclooctyne reagent (e.g., DBCO-PEG4-Fluorophore).
-
Anhydrous DMSO.
-
Purification system (e.g., SEC column).
Procedure:
-
Prepare Reactant Solutions:
-
Reaction Setup:
-
Incubation:
-
Purification:
SPAAC Reaction Workflow
Caption: A general experimental workflow for a SPAAC bioconjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: CuAAC Reactions with Azido-PEG1
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of reducing agents in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG1.
Troubleshooting Guides
This section addresses specific issues that may arise during your CuAAC experiments with this compound.
Question: Why is the yield of my CuAAC reaction with this compound consistently low?
Answer: Low yields in CuAAC reactions with PEGylated azides can be attributed to several factors. A primary cause is the inactivation of the copper catalyst. The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Other contributing factors may include the degradation of reagents, suboptimal reaction conditions, and losses during purification. The hydrophilic nature of this compound can also influence the ideal solvent system.[2]
To troubleshoot, consider the following:
-
Catalyst Inactivation:
-
Oxygen Sensitivity: Deoxygenate your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before adding the catalyst.[2]
-
Use of a Ligand: Employ a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA to stabilize the Cu(I) catalyst. A ligand-to-copper ratio of 5:1 is often recommended, especially in bioconjugation, to protect sensitive molecules from oxidation.[3]
-
-
Reagent Quality and Stoichiometry:
-
Reagent Integrity: Ensure the purity of your this compound and alkyne substrates. Azides can be unstable, so proper storage is crucial.
-
Stoichiometry: While a 1:1 stoichiometric ratio of azide (B81097) to alkyne is theoretical, using a slight excess (1.1-1.5 equivalents) of one reactant can drive the reaction to completion.[2]
-
-
Reaction Conditions:
-
Solvent: For this compound, which is hydrophilic, aqueous buffers (e.g., phosphate (B84403) buffer, pH 7.4) or mixtures with co-solvents like DMSO or t-BuOH are often effective.[2]
-
pH: The CuAAC reaction is generally tolerant of a pH range from 4 to 12.[4]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature. Gentle heating might increase the rate but can also promote side reactions.[2]
-
Question: I'm observing side products in my reaction. What are they and how can I minimize them?
Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct.[1] In the context of bioconjugation, reactive oxygen species (ROS) generated by the copper catalyst and reducing agent can lead to the degradation of sensitive biomolecules. Furthermore, byproducts from the oxidation of sodium ascorbate (B8700270) can react with certain amino acid residues.
To minimize side reactions:
-
Prevent Alkyne Homocoupling: Ensure the reaction is performed under an inert atmosphere and that a sufficient concentration of the reducing agent is present to maintain the copper in its Cu(I) state.
-
Protect Biomolecules: The use of a copper-chelating ligand is crucial to protect biomolecules from oxidative damage.[5] Adding a scavenger like aminoguanidine (B1677879) can help neutralize reactive byproducts from ascorbate oxidation.[6]
-
Optimize Reducing Agent Concentration: While an excess of reducing agent is needed, excessively high concentrations can sometimes lead to other undesired reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the reducing agent in the CuAAC reaction?
A1: The active catalyst in the CuAAC reaction is the Cu(I) ion. However, Cu(I) is unstable in many solvents and can be easily oxidized to the inactive Cu(II) state. The primary role of the reducing agent is to reduce Cu(II) salts (like CuSO₄) in situ to generate and maintain the catalytically active Cu(I) species throughout the reaction.[4] Sodium ascorbate is the most commonly used reducing agent for this purpose.[7]
Q2: What is the recommended order of addition for the reagents in a CuAAC reaction with this compound?
A2: The order of reagent addition is critical to prevent the precipitation of copper salts and ensure the formation of the active catalytic complex. The generally recommended order is:
-
Prepare a premix of the copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).
-
Add this copper/ligand premix to the solution containing your this compound and alkyne substrate.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[8]
Adding the reducing agent last is crucial as it prevents the premature reduction of Cu(II) before it can be complexed by the ligand, which could lead to the formation of insoluble and inactive copper species.
Q3: Are there alternatives to sodium ascorbate as a reducing agent?
A3: Yes, while sodium ascorbate is the most common, other reducing agents have been used successfully in CuAAC reactions. These include:
-
Hydroxylamine: Can be used as an alternative to ascorbate.[7]
-
Hydrazine: Another potential alternative.
-
D-Glucose: Has been demonstrated as an effective reducing agent.[4]
-
Cysteine: In some bioconjugation applications, cysteine has been used as a monothiol reducing agent to prevent copper-mediated oxidation.
The choice of reducing agent may depend on the specific substrates and reaction conditions.
Q4: Can the length of the PEG chain in Azido-PEG affect the CuAAC reaction?
A4: Yes, the length of the PEG chain can influence the reaction. While longer PEG chains can enhance the solubility of the molecule, they may also introduce steric hindrance around the azide functional group, potentially reducing the reaction rate.[9] For very long PEG chains, optimization of reaction conditions, such as extended reaction times or slightly elevated temperatures, may be necessary. One study showed that conjugation of polymers to a two-arm azido (B1232118) cyclic peptide occurred with 100% efficiency, regardless of the polymer chain length (up to a degree of polymerization of 108).[10]
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Typical Range/Value | Notes |
| Reactants | This compound, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1.[8] |
| Copper Source | CuSO₄·5H₂O | Often used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate | Typically used in 5-10 fold excess relative to the copper salt.[8] |
| Copper Ligand | THPTA, BTTAA | A 1:5 molar ratio of copper to ligand is often used to protect biomolecules.[8] |
| Solvent | DMSO, t-BuOH/H₂O mixture, PBS (pH 7.4) | The choice of solvent depends on the solubility of the reactants.[8] |
| Temperature | Room Temperature (20-25°C) | Gentle heating can be applied if the reaction is slow.[2] |
| Reaction Time | 1 - 4 hours | Can be longer for more complex systems. Reaction progress should be monitored.[8] |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range.[4] |
Table 2: Comparison of Common Reducing Agents for CuAAC
| Reducing Agent | Advantages | Disadvantages | Typical Concentration |
| Sodium Ascorbate | Highly effective, readily available, convenient for in situ Cu(I) generation.[6] | Can generate ROS, byproducts may react with biomolecules.[6] | 5-10 equivalents relative to Cu(II) |
| Hydroxylamine | Alternative to ascorbate.[7] | Can have its own side reactions. | Substrate-dependent |
| D-Glucose | A "green" and mild reducing agent.[4] | May require specific conditions (e.g., microwave irradiation) for high efficiency.[4] | Substrate-dependent |
| Cysteine | Can prevent copper-mediated oxidation in bioconjugation. | May require anaerobic conditions. | Substrate-dependent |
Experimental Protocols
Detailed Protocol for a Typical CuAAC Reaction with this compound and Sodium Ascorbate
This protocol provides a general procedure. Optimal conditions should be determined empirically for specific substrates.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., deionized water or DMSO).
-
Alkyne-functionalized Molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[3]
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[3]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [3]
-
(Optional) Aminoguanidine: Prepare a 100 mM stock solution in deionized water if working with sensitive biomolecules.[7]
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule from its stock solution (1.0 equivalent).
-
Add the this compound stock solution (1.1-1.5 equivalents).[2]
-
Add the appropriate volume of buffer (e.g., phosphate buffer, pH 7.4) and any necessary co-solvent (e.g., DMSO) to achieve the desired final reaction concentration (typically 1-10 mM).
-
(Optional) If using aminoguanidine, add it to the reaction mixture to a final concentration of 5 mM.[7]
3. Catalyst Preparation and Addition:
-
In a separate tube, prepare the copper/ligand premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.[3]
-
Add the copper/ligand premix to the main reaction tube.
4. Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration typically 5 mM).[3]
-
Gently mix the reaction. If the reaction is sensitive to oxygen, ensure the headspace of the tube is flushed with an inert gas before sealing.
-
Incubate the reaction at room temperature for 1-4 hours. The progress can be monitored by analytical techniques such as LC-MS or TLC.
5. Purification:
-
Upon completion, the PEGylated product can be purified using appropriate chromatographic techniques, such as size-exclusion chromatography or reversed-phase HPLC, to remove excess reagents and byproducts.
Mandatory Visualization
Caption: Experimental workflow for a typical CuAAC reaction with this compound.
Caption: Troubleshooting decision tree for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pushing the limits of copper mediated azide–alkyne cycloaddition (CuAAC) to conjugate polymeric chains to cyclic peptides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Validating Azido-PEG1 Conjugation
For researchers, scientists, and drug development professionals, the successful covalent attachment of polyethylene (B3416737) glycol (PEG) derivatives is a critical step in creating advanced biotherapeutics and research tools. Azido-PEG1, a heterobifunctional linker, is frequently used in "click chemistry" reactions due to the high specificity and efficiency of the azide-alkyne cycloaddition.[1][2] Validating the successful conjugation is paramount to ensure the quality, purity, and functionality of the final product.
This guide provides a comparative overview of the primary analytical methods used to confirm successful this compound conjugation. We will explore the principles, performance, and experimental protocols for each technique, supported by quantitative data to aid in method selection.
Comparison of Key Analytical Techniques
The choice of validation method depends on the specific information required, the characteristics of the molecule being conjugated, and the available instrumentation. A combination of techniques is often necessary for a comprehensive characterization of the PEGylated product.[3][4]
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Conjugation is confirmed by a mass increase corresponding to the attached this compound linker.[4] | - Absolute molecular weight confirmation- Degree of PEGylation- Purity and identification of byproducts[5] | - High sensitivity and accuracy[6]- Provides definitive mass confirmation- Can be coupled with LC for complex mixtures[7] | - Can be challenging for very large or heterogeneous PEGs[8]- May require specialized instrumentation (e.g., Q-TOF, Orbitrap) |
| FTIR Spectroscopy | Measures the absorption of infrared light by molecular bonds. The disappearance of the characteristic azide (B81097) peak (∼2100 cm⁻¹) is a direct indicator of a successful click reaction.[9][10] | - Confirmation of covalent bond formation- Monitoring reaction kinetics in real-time[11] | - Rapid and non-destructive[5]- Provides direct evidence of the azide group's consumption | - Primarily qualitative- Can be difficult to interpret in complex mixtures- Low sensitivity compared to MS |
| HPLC | Separates molecules based on physical properties like size (SEC) or hydrophobicity (RP-HPLC). Conjugated products will have different retention times than the starting materials.[5] | - Purity assessment- Quantification of conjugate vs. unreacted material- Detection of aggregates[5] | - Highly reproducible and quantitative[]- Can be used for purification and analysis simultaneously- Multiple detection methods can be used (UV, RI, ELSD)[][13] | - Does not provide direct structural information- Retention time shifts can be ambiguous without proper controls |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. Provides detailed structural information by detecting changes in the chemical environment of protons upon conjugation.[14] | - Definitive structural confirmation of covalent linkage- Site of conjugation- Integrity of the linker and molecule | - Provides atomic-level structural detail[14]- Can confirm the formation of the triazole ring | - Low sensitivity, requires relatively large amounts of pure sample[14]- Complex spectra can be difficult to interpret- Requires deuterated solvents |
| SDS-PAGE | Separates proteins based on their electrophoretic mobility, which is related to their size. PEGylated proteins migrate slower than their unmodified counterparts.[15] | - Apparent molecular weight- Semi-quantitative estimation of conjugation efficiency | - Widely accessible and relatively simple to perform- Provides a clear visual confirmation of increased size | - Provides apparent, not absolute, molecular weight[15]- PEG can cause smeared bands and overestimation of size[8]- Lower resolution than chromatography |
Experimental Workflows & Signaling Pathways
Visualizing the experimental process can clarify the steps from conjugation to validation.
Caption: A logical workflow for the validation of a bioconjugation reaction.[4]
Caption: The CuAAC "click chemistry" pathway for conjugation.[2]
Detailed Methodologies and Data
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for confirming conjugation, as it directly measures the mass increase corresponding to the added PEG linker.[4]
Experimental Protocol: ESI-LC/MS Analysis
-
Sample Preparation: Dilute the purified conjugate in a solvent compatible with the LC system, typically water with 0.1% formic acid, to a final concentration of 0.1-1 mg/mL.[16]
-
LC Separation: Inject the sample onto a reversed-phase column (e.g., C4 or C8). Elute the sample using a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.[5]
-
MS Analysis: Introduce the eluent into an Electrospray Ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[5] Acquire mass spectra across the elution profile.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass. The mass difference between the conjugated and unconjugated molecule should correspond to the mass of the this compound linker.[16]
Quantitative Data Presentation
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Interpretation |
| Unconjugated Protein | 25,000.0 | 25,000.5 | - | Starting Material |
| This compound-Linker | 217.1 | - | - | Reagent |
| Mono-Conjugated Protein | 25,217.1 | 25,217.8 | +217.3 | Successful Conjugation |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique used to confirm the covalent modification by monitoring the disappearance of the azide functional group.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the lyophilized conjugate with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be cast on an IR-transparent window.[5]
-
Data Acquisition: Acquire the FTIR spectrum over the mid-IR range, typically 4000-400 cm⁻¹.[5]
-
Data Analysis: Compare the spectra of the starting this compound reagent, the unconjugated molecule, and the final conjugate. Successful conjugation via click chemistry is confirmed by the disappearance of the strong, sharp azide (N₃) stretching vibration peak.[9]
Quantitative Data Presentation
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation in Starting Material | Observation in Conjugate | Interpretation |
| Azide (N₃) Stretch | ~2100 | Strong, sharp peak | Peak absent or significantly diminished | Successful reaction |
| Alkyne (C≡C-H) Stretch | ~3300 | Present | Absent or diminished | Reactant consumed |
| Triazole (C-H) Stretch | ~3130-3140 | Absent | New peak appears | Product formed[11] |
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the conjugate and separating it from unreacted starting materials.[]
Experimental Protocol: Size-Exclusion HPLC (SEC-HPLC)
-
Sample Preparation: Filter the sample through a 0.1 or 0.22 µm filter to remove any particulate matter.[5]
-
Instrumentation: Use an SEC column suitable for the molecular weight range of the protein and conjugate. An isocratic mobile phase, such as 150 mM sodium phosphate (B84403) at pH 7.0, is typically used.[17]
-
Data Acquisition: Inject the sample onto the column. Monitor the elution profile with a UV detector (e.g., at 280 nm for proteins) and/or a refractive index (RI) detector.[16][17]
-
Data Analysis: Successful conjugation is indicated by the appearance of a new peak that elutes earlier than the unconjugated protein, reflecting its larger hydrodynamic volume.[8] The peak areas can be integrated to quantify the percentage of conjugated product, unreacted protein, and any aggregates.[16]
Quantitative Data Presentation
| Species | Retention Time (min) | Peak Area (%) | Interpretation |
| Aggregate | 8.5 | 3.5 | High MW species |
| PEGylated Conjugate | 10.2 | 91.0 | Successful Conjugation Product |
| Unconjugated Protein | 12.5 | 5.5 | Unreacted starting material |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
While requiring more sample and effort, NMR provides unparalleled structural detail, confirming the precise location and nature of the new covalent bond.[14]
Experimental Protocol: ¹H NMR
-
Sample Preparation: The sample must be highly pure. Lyophilize the purified conjugate to remove volatile buffers and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mg/mL.[14]
-
Data Acquisition: Use a high-field NMR spectrometer (≥400 MHz). Acquire a one-dimensional ¹H NMR spectrum.[14]
-
Data Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials. Look for the appearance of new signals characteristic of the triazole ring formed during the click reaction and shifts in the signals of protons adjacent to the conjugation site. The characteristic peaks of the PEG backbone (-CH₂-CH₂-O-) are typically found around 3.6 ppm.[18]
Quantitative Data Presentation
| Proton Environment | Characteristic Chemical Shift (δ, ppm) | Observation | Interpretation |
| PEG Backbone (-CH₂-CH₂-O-) | ~3.6 | Strong singlet/multiplet present | Confirms presence of PEG moiety[18] |
| Triazole Ring Proton | ~7.5 - 8.5 | New singlet appears | Confirms successful click reaction |
| Protons near conjugation site | Varies | Shift in position compared to starting material | Confirms site of covalent attachment |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. benchchem.com [benchchem.com]
- 9. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Azido-PEG1 vs. Other PEG Linkers: A Comparative Guide for Bioconjugation
In the landscape of advanced bioconjugation, the choice of a linker molecule is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the diverse array of available tools, Polyethylene Glycol (PEG) linkers are paramount for their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life.[1][2][3] This guide provides an objective comparison of Azido-PEG1, a short-chain heterobifunctional linker, with other common PEG linkers, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
The Rise of Azido-PEG Linkers and Click Chemistry
Azido-functionalized PEG linkers, such as this compound, have gained prominence due to their utility in "click chemistry."[4] This class of reactions is renowned for its high efficiency, specificity, and biocompatibility, proceeding with high yields and minimal byproducts.[5][6] The azide (B81097) group is bioorthogonal, meaning it does not react with native functional groups found in biological systems, thus allowing for highly specific conjugation.[7]
Azido-PEG linkers primarily participate in two types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.[5][] While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with an azide.[][12] The absence of a cytotoxic catalyst makes SPAAC particularly advantageous for applications in living systems.[]
Comparative Analysis of PEG Linker Reactive Groups
The selection of a PEG linker is often dictated by the available functional groups on the biomolecule of interest and the desired stability of the resulting conjugate. The following table provides a comparative analysis of the performance of the azide functionality found in this compound against other common reactive groups on PEG linkers.
| Reactive Group | Target Functional Group | Reaction Speed | Linkage Stability | Key Advantages & Disadvantages |
| Azide (Click Chemistry) | Alkyne-modified molecules | Fast (CuAAC) to Moderate (SPAAC)[5][13] | Very High (Triazole ring is extremely stable)[14] | Advantages: Bioorthogonal, highly specific, very stable linkage.[15] Disadvantages: CuAAC requires a copper catalyst which can be cytotoxic.[9] SPAAC can have slower kinetics compared to CuAAC.[13] |
| N-hydroxysuccinimide (NHS) Ester | Primary amines (e.g., lysine) | Fast | High (Amide bond) | Advantages: Reacts with readily available amine groups.[16] Disadvantages: Can react with multiple lysine (B10760008) residues, leading to a heterogeneous product. Susceptible to hydrolysis.[17] |
| Maleimide (B117702) | Thiols (e.g., cysteine) | Very Fast | Moderate to High (Thioether bond) | Advantages: Highly selective for thiols, allowing for site-specific conjugation.[16] Disadvantages: Maleimide rings can undergo hydrolysis, and the thioether bond can undergo retro-Michael addition, leading to linker instability.[7] |
| Chloroacetyl | Thiols (e.g., cysteine) | Moderate | High (Thioether bond) | Advantages: Forms a stable thioether bond.[1] Disadvantages: Less reactive than maleimides. |
The Influence of PEG Chain Length and Architecture
Beyond the reactive group, the length and structure of the PEG chain itself are critical design parameters that significantly impact the properties of the bioconjugate.[18][19]
-
Solubility and Stability: Longer PEG chains generally lead to a greater increase in the hydrophilicity and stability of the conjugate, which is particularly beneficial for hydrophobic payloads.[3][20][21]
-
Pharmacokinetics: Increasing the PEG chain length enhances the hydrodynamic size of the bioconjugate, which can reduce renal clearance and extend its circulation half-life.[18][22]
-
Immunogenicity: While PEG is considered non-immunogenic, studies have shown that longer PEG chains can be associated with a more robust anti-PEG antibody response.[23][24][25]
-
Architecture (Linear vs. Branched): Branched PEG linkers offer a larger hydrodynamic volume for a given molecular weight compared to linear PEGs, potentially providing a superior "stealth" effect and longer circulation times.[22][26] They can also allow for a higher drug-to-antibody ratio (DAR) by enabling the attachment of multiple payload molecules at a single site.[26]
The following table summarizes the impact of different PEG chain lengths on key physicochemical and pharmacokinetic parameters.
| Property | Short PEG Chain (e.g., PEG1-4) | Medium PEG Chain (e.g., PEG8-12) | Long PEG Chain (e.g., PEG24+) |
| Hydrophilicity | Moderate increase in solubility. | Significant improvement in solubility for hydrophobic payloads. | Highest increase in aqueous solubility.[3] |
| In Vivo Half-Life | Modest increase. | Substantial increase. | Most significant increase in circulation time.[18] |
| Potential Immunogenicity | Lower risk. | Moderate risk. | Higher risk of inducing anti-PEG antibodies.[23] |
| Steric Hindrance | Minimal. | Moderate, may impact binding affinity. | Can be significant, potentially reducing biological activity.[21] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are generalized protocols for key experiments involving this compound and other linkers.
General Protocol for Amide Bond Formation using NHS-Ester PEG Linker
-
Protein Preparation: Prepare the protein solution in a suitable buffer with a pH of 8.0-9.5 (e.g., sodium bicarbonate or borate (B1201080) buffer) to ensure the amine groups on lysine residues are deprotonated and nucleophilic.[15]
-
Linker Preparation: Dissolve the NHS-Ester PEG linker in a compatible organic solvent like DMSO to create a stock solution.[27]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.[15]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted linker by size-exclusion chromatography (e.g., desalting column) or dialysis.[27]
General Protocol for Thiol Alkylation using Maleimide-PEG Linker
-
Protein Reduction (if necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced using a reagent like DTT or TCEP. Subsequently, the reducing agent must be removed.[1]
-
Linker Preparation: Prepare a fresh stock solution of the Maleimide-PEG linker in an organic solvent like DMF or DMSO.
-
Alkylation: Add a 10- to 20-fold molar excess of the linker solution to the protein solution in a suitable alkylation buffer (pH 6.5-7.5). Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quenching: Add a quenching reagent such as L-cysteine to react with any excess maleimide groups.[1]
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis.[1]
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the azide-functionalized molecule (e.g., protein modified with this compound) and the alkyne-functionalized molecule in a suitable reaction buffer (e.g., PBS pH 7.4).[28]
-
Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with a reducing agent (e.g., sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).[29] The ligand accelerates the reaction and protects the biomolecules from oxidative damage.[9][29]
-
Reaction Setup: Add the copper catalyst solution to the mixture of reactants. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.[28]
-
Incubation: Stir the reaction at room temperature. Reaction times can range from 30 minutes to a few hours.[28][29]
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or HPLC.[1]
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing) in the chosen solvent (e.g., PBS pH 7.4, DMSO).[28]
-
Reaction Setup: Simply mix the two solutions. The reaction proceeds without the need for a catalyst. The molar ratio of azide to cyclooctyne is often 1.5:1.[28]
-
Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically very fast.[28]
-
Purification: Purify the conjugate to remove any unreacted starting materials.
Visualizing Bioconjugation Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. bioclone.net [bioclone.net]
- 6. labinsights.nl [labinsights.nl]
- 7. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. precisepeg.com [precisepeg.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. purepeg.com [purepeg.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CuAAC and SPAAC for Azido-PEG1 Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point. Both "click chemistry" reactions form a stable triazole linkage with Azido-PEG1, a common functionalized polyethylene (B3416737) glycol, yet their distinct mechanisms carry significant implications for reaction efficiency, biocompatibility, and experimental design. This guide provides a comprehensive comparison to inform the selection of the optimal ligation strategy for your this compound reactions.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to potential copper cytotoxicity.[1] | High, suitable for in vivo and live-cell applications.[2][1][3] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹).[4] | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne (B158145) used.[4] |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN).[4] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2] | Forms a mixture of regioisomers.[5] |
| Reagent Accessibility | Simple terminal alkynes are readily available. | Strained cyclooctynes can be more complex and expensive to synthesize.[1] |
| Side Reactions | Potential for oxidative homocoupling of alkynes.[4] | Cyclooctynes can be prone to side reactions if highly unstable.[4] |
Quantitative Data Summary
The efficiency of these reactions is best described by their second-order rate constants. While specific comparative data for this compound is not extensively published, the following table provides typical rate constants for these reaction types with relevant azides, which can be used to estimate their relative performance.
| Reaction Type | Azide (B81097) Reactant | Alkyne/Cyclooctyne Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | Azido-PEG derivatives | Terminal Alkyne | 10¹ - 10⁴[4] | The reaction rate is significantly influenced by the choice of the copper source and accelerating ligands.[4] |
| SPAAC | Primary Azides | Bicyclo[6.1.0]nonyne (BCN) | ~0.012 - 0.024[1] | A moderately reactive and relatively stable cyclooctyne.[4] |
| SPAAC | Primary Azides | Dibenzocyclooctyne (DBCO) | ~0.90[1] | A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[1][4] |
| SPAAC | Benzyl Azide | DIBAC | Can be even higher than DBCO. | A highly reactive cyclooctyne.[1] |
Reaction Mechanisms and Workflow
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC requires a copper(I) catalyst to activate a terminal alkyne for cycloaddition with an azide. In contrast, SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst due to the release of ring strain.[4]
References
Characterizing Azido-PEG1 Conjugates: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise characterization of Azido-PEG1 conjugates is a critical step in ensuring the efficacy and safety of novel therapeutics and bioconjugates. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules. The introduction of an azide (B81097) group provides a versatile handle for subsequent "click chemistry" reactions, enabling the straightforward linkage of various payloads.
Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of these conjugates, offering unparalleled capabilities in determining molecular weight, identifying conjugation sites, and assessing heterogeneity.[1][2] This guide provides an objective comparison of the primary mass spectrometry-based methods for analyzing this compound conjugates, with supporting experimental data and detailed protocols.
Comparison of Key Analytical Techniques
The selection of an analytical technique for characterizing this compound conjugates depends on the specific information required. While mass spectrometry provides high-resolution data on molecular weight and structure, other techniques offer complementary information regarding size and purity.
| Technique | Principle | Information Provided | Advantages | Limitations |
| MALDI-TOF MS | Soft ionization of a co-crystallized analyte/matrix mixture with a laser, followed by time-of-flight mass analysis. | Average molecular weight, degree of PEGylation, and distribution of PEGylated species.[2][3] | High tolerance to salts and buffers, simple sample preparation, provides rapid analysis of molecular weight distribution.[3][4] | Lower resolution compared to ESI-MS, potential for fragmentation, and difficulty in analyzing complex mixtures without prior separation. |
| ESI-MS | Soft ionization by creating a fine spray of charged droplets from a solution, followed by mass analysis. | Precise molecular weight of intact conjugates, identification of different proteoforms, and charge state distribution.[2] | High resolution and mass accuracy, suitable for coupling with liquid chromatography (LC) for complex mixture analysis.[2][5] | Sensitive to sample purity and buffer components, can produce complex spectra with multiple charge states, which can be challenging to interpret for polydisperse PEGs.[2][6] |
| LC-MS | Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. | Separation of different conjugate species, determination of purity, quantification of conjugates, and identification of conjugation sites (bottom-up approach).[1][7][8] | Provides comprehensive characterization in a single workflow, high sensitivity and specificity.[7][8] | Method development can be time-consuming, and matrix effects can influence ionization efficiency. |
| SEC-MALS | Size exclusion chromatography separates molecules based on hydrodynamic volume, followed by multi-angle light scattering detection. | Absolute molar mass, degree of PEGylation, and aggregation state.[1] | Provides information on the size and conformation of the conjugate in solution. | Does not provide structural information at the molecular level. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the key mass spectrometry techniques used in the characterization of this compound conjugates.
Protocol 1: MALDI-TOF MS Analysis of an this compound Conjugate
This protocol outlines the steps for determining the average molecular weight and PEGylation distribution of a protein conjugated with this compound.
Materials:
-
This compound conjugated protein sample
-
MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) dissolved in acetonitrile (B52724)/water with 0.1% trifluoroacetic acid)[4]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the this compound conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely (dried-droplet method).[3]
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire data in positive ion mode, optimizing the laser intensity and detector voltage to obtain a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak separated by the mass of the PEG monomer unit (44 Da).[3][9] The average molecular weight and the degree of PEGylation can be determined from this distribution.
Protocol 2: ESI-MS Analysis of an Intact this compound Conjugate
This protocol is for determining the precise molecular weight of an intact this compound conjugate.
Materials:
-
This compound conjugate sample in a volatile buffer (e.g., ammonium (B1175870) acetate)
-
Solvent for dilution (e.g., 50% acetonitrile/water with 0.1% formic acid)[9]
-
Electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute the sample to a final concentration of 1-10 µM in the infusion solvent.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a suitable m/z range. The spectrum will show a series of multiply charged ions.
-
Data Deconvolution: Use deconvolution software to transform the multiply charged spectrum into a zero-charge mass spectrum, which will reveal the accurate molecular weight of the intact conjugate.[10]
Protocol 3: LC-MS Analysis for Site-Specific PEGylation (Bottom-Up Approach)
This protocol is used to identify the specific amino acid residues where the this compound moiety is attached.
Materials:
-
This compound conjugated protein
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide, IAM)
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS system (e.g., reversed-phase HPLC coupled to a high-resolution mass spectrometer)
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the protein in the denaturing buffer. Reduce the disulfide bonds with DTT and then alkylate the free thiols with IAM.[1]
-
Enzymatic Digestion: Dilute the sample to reduce the urea (B33335) concentration (<2 M) and digest the protein overnight with trypsin.[1]
-
LC Separation: Inject the peptide mixture onto a reversed-phase column (e.g., C18) and separate the peptides using a gradient of increasing acetonitrile concentration.[11]
-
MS and MS/MS Analysis: The eluting peptides are introduced into the mass spectrometer. Acquire full MS scans to detect the peptide masses and use data-dependent acquisition to select precursor ions for fragmentation (MS/MS).[11]
-
Data Analysis: Search the MS/MS data against the protein sequence to identify the peptides. The presence of a mass shift corresponding to the this compound moiety on a specific peptide will identify the site of conjugation.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for MALDI-TOF MS analysis and the bottom-up LC-MS approach.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. bath.ac.uk [bath.ac.uk]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enovatia.com [enovatia.com]
- 11. benchchem.com [benchchem.com]
Determining the Degree of Labeling for Azido-PEG1 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, reproducibility, and safety. A critical parameter in the synthesis of Azido-PEG1 conjugates is the degree of labeling (DOL), which defines the average number of this compound molecules attached to a target molecule (e.g., a protein, peptide, or nanoparticle). This guide provides an objective comparison of common analytical techniques for determining the DOL of this compound conjugates, supported by experimental data and detailed protocols.
The accurate quantification of azide (B81097) incorporation is essential for optimizing conjugation reactions and for the consistent production of well-defined bioconjugates.[1] Several analytical methods can be employed to determine the DOL, each with its own set of advantages and limitations. The most prevalent techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Methods for Determining Degree of Labeling
The choice of method for determining the DOL of this compound conjugates depends on factors such as the nature of the conjugated molecule, the required accuracy, available instrumentation, and sample throughput.
| Method | Principle | Advantages | Disadvantages | Typical Sample Requirement | Quantitative Data |
| ¹H NMR Spectroscopy | Quantifies the ratio of protons on the PEG linker to specific protons on the target molecule.[2] | Provides absolute quantification without the need for a calibration curve.[2] Can determine the number average molecular weight.[2] | Lower sensitivity compared to MS. Signal overlap can complicate analysis, especially with large polymers.[3] | 5-10 mg | High accuracy and precision. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of the intact conjugate to determine the mass increase corresponding to the attached this compound moieties.[4][5] | High sensitivity and resolution.[5] Provides information on the distribution of labeled species.[5] | May be difficult to ionize large or heterogeneous conjugates. Complex spectra can be challenging to interpret. | 1-10 pmol/µL | Provides average DOL and distribution of labeled species. |
| FTIR Spectroscopy | Detects the characteristic antisymmetric stretching vibration of the azide group (~2100 cm⁻¹).[6][7] | "Reagent-free" and allows for fast determination.[8] Can be applied to a wide range of samples.[8] | Lower sensitivity compared to NMR and MS. Quantification can be less precise. | Varies depending on the sample form (solid or solution). | Provides qualitative confirmation and semi-quantitative estimation of azide incorporation. |
| UV-Vis Spectrophotometry (Indirect Method) | Measures the absorbance of a chromophore introduced by reacting the azide with a labeled alkyne (e.g., via click chemistry).[9] | High sensitivity and accessible instrumentation. | Requires a secondary reaction step. The efficiency of the click reaction must be quantitative for accurate DOL determination. | Dependent on the extinction coefficient of the chromophore. | Accuracy is dependent on the stoichiometry of the secondary reaction. |
| High-Performance Liquid Chromatography (HPLC) | Separates the labeled conjugate from the unlabeled molecule and excess reagents. The degree of labeling can be inferred from the relative peak areas.[] | High resolving power for separating different labeled species.[] Can be used for both analytical and preparative purposes. | Requires a suitable column and mobile phase for separation. Quantification based on peak area may not always be straightforward. | Microgram to milligram scale. | Provides information on the distribution of labeled species and purity. |
Experimental Protocols
¹H NMR Spectroscopy for DOL Determination
This protocol describes the determination of the degree of labeling of an Azido-PEGylated molecule by ¹H NMR.
Materials:
-
This compound conjugate sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
NMR tube (5 mm)
-
Internal standard (optional, e.g., tetramethylsilane (B1202638) - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified and dried this compound conjugate in approximately 0.5-0.7 mL of a suitable deuterated solvent.
-
NMR Acquisition:
-
Data Analysis:
-
Identify the characteristic signals of the this compound linker. The methylene (B1212753) protons adjacent to the azide group typically appear around 3.3-3.4 ppm.[11][12]
-
Identify a well-resolved signal corresponding to a known number of protons on the parent molecule.
-
Integrate the area of the signal from the methylene protons adjacent to the azide and the area of the signal from the parent molecule.
-
Calculate the DOL using the following formula: DOL = (Integration of Azide-adjacent CH₂) / 2) / ((Integration of parent molecule signal) / (Number of protons in parent molecule signal))
-
Workflow for ¹H NMR DOL Determination
Caption: Workflow for ¹H NMR-based DOL determination.
Mass Spectrometry for DOL Determination
This protocol outlines the general procedure for determining the DOL of an Azido-PEGylated protein using mass spectrometry.
Materials:
-
This compound labeled protein sample
-
Appropriate matrix for MALDI-TOF (e.g., sinapinic acid) or solvent for ESI-MS
-
Mass spectrometer (MALDI-TOF or ESI)
Procedure:
-
Sample Preparation:
-
Purify the labeled protein to remove excess this compound reagent using methods like desalting columns or spin filtration.[4]
-
Prepare the sample according to the mass spectrometer's requirements. For MALDI-TOF, mix the sample with the matrix solution and spot it onto the target plate.[13] For ESI-MS, dilute the sample in a suitable solvent.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the unlabeled protein as a reference.
-
Acquire the mass spectrum of the this compound labeled protein.[13]
-
-
Data Analysis:
-
Determine the mass of the unlabeled protein (M_protein).
-
Determine the mass(es) of the labeled protein species (M_conjugate).
-
The mass of the this compound moiety (M_peg) is known.
-
Calculate the number of attached PEG linkers (n) for each species: n = (M_conjugate - M_protein) / M_peg.
-
The average DOL is calculated from the distribution of the different labeled species observed in the spectrum.
-
Workflow for Mass Spectrometry DOL Determination
Caption: Workflow for Mass Spectrometry-based DOL determination.
FTIR Spectroscopy for Azide Detection
This protocol describes the qualitative and semi-quantitative analysis of this compound conjugates using FTIR spectroscopy.
Materials:
-
This compound conjugate sample
-
FTIR spectrometer with a suitable sample holder (e.g., ATR)
Procedure:
-
Sample Preparation: Ensure the sample is free of solvents that may interfere with the measurement. The sample can be a solid film, a liquid, or a KBr pellet.
-
FTIR Acquisition:
-
Record a background spectrum.
-
Place the sample in the spectrometer and record the spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic antisymmetric stretching vibration of the azide group, which appears as a sharp and intense peak around 2100 cm⁻¹.[6][7]
-
For semi-quantitative analysis, the intensity of the azide peak can be compared to a characteristic peak of the parent molecule that is not expected to change upon conjugation. A calibration curve can be prepared using standards with known azide concentrations.
-
Logical Flow for FTIR Analysis
Caption: Logical flow for FTIR-based azide detection.
References
- 1. Synthesis and facile end-group quantification of functionalized PEG azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Bioorthogonal Ligation: Alternatives to Azido-PEG1
In the intricate world of biological research and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering reactions that proceed within living systems without interfering with endogenous biochemical processes. While Azido-PEG1 has been a valuable tool, a diverse landscape of alternative ligation chemistries has emerged, each with unique advantages in terms of reaction speed, stability, and biocompatibility. This guide provides a comprehensive comparison of the leading alternatives to azide-based bioorthogonal ligation, supported by quantitative data and detailed experimental protocols to empower researchers in selecting the optimal strategy for their specific needs.
At a Glance: Performance Comparison of Key Bioorthogonal Ligations
The choice of a bioorthogonal ligation strategy is often a trade-off between reaction kinetics, the stability of the reactants and products, and the overall biocompatibility of the reagents. The following table summarizes the key performance metrics of the most prominent alternatives to the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).
| Reaction Type | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) + Strained Alkyne (e.g., DBCO, BCN, DIFO) | 10⁻³ - 1[1][2] | Excellent biocompatibility (copper-free), stable triazole product.[1][3] | Slower kinetics than IEDDA, potential for cyclooctyne (B158145) instability.[1] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation | Tetrazine + Strained Alkene/Alkyne (e.g., TCO, Norbornene) | 1 - 10⁶[1][4] | Exceptionally fast kinetics, highly biocompatible, clean reaction with N₂ as a byproduct.[1][5] | TCO can isomerize, some tetrazines have limited stability.[1][6] |
| Staudinger Ligation | Azide + Phosphine (B1218219) | ~10⁻³[4][7] | High biocompatibility, forms a native-like amide bond (traceless version).[][9] | Slow kinetics, phosphine reagents can be prone to oxidation.[4][10] |
| Photo-Click Chemistry | Tetrazole + Alkene | Fast (upon photoactivation)[10] | Spatiotemporal control via light induction.[10] | Requires light irradiation which can potentially cause photodamage. |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | ~10⁻² - 10⁻³ | Good biocompatibility. | Slower kinetics, reversible under certain physiological conditions.[10] |
Delving Deeper: A Head-to-Head Comparison
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of copper-free click chemistry, relying on the ring strain of cyclooctynes to achieve efficient ligation with azides.[11] This method is celebrated for its excellent biocompatibility, making it a popular choice for live-cell imaging and in vivo studies.[1]
Common SPAAC Reagents:
-
Dibenzocyclooctyne (DBCO): Widely used due to its good balance of reactivity and stability.
-
Bicyclononyne (BCN): Another common cyclooctyne with good reactivity.
-
Difluorinated Cyclooctyne (DIFO): Offers faster kinetics compared to DBCO.
While robust, the kinetics of SPAAC are generally slower than IEDDA reactions. The stability of the cyclooctyne reagent can also be a consideration, as some are susceptible to degradation.[1][6]
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The IEDDA reaction between a tetrazine and a strained alkene, most notably trans-cyclooctene (B1233481) (TCO), is renowned for its extraordinary speed, with reaction rates that are orders of magnitude faster than SPAAC.[1][2] This makes it ideal for applications requiring rapid labeling, especially at low reactant concentrations.[12] The reaction is highly specific and produces only nitrogen gas as a byproduct, resulting in a very clean ligation.[1]
Key IEDDA Reagents:
-
trans-Cyclooctene (TCO): The most common and highly reactive strained alkene for IEDDA.
-
Tetrazines: A variety of tetrazine derivatives are available, allowing for the tuning of reaction kinetics and stability.[13]
A potential drawback of TCO is its susceptibility to isomerization to the less reactive cis-isomer.[6] The stability of the tetrazine component can also vary depending on its substituents.[1]
Staudinger Ligation
The Staudinger ligation is one of the earliest developed bioorthogonal reactions and involves the reaction of an azide with a triarylphosphine.[14] Its primary advantage lies in its high biocompatibility and the ability of the "traceless" version to form a native amide bond, leaving no residual atoms from the phosphine reagent.[][9] However, the Staudinger ligation is characterized by significantly slower reaction kinetics compared to both SPAAC and IEDDA, and the phosphine reagents can be susceptible to air oxidation.[4][10]
Visualizing the Chemistries
To better understand the underlying mechanisms of these powerful bioorthogonal reactions, the following diagrams illustrate the core transformations.
Experimental Protocols
The successful application of bioorthogonal ligation hinges on well-defined experimental procedures. Below are detailed protocols for common applications.
Protocol 1: Live-Cell Protein Labeling using SPAAC
This protocol describes the labeling of a cell-surface protein incorporating an azide-bearing unnatural amino acid with a DBCO-functionalized fluorescent dye.
Materials:
-
Mammalian cells expressing the azide-modified protein of interest.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA).
-
Anhydrous DMSO.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Culture the cells expressing the azide-modified protein to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish for imaging).
-
Probe Preparation: Prepare a stock solution of the DBCO-dye in anhydrous DMSO (e.g., 1-10 mM).
-
Labeling: Dilute the DBCO-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically 5-50 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the DBCO-dye.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
Washing: Remove the labeling medium and wash the cells three to four times with pre-warmed PBS to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.[15]
Protocol 2: Live-Cell Imaging using IEDDA Ligation
This protocol outlines the use of TCO-tetrazine ligation for labeling and imaging live cells expressing a TCO-modified protein.
Materials:
-
Mammalian cells expressing the TCO-containing protein of interest.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Tetrazine-functionalized fluorescent dye (e.g., H-Tetrazine-Cy5).
-
Anhydrous DMSO.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Culture the cells expressing the TCO-containing protein to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the tetrazine-dye in anhydrous DMSO (e.g., 1 mM).
-
Labeling: Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).[16][17]
-
Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.
-
Incubate the cells at 37°C for a short period (e.g., 5-15 minutes), protected from light.[18]
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound dye.[18]
-
Imaging: Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.[16][17]
Protocol 3: Bioconjugation via Staudinger Ligation
This protocol describes the conjugation of a phosphine-containing molecule to an azide-modified protein in vitro.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Phosphine-functionalized molecule (e.g., phosphine-biotin).
-
Reaction buffer (e.g., PBS).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Reactant Preparation: Prepare solutions of the azide-modified protein and the phosphine-functionalized molecule in the reaction buffer.
-
Ligation Reaction: Mix the azide-modified protein and a molar excess of the phosphine-functionalized molecule in a reaction vessel.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Upon completion, purify the protein conjugate from unreacted small molecules using a suitable purification method like size-exclusion chromatography.
-
Characterization: Characterize the purified conjugate to confirm successful ligation and determine the degree of labeling.
Logical Workflow for Selecting a Bioorthogonal Ligation
Choosing the right bioorthogonal reaction is critical for the success of an experiment. The following workflow provides a logical approach to this selection process.
By carefully considering the specific demands of your research, this guide will help you navigate the expanding landscape of bioorthogonal chemistries and select the most appropriate tool to unlock new insights into the complex machinery of life.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]
- 14. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Tale of Two Clicks: Unraveling the Stability of Triazole Linkages from CuAAC and SPAAC
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision. Both pathways yield the remarkably stable 1,2,3-triazole linkage, a cornerstone of modern chemical biology. However, the journey to this stable union differs significantly, influencing the overall integrity and performance of the final bioconjugate.
This comprehensive guide provides an objective comparison of the stability of triazole linkages derived from CuAAC and SPAAC, supported by experimental context. While the inherent chemical stability of the triazole ring itself is largely independent of its synthetic origin, the reaction conditions and components unique to each method can have profound implications for the final conjugate's durability.
The Triazole Ring: A Bastion of Stability
The 1,2,3-triazole ring is renowned for its exceptional chemical robustness.[1] This aromatic heterocycle is highly resistant to a wide range of conditions, including:
-
Enzymatic Degradation: Generally not recognized by proteases or other metabolic enzymes.[3][4]
-
Redox Conditions: Resistant to mild oxidizing and reducing agents commonly found in biological systems.[1]
This inherent stability makes the triazole linkage a reliable and permanent covalent bond for connecting biomolecules, far surpassing the stability of linkages like disulfides, which are susceptible to cleavage in reducing environments.[5]
CuAAC vs. SPAAC: A Comparative Overview
The primary distinction between CuAAC and SPAAC lies in their reaction mechanisms. CuAAC employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide (B81097), leading exclusively to the 1,4-disubstituted triazole isomer.[6][7] In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne (B158145) that readily reacts with an azide to release ring strain, often yielding a mixture of regioisomers.[5][6]
While both methods produce the same stable triazole core, the choice between them involves a trade-off between reaction kinetics, biocompatibility, and potential side reactions that can impact the overall stability of the conjugate.
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for CuAAC and SPAAC to facilitate a direct comparison. It is important to note that direct comparative stability data for the triazole linkage itself under identical conditions is scarce in the literature, as the linkage is considered exceptionally stable regardless of its formation method. The practical differences in stability often arise from the effects of the reaction conditions on the conjugated biomolecules.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate (Second-Order Rate Constant) | Generally very fast (1-100 M⁻¹s⁻¹) | Slower, highly dependent on the cyclooctyne (10⁻³ - 1 M⁻¹s⁻¹) |
| Biocompatibility | Limited in living systems due to copper cytotoxicity.[6] Requires ligands to mitigate toxicity. | Excellent biocompatibility, ideal for in vivo and live-cell applications.[8] |
| Potential for Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially leading to oxidative damage of amino acids like histidine and methionine.[9] | The bulky cyclooctyne reagents can lead to steric hindrance and potentially affect the function of the labeled biomolecule. |
| Regioselectivity | Highly regioselective, yielding only the 1,4-disubstituted triazole.[7] | Not regioselective, can produce a mixture of 1,4- and 1,5-isomers. |
Experimental Protocols for Assessing Linkage Stability
To evaluate the stability of a bioconjugate, a common approach is to subject it to various stress conditions and monitor its integrity over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Protocol 1: Assessment of Hydrolytic Stability
Objective: To determine the stability of the triazole linkage under acidic, neutral, and basic conditions.
-
Sample Preparation: Prepare solutions of the bioconjugate at a known concentration in buffers of varying pH (e.g., pH 4, 7.4, and 9).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: At designated time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact bioconjugate remaining.
Protocol 2: Assessment of Stability in Human Serum
Objective: To evaluate the stability of the bioconjugate in a complex biological matrix.
-
Sample Preparation: Spike the bioconjugate into human serum at a final concentration.
-
Incubation: Incubate the serum mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum.
-
Protein Precipitation: Precipitate the serum proteins using a solvent like acetonitrile.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining intact bioconjugate.[1]
Protocol 3: Assessment of Stability to Reducing Agents
Objective: To assess the stability of the linkage in a reducing environment, mimicking the intracellular milieu.
-
Sample Preparation: Dissolve the bioconjugate in a buffer (e.g., PBS, pH 7.4).
-
Addition of Reducing Agent: Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration (e.g., 10 mM).[1]
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At specified intervals, take aliquots of the reaction mixture.
-
Analysis: Analyze the samples by HPLC or LC-MS to monitor for any degradation of the bioconjugate.
Visualizing the Pathways
To better understand the two distinct routes to the stable triazole linkage, the following diagrams illustrate the reaction pathways and a general experimental workflow.
Conclusion: Stability is More Than Just the Linkage
-
CuAAC is a rapid and efficient method that is ideal for in vitro applications where the potential for copper-induced oxidative damage can be managed.
-
SPAAC is the superior choice for in vivo and live-cell applications due to its excellent biocompatibility, despite its slower reaction kinetics.
Ultimately, the selection between CuAAC and SPAAC should be guided by the specific requirements of the application, with careful consideration of the potential impact of the reaction conditions on the biomolecules of interest. Rigorous stability testing of the final conjugate is crucial to ensure its performance and reliability in its intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. sscdt.org [sscdt.org]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Navigating the Ternary Complex: A Comparative Guide to Validating PROTACs with PEG-Based Linkers
For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex, the crucial bridge between a target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the two ends of a PROTAC is a key determinant of this complex's stability and, consequently, the PROTAC's efficacy. This guide provides a comparative analysis of methods to validate PROTAC ternary complex formation, with a focus on the widely used Polyethylene Glycol (PEG) linkers, exemplified by the Azido-PEG1 linker, and their comparison with other linker types.
The formation of a productive ternary complex is the linchpin of PROTAC-mediated protein degradation.[1][2] It is within this complex that the E3 ligase is brought into proximity with the target protein, facilitating the transfer of ubiquitin and marking the target for proteasomal degradation. The linker's length, flexibility, and chemical composition profoundly influence the geometry and stability of this complex.[3][4] PEG linkers are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability, and their flexibility, which can accommodate the formation of a stable ternary complex.[5][6] The azido (B1232118) functional group in an this compound linker provides a convenient handle for "click chemistry," enabling the efficient and modular synthesis of PROTAC libraries.[6]
Comparative Analysis of Linker Performance
The choice of linker can significantly impact the degradation efficiency (DC50) and the maximum level of degradation (Dmax) of a PROTAC. Below is a summary of quantitative data from studies comparing different linker types. While direct comparative data for an this compound linker is not extensively published, the data for short PEG linkers can serve as a valuable proxy.
Table 1: Comparison of Linker Types on PROTAC Efficacy for Bruton's Tyrosine Kinase (BTK) Degraders [1]
| PROTAC/Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A (Alkyl) | 10 | 8.9 | >90 | MOLM-14 |
| PROTAC B (PEG) | 12 (3 PEG units) | 4.7 | >95 | MOLM-14 |
| PROTAC C (Alkyl) | 15 | 25.1 | ~85 | Ramos |
| PROTAC D (PEG) | 16 (4 PEG units) | 15.8 | >90 | Ramos |
Key Observation: In this study on BTK degraders, PROTACs with PEG linkers generally exhibited improved degradation potency (lower DC50 values) and higher maximal degradation levels compared to those with alkyl linkers of similar length.[1] This is likely due to the enhanced solubility and conformational flexibility imparted by the PEG chains, which facilitates more stable ternary complex formation.[1]
Table 2: Illustrative Comparison of Linker Properties on Ternary Complex Stability and Cooperativity [4]
| Linker Type | Ternary Complex Stability (Kd, nM) | Cellular Degradation (DC50, nM) | Cooperativity (α) |
| Short PEG (e.g., 1-3 units) | 50 - 150 | 80 - 500 | 0.8 - 5.2 |
| Longer PEG (e.g., 4-8 units) | 90 - 200 | 250 - 800 | 1.5 - 3.0 |
| Alkyl | 120 - 200 | 400 - >1000 | 0.5 - 1.5 |
| Rigid (e.g., Alkyl-Piperazine) | 35 | 50 | 8.5 |
Note: This table presents representative data synthesized from multiple sources to illustrate general trends. Actual values are highly dependent on the specific target, E3 ligase, and ligands.
Key Observation: An optimal linker length often exists for achieving high ternary complex stability and cellular potency.[4] Rigidifying a linker, for instance by incorporating a piperazine (B1678402) moiety, can significantly enhance cooperativity and degradation efficacy.[4] Cooperativity (α) is a critical parameter, with a value greater than 1 indicating that the binding of the PROTAC to one protein partner enhances its affinity for the other, a desirable characteristic for potent degraders.[7]
Visualizing the Process: Diagrams
Diagrams created using the Graphviz DOT language provide clear visual representations of the complex biological processes and experimental workflows involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC validation using SPR.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments used to validate ternary complex formation.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful biophysical technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (kon, koff) and binding affinity (KD).[8][9]
Objective: To quantify the binding affinities and kinetics of binary (PROTAC-E3 ligase, PROTAC-target) and ternary (Target-PROTAC-E3 ligase) complexes and to determine the cooperativity factor (α).
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.[10]
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD_binary).[8]
-
To determine the affinity for the target protein, a competitive binding assay or immobilization of the target protein can be performed.
-
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface to measure the binding affinity of the ternary complex (KD_ternary).[10]
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for each interaction.[8]
-
Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary .[7] An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate cooperativity.
Methodology:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize the heat of dilution effects. Degas all solutions prior to use.[13]
-
Binary Titrations:
-
To determine the binary Kd of the PROTAC for the E3 ligase, place the E3 ligase in the sample cell and the PROTAC in the syringe. Perform a series of injections.[7]
-
Repeat the experiment with the target protein in the cell to determine its binary Kd with the PROTAC.
-
-
Ternary Titration: To measure the affinity of the target protein to the pre-formed PROTAC-E3 ligase complex, place the E3 ligase and a saturating concentration of the PROTAC in the sample cell. Titrate the target protein from the syringe into the cell.[7]
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters for both binary and ternary interactions. Cooperativity can be calculated from the determined dissociation constants.[11]
NanoBRET™/FRET for In-Cell Ternary Complex Formation
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are proximity-based assays that can be used to monitor ternary complex formation in living cells.[14][15]
Objective: To confirm and quantify the formation of the PROTAC-induced ternary complex within a cellular environment.
Methodology (NanoBRET™):
-
Cell Line Engineering: Genetically engineer cells to express the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).[15][16]
-
Cell Plating and Labeling: Plate the engineered cells and label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
BRET Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[15]
Conclusion
The validation of ternary complex formation is a critical step in the development of effective PROTACs. While the this compound linker represents a modern and synthetically advantageous choice, a comprehensive evaluation of its performance in comparison to other linker types is essential for optimizing a PROTAC for a specific target. By employing a multi-pronged approach that combines biophysical techniques like SPR and ITC for in-depth in vitro characterization with cell-based assays such as NanoBRET™ for confirming intracellular engagement, researchers can gain a holistic understanding of their PROTAC's mechanism of action. This detailed analysis, focusing on key parameters like binding affinity, kinetics, and cooperativity, will ultimately guide the rational design of next-generation protein degraders with enhanced potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. researchgate.net [researchgate.net]
The Functional Advantage: A Comparative Guide to Confirming Azido-PEG1 Bioconjugate Activity
For researchers, scientists, and drug development professionals, the successful synthesis of a bioconjugate using an Azido-PEG1 linker is just the beginning. The critical next step is to rigorously confirm that the final molecule retains its intended biological activity. This guide provides an objective comparison of key functional assays used to validate the efficacy of this compound bioconjugates, which are often synthesized via "click chemistry." We present supporting experimental data, detailed methodologies for crucial experiments, and visual workflows to aid in the rational assessment of these promising therapeutic and diagnostic agents.
The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, such as in this compound, can enhance the solubility, stability, and pharmacokinetic profile of a bioconjugate. However, it can also potentially impact its functional activity. Therefore, a comprehensive evaluation using a panel of orthogonal functional assays is paramount.
Comparative Analysis of Functional Assays
The choice of functional assay is dictated by the nature of the bioconjugate and its intended mechanism of action. For instance, an antibody-drug conjugate (ADC) will require different functional validation than a PEGylated enzyme or a targeted imaging agent. Below is a comparison of common functional assays applicable to this compound bioconjugates.
In Vitro Cytotoxicity Assays
These assays are fundamental for assessing the potency of bioconjugates designed to kill target cells, such as ADCs or targeted toxins.
Table 1: Comparison of In Vitro Cytotoxicity of ADCs with PEGylated vs. Non-PEGylated Linkers
| Cell Line | ADC Target | Linker Type | IC50 (nM) | Reference |
| SK-BR-3 | HER2 | Non-PEGylated (SMCC) | ~10 | [1] |
| SK-BR-3 | HER2 | PEG4 | ~45 | [1] |
| HER2-positive cells | HER2 | No PEG insertion (HM) | ~20 | [1] |
| HER2-positive cells | HER2 | 4 kDa PEG insertion (HP4KM) | ~90 | [1] |
| HER2-positive cells | HER2 | 10 kDa PEG insertion (HP10KM) | ~450 | [1] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Cellular Uptake Assays
These assays are crucial for confirming that the bioconjugate can enter its target cells to exert its effect.
Table 2: Comparison of Cellular Uptake Methods
| Assay Method | Principle | Advantages | Disadvantages |
| Flow Cytometry | Quantifies the fluorescence of a labeled bioconjugate within a cell population. | High-throughput, quantitative, provides population-level data. | Requires fluorescent labeling, which may alter the bioconjugate's properties. |
| Confocal Microscopy | Visualizes the subcellular localization of a fluorescently labeled bioconjugate. | Provides spatial information, allows for co-localization studies. | Lower throughput, semi-quantitative. |
| Radiolabeling Assays | Measures the radioactivity of a radiolabeled bioconjugate within cells. | Highly sensitive and quantitative. | Requires handling of radioactive materials. |
| LC-MS/MS | Directly quantifies the unlabeled bioconjugate from cell lysates. | Label-free, highly specific. | Lower throughput, requires specialized equipment. |
Receptor Binding Assays
For bioconjugates that target a specific cell surface receptor, it is essential to confirm that the conjugation process has not compromised binding affinity. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.
Table 3: Representative SPR Data for Ligand-Receptor Interactions
| Ligand | Analyte | Ka (1/Ms) | Kd (1/s) | KD (M) |
| Antibody | Antigen | 1.0 x 10^5 | 1.0 x 10^-4 | 1.0 x 10^-9 |
| PEGylated Antibody | Antigen | 0.8 x 10^5 | 1.5 x 10^-4 | 1.9 x 10^-9 |
Note: Kinetic parameters are highly specific to the interacting molecules and experimental conditions.
Enzymatic Activity Assays
For bioconjugates where an enzyme is the active component, it is critical to measure the effect of PEGylation on its catalytic activity.
Table 4: Effect of PEGylation on Enzyme Kinetic Parameters
| Enzyme | PEG Modification | kcat (s-1) | KM (mM) | Reference |
| α-Chymotrypsin | Unmodified | 100 | 0.05 | [2] |
| α-Chymotrypsin | PEGylated (varied) | ~50 | 0.10 - 0.19 | [2] |
Note: The degree of activity loss is dependent on the extent and site of PEGylation.
Key Experimental Protocols
Below are detailed protocols for essential functional assays to evaluate this compound bioconjugates.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effect of an ADC on a cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADC)
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody control
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound ADC and control antibody in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value using a suitable curve-fitting software.
Cellular Uptake by Flow Cytometry
This protocol describes how to quantify the internalization of a fluorescently labeled this compound bioconjugate.
Materials:
-
Target cell line
-
Fluorescently labeled this compound bioconjugate
-
Complete cell culture medium
-
24-well plates
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 2 x 10^5 cells/well in a 24-well plate and culture for 24 hours.[5]
-
Incubation: Treat cells with the fluorescently labeled bioconjugate at the desired concentration and for various time points (e.g., 1, 2, 4 hours) at 37°C.[5]
-
Washing: Aspirate the media and wash the cells twice with ice-cold PBS to remove non-internalized bioconjugate.[5]
-
Cell Detachment: Add trypsin-EDTA to detach the cells. Neutralize with complete media.[5]
-
Sample Preparation: Transfer the cell suspension to FACS tubes and centrifuge. Resuspend the cell pellet in cold FACS buffer.[5]
-
Analysis: Analyze the samples on a flow cytometer, gating on the live, single-cell population. Quantify the mean fluorescence intensity of the cell population.[5]
In Vivo Efficacy in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of an this compound ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line that expresses the target antigen
-
This compound ADC, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.[6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle, unconjugated antibody, this compound ADC). Administer the treatments intravenously at the desired dose and schedule.[6]
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.[7]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.[8]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition.[9]
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in confirming the activity of this compound bioconjugates.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).[10][11][12][13][]
Caption: Experimental workflow for the development and validation of PROTACs.[15][16][17]
Caption: Simplified diagram of the JAK-STAT signaling pathway.[18][19][20][21][22]
By employing a combination of these robust functional assays, researchers can confidently characterize the biological activity of their this compound bioconjugates, ensuring that these novel molecules are well-positioned for further preclinical and clinical development. The inclusion of a PEG linker can offer significant advantages, but rigorous functional testing is essential to unlock its full therapeutic potential.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. static.igem.wiki [static.igem.wiki]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 8. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 13. Antibody-drug conjugates (ADCs)- introduction [sigutlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Azido-PEG Linker Length on Drug Delivery Efficacy: A Comparative Guide
In the landscape of modern drug delivery, the strategic use of Polyethylene Glycol (PEG) linkers is a critical factor in the design of effective therapeutic conjugates. Among these, heterobifunctional Azido-PEG linkers, which enable "click" chemistry, have become indispensable tools for researchers.[1][2][3] The length of the PEG chain in these linkers is a crucial design parameter that significantly impacts the physicochemical properties, pharmacokinetics, and overall therapeutic efficacy of drug conjugates.[1][4][5][6] This guide provides an objective comparison of different length Azido-PEG linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in the rational design of next-generation drug delivery systems.
The selection of an appropriate PEG linker length is a delicate balance.[4][6] While longer linkers can enhance hydrophilicity, prolong circulation half-life, and improve tumor accumulation, they may also lead to decreased in vitro potency and hinder cellular uptake.[4][7] Conversely, shorter linkers might result in faster clearance but could be advantageous for specific applications.[4] This guide will explore these nuances, presenting a data-driven comparison to inform your research.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data on the physicochemical properties of Azido-PEG-NHS esters and the impact of PEG linker length on the performance of various drug delivery systems from preclinical studies. It is important to note that performance data is often synthesized from studies using different molecules, cell lines, and experimental models, illustrating general trends rather than absolute direct comparisons.[8]
Table 1: Physicochemical Properties of Azido-PEG-NHS Esters [1]
| Property | Azido-PEG1-NHS Ester | Azido-PEG2-NHS Ester | Azido-PEG3-NHS Ester | Azido-PEG4-NHS Ester | Azido-PEG8-NHS Ester | Azido-PEG12-NHS Ester |
| PEG Units (n) | 1 | 2 | 3 | 4 | 8 | 12 |
| Molecular Weight ( g/mol ) | 256.22 | 300.27 | 344.32 | 388.37 | 564.58 | 740.79 |
| Chemical Formula | C9H12N4O5 | C11H16N4O6 | C13H20N4O7 | C15H24N4O8 | C23H40N4O12 | C31H56N4O16 |
Table 2: Impact of PEG Linker Length on Drug Delivery System Performance (Illustrative Data) [4][8][9][10]
| Drug Delivery System | PEG Linker Length | Plasma Half-life | In Vitro Cytotoxicity (IC50) | Tumor Accumulation/Uptake | In Vivo Efficacy (Tumor Growth Inhibition) |
| Antibody-Drug Conjugate (ADC) | Non-PEGylated | - | Lower | Lower | 11% decrease in tumor weight |
| PEG2 | - | Similar to PEG4 | - | 35-45% decrease in tumor weight | |
| PEG4 | - | Similar to PEG2 | - | 35-45% decrease in tumor weight | |
| Affibody-Drug Conjugate | Non-PEGylated | Baseline | Baseline | - | - |
| 4 kDa PEG | 2.5-fold increase | 4.5-fold reduction | - | - | |
| 10 kDa PEG | 11.2-fold increase | 22-fold reduction | - | Most ideal therapeutic ability | |
| Liposomal Doxorubicin | 2 kDa PEG | - | - | Baseline | - |
| 5 kDa PEG | - | - | Increased | - | |
| 10 kDa PEG | - | - | Further Increased | Slower tumor growth rate |
Key Performance Insights
-
Hydrophilicity and Solubility: Longer PEG chains lead to increased hydrophilicity and a larger hydrodynamic radius, which can improve the solubility of hydrophobic drugs.[1][11][12]
-
Pharmacokinetics: A primary advantage of longer PEG linkers is the extension of the drug conjugate's circulation half-life.[7][11] This "stealth effect" reduces renal clearance and evasion of the mononuclear phagocyte system.[7][11]
-
Immunogenicity: The PEG chain can mask antigenic sites on the drug molecule, reducing its immunogenicity.[1][11]
-
In Vitro vs. In Vivo Efficacy: There is often a trade-off between in vitro and in vivo efficacy. Longer PEG chains may cause steric hindrance, potentially reducing binding affinity and in vitro cytotoxicity.[7][9] However, the improved pharmacokinetic profile often leads to superior in vivo anti-tumor efficacy.[8]
-
Cellular Uptake: The effect of PEG length on cellular uptake can be complex and context-dependent. Some studies suggest that shorter PEG linkers can lead to stronger interactions with certain cell types, while longer linkers might be necessary for targeting other cell subsets.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of drug conjugates with different Azido-PEG linker lengths.
Protocol 1: General Procedure for Protein Labeling with Azido-PEG-NHS Ester[1][14]
Objective: To covalently attach an Azido-PEG-NHS ester to the primary amine groups of a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Azido-PEG-NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M glycine)
-
Purification system (e.g., dialysis tubing or size-exclusion chromatography column)
Procedure:
-
Equilibrate the Azido-PEG-NHS ester vial to room temperature.
-
Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11][14]
-
Add a 10- to 50-fold molar excess of the Azido-PEG-NHS ester solution to the protein solution.[11] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[14]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11][14]
-
Stop the reaction by adding the quenching buffer.
-
Purify the conjugate to remove unreacted reagents using dialysis or size-exclusion chromatography.[11][15]
Protocol 2: Characterization of PEGylated Conjugates
Objective: To confirm successful PEGylation and assess the degree of labeling.
Methods:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. PEGylated proteins will migrate slower than their unmodified counterparts.[11][15]
-
Mass Spectrometry (MS): Provides a precise determination of the molecular weight of the PEGylated protein, allowing for the confirmation of the degree of labeling.[11][15]
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic radius of PEGylated nanoparticles.[11]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[16]
Objective: To assess the cytotoxicity of a PEGylated therapeutic on cancer cell lines.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the drug conjugates with varying PEG linker lengths for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Protocol 4: In Vivo Pharmacokinetic Study[5]
Objective: To determine the pharmacokinetic profile of bioconjugates with different PEG linker lengths.
Procedure:
-
Administer the bioconjugates intravenously to an animal model (e.g., mice or rats).
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the bioconjugate in the plasma samples using a suitable method (e.g., ELISA).
-
Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[5]
Mandatory Visualizations
Caption: A typical experimental workflow for comparing different PEG linker lengths in drug delivery.
Caption: Conceptual overview of how short versus long PEG linkers influence drug delivery system properties.
Conclusion
The length of the Azido-PEG linker is a critical design parameter in the development of drug delivery systems, with a clear trade-off between in vitro potency and in vivo performance.[8] While longer PEG linkers may slightly reduce cytotoxicity in vitro, they often significantly enhance the pharmacokinetic profile, leading to superior in vivo anti-tumor efficacy.[8] However, a threshold effect may exist, where beyond a certain length, further increases may not yield additional benefits.[6][8] The optimal PEG linker length is context-dependent and must be empirically determined for each specific drug conjugate.[8] A systematic evaluation of a range of PEG linker lengths, using robust experimental protocols as outlined in this guide, is therefore crucial in the preclinical development of any new targeted therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. mdpi.com [mdpi.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
Assessing the Immunogenicity of Azido-PEG1 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of polyethylene (B3416737) glycol (PEG) conjugates is paramount for the successful development of biologics. While PEGylation is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies.[1] This guide provides a comprehensive comparison of the factors influencing the immunogenicity of PEGylated molecules, with a specific focus on Azido-PEG1 conjugates, and presents supporting experimental data and detailed methodologies for assessment.
Comparative Analysis of Factors Influencing Immunogenicity
The immunogenicity of a PEGylated conjugate is a multifaceted issue influenced by several factors related to the PEG molecule itself, the conjugated therapeutic, and the administration regimen.[1] While direct comparative immunogenicity data for this compound conjugates versus other specific PEG linkers is limited in publicly available literature, we can infer potential immunogenic properties based on the broader understanding of PEG immunogenicity.
A key factor influencing the immune response is the terminal functional group of the PEG chain.[2] The azide (B81097) group in this compound conjugates is primarily used for "click chemistry," a highly efficient and bioorthogonal conjugation method.[3] This method results in a stable triazole linkage. The immunogenicity of the final conjugate will depend on the properties of this linkage and the overall presentation of the PEG molecule to the immune system. Studies have suggested that the terminal group of PEG can influence the anti-PEG antibody response. For instance, methoxy-terminated PEGs (mPEG) have been associated with a higher incidence of anti-PEG antibodies compared to hydroxyl-terminated PEGs (HO-PEG).[2] While specific data on azide-terminated PEGs is scarce, the bioorthogonal nature of the azide group itself suggests it is unlikely to be a primary immunogenic determinant. The resulting triazole ring from the click reaction is also considered to be highly stable and biologically inert.[3]
Other critical factors include the molecular weight and architecture of the PEG chain. Higher molecular weight PEGs generally exhibit increased immunogenicity.[2] For example, studies have shown that conjugates with 20 kDa or 30 kDa PEG induce a stronger anti-PEG IgM response compared to those with 2 kDa or 5 kDa PEG.[2] The architecture, whether linear or branched, also plays a role, although studies have shown conflicting results. Some suggest branched PEGs may be less immunogenic due to more effective shielding of the protein core, while others have found no significant difference.[1][4]
Table 1: Factors Influencing the Immunogenicity of PEGylated Conjugates
| Factor | Influence on Immunogenicity | Supporting Evidence |
| PEG Molecular Weight | Higher molecular weight is generally associated with increased immunogenicity.[2] | Conjugates with 20 kDa and 30 kDa PEG induced significantly stronger anti-PEG IgM responses than their 2 kDa and 5 kDa counterparts.[2] |
| PEG Architecture | The effect of linear vs. branched PEG is not definitively established, with some studies suggesting branched PEGs may be less immunogenic.[1] | One study found an insignificant effect of branching on the anti-PEG immune response to certain PEGylated proteins.[1] |
| Terminal Functional Group | Methoxy-terminated PEGs may be more immunogenic than hydroxyl-terminated PEGs.[2] The immunogenicity of azide-terminated PEGs has not been extensively studied in a comparative manner. | Antibodies induced by mPEG-conjugated proteins show higher specificity for mPEG over HO-PEG.[2] |
| Conjugated Molecule | More immunogenic proteins are more likely to elicit an immune response that can also target the PEG moiety. | Not applicable for direct comparison of this compound. |
| Administration Route & Frequency | Intravenous administration is more likely to induce a systemic immune response. Repeated administration can lead to an accelerated blood clearance (ABC) phenomenon.[2][5] | Higher anti-PEG IgM antibody levels were observed following intravenous delivery compared to subcutaneous injection.[2] |
Quantitative Data on Anti-PEG Antibody Response
Table 2: Summary of Quantitative Data on Anti-PEG Antibody Levels
| PEGylated Molecule | Study Population | Anti-PEG Antibody Isotype | Mean/Range of Antibody Levels | Reference |
| PEGylated Liposomal Doxorubicin | Healthy Donors | IgG | 0.88 µg/mL (mean) | [6] |
| PEGylated Liposomal Doxorubicin | Healthy Donors | IgM | 0.93 µg/mL (mean) | [6] |
| General Population (Contemporary) | Healthy Donors | IgG | ~7% of individuals with >500 ng/mL | [7] |
| General Population (Contemporary) | Healthy Donors | IgM | ~1% of individuals with >500 ng/mL | [7] |
| PEG-IFN-λ-1a | Naive Patients | IgG & IgM | 6% of subjects with persistent anti-PEG antibodies | [6] |
| PEG-IFN-α2a | Naive Patients | IgG & IgM | 9% of subjects with persistent anti-PEG antibodies | [6] |
Experimental Protocols
A thorough assessment of the immunogenicity of this compound conjugates requires a combination of in vitro and in vivo assays.
Protocol 1: Direct ELISA for Anti-PEG Antibody Detection
This protocol outlines a general procedure for a direct Enzyme-Linked Immunosorbent Assay (ELISA) to detect and quantify anti-PEG IgG and IgM in serum or plasma samples.[8]
Materials:
-
96-well high-binding microtiter plates
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
Serum or plasma samples from immunized animals or patients
-
HRP-conjugated anti-species (e.g., anti-human, anti-mouse) IgG and IgM detection antibodies
-
Blocking buffer (e.g., 5% skim milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
Methodology:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the this compound-carrier protein conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated anti-species IgG or IgM detection antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: T-Cell Activation Assay (PBMC Proliferation Assay)
This assay evaluates the potential of a PEGylated conjugate to induce a T-cell-dependent immune response by measuring the proliferation of peripheral blood mononuclear cells (PBMCs).[1]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
Complete cell culture medium
-
This compound conjugate
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (vehicle)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well cell culture plates
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Staining (Optional): If using a proliferation dye, stain the PBMCs with CFSE according to the manufacturer's protocol.
-
Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells/well in complete culture medium.
-
Stimulation: Add the this compound conjugate at various concentrations, the positive control, and the negative control to the respective wells.
-
Incubation: Incubate the plate for 5-7 days in a humidified incubator at 37°C and 5% CO₂.
-
Proliferation Measurement:
-
CFSE: Harvest the cells and analyze the dilution of the CFSE dye by flow cytometry.
-
[³H]-thymidine: Add [³H]-thymidine to the wells for the last 18-24 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the stimulation index (SI) as the ratio of proliferation in the presence of the conjugate to the proliferation in the presence of the negative control. An SI significantly above a predetermined cutoff is considered a positive response.
Mandatory Visualization
Caption: A general workflow for the immunogenicity assessment of PEGylated bioconjugates.
Caption: A simplified signaling pathway for T-cell independent B-cell activation by multivalent PEG conjugates.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibodies against Poly(ethylene glycol) Activate Innate Immune Cells and Induce Hypersensitivity Reactions to PEGylated Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Quantitative Analysis of Azido-PEG1 Conjugation Efficiency by HPLC
For researchers, scientists, and drug development professionals, accurately quantifying the efficiency of bioconjugation reactions is paramount for optimizing processes and ensuring the quality and efficacy of the final product. The "click chemistry" reaction between an azide-functionalized molecule, such as Azido-PEG1, and an alkyne-containing molecule is a widely used method for creating stable bioconjugates.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the efficiency of these conjugation reactions. This guide provides an objective comparison of HPLC with other common analytical methods for quantifying this compound conjugation efficiency, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC separates components of a mixture based on their differential interactions with a stationary phase, allowing for the quantification of reactants and products. Reversed-Phase HPLC (RP-HPLC) is the most common mode for analyzing this compound conjugation reactions.[1]
Experimental Protocol: RP-HPLC for this compound Conjugation Efficiency
This protocol outlines a general method for quantifying the conjugation of an this compound linker to an alkyne-modified protein.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C4 or C18 column (e.g., Agilent ZORBAX 300SB-C18, Waters XBridge BEH C4)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
This compound conjugation reaction mixture
-
Unconjugated alkyne-modified protein (for reference)
-
This compound linker (for reference)
Procedure:
-
Sample Preparation:
-
Quench the this compound conjugation reaction, if necessary.
-
Dilute an aliquot of the reaction mixture with Mobile Phase A to a suitable concentration for UV detection (typically 0.1-1.0 mg/mL).
-
Prepare reference standards of the unconjugated protein and the this compound linker at known concentrations.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10-20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 20 25 70 30 90 35 90 36 20 | 45 | 20 |
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein, the this compound-conjugated protein, and any unreacted this compound linker by comparing retention times with the reference standards.
-
Integrate the peak areas of the unconjugated and conjugated protein.
-
Calculate the conjugation efficiency using the following formula: Conjugation Efficiency (%) = (Area of Conjugated Protein / (Area of Conjugated Protein + Area of Unconjugated Protein)) * 100
-
Comparison with Alternative Methods
While HPLC is a powerful technique, other methods can provide complementary or, in some cases, more direct information on conjugation efficiency.
| Analytical Method | Principle | Advantages | Limitations | Typical Efficiency Range |
| RP-HPLC | Separation based on hydrophobicity. The addition of the PEG linker alters the retention time of the conjugated molecule.[1] | High resolution and sensitivity, well-established for quality control.[3] | Requires reference standards for accurate quantification, detector response can vary between conjugated and unconjugated species. | >80%[4] |
| LC-MS | Combines liquid chromatography separation with mass spectrometry detection to identify and quantify molecules based on their mass-to-charge ratio.[5] | Provides definitive mass confirmation of the conjugate and can identify different conjugated species.[6] | Can be more complex to set up and may require specialized data analysis for heterogeneous PEGylated molecules.[5] | >70%[4] |
| Quantitative NMR (qNMR) | Measures the ratio of specific proton signals from the this compound linker and the target molecule to determine the degree of conjugation.[7] | Provides direct, primary quantification without the need for reference standards of the conjugate.[7] | Lower sensitivity compared to HPLC, requires higher sample concentrations, and may be challenging for large proteins due to signal broadening. | >90% (for small molecules) |
| UV-Vis Spectroscopy | Monitors changes in the UV-Vis absorbance spectrum upon conjugation, particularly if the azide (B81097) or alkyne has a characteristic absorbance that changes upon reaction.[8] | Simple, rapid, and can be used for real-time reaction monitoring.[8] | Often lacks the specificity to distinguish between different conjugated species and can be subject to interference from other components in the reaction mixture. | Reaction progress monitoring |
Detailed Protocols for Alternative Methods
Experimental Protocol: LC-MS for this compound Conjugate Characterization
Instrumentation and Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source
-
Reversed-phase C4 column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Purified this compound conjugate
Procedure:
-
Sample Preparation: Dilute the purified conjugate in Mobile Phase A to a concentration of approximately 0.1 mg/mL.
-
LC Conditions: Use a gradient similar to the HPLC protocol, optimized for separation of the conjugate.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: 500-4000 m/z
-
Data Acquisition: Acquire full scan MS data.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate. Compare the experimental mass with the theoretical mass to confirm successful conjugation.
Experimental Protocol: Quantitative ¹H-NMR for this compound Conjugation Efficiency
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard with a known concentration (e.g., maleic acid)
-
Purified this compound conjugate
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the purified conjugate and the internal standard in the deuterated solvent.
-
NMR Data Acquisition: Acquire a ¹H-NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio. Ensure a long relaxation delay (D1) for accurate integration.
-
Data Analysis:
-
Identify and integrate the characteristic proton signals of the this compound linker (e.g., the ethylene (B1197577) glycol protons around 3.6 ppm) and a non-overlapping signal from the conjugated molecule.
-
Integrate a signal from the internal standard.
-
Calculate the concentration of the conjugate and the unreacted starting material based on the integral ratios relative to the internal standard to determine the conjugation efficiency.
-
Conclusion
The choice of the optimal analytical method for quantifying this compound conjugation efficiency depends on the specific requirements of the analysis. HPLC, particularly RP-HPLC, offers a robust and high-resolution method for routine analysis and quality control. LC-MS provides invaluable confirmation of the conjugate's identity and can characterize different conjugated species. Quantitative NMR serves as a powerful tool for direct and absolute quantification, especially for smaller conjugates. UV-Vis spectroscopy is a simple and rapid method for real-time reaction monitoring. A comprehensive analytical strategy often involves the use of multiple techniques to gain a complete understanding of the conjugation reaction and the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. enovatia.com [enovatia.com]
- 7. benchchem.com [benchchem.com]
- 8. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Azido-PEG1 vs. Maleimide-PEG for Thiol Conjugation
For researchers, scientists, and drug development professionals, the precise and stable conjugation of polyethylene (B3416737) glycol (PEG) to thiol-containing biomolecules is a cornerstone of therapeutic development and advanced biological research. The choice of conjugation chemistry is critical, directly impacting the efficacy, stability, and homogeneity of the final product. This guide provides an objective, data-driven comparison of two prominent methods: the bioorthogonal click chemistry approach using Azido-PEG1 linkers and the classical Michael addition reaction employing Maleimide-PEGs.
Executive Summary
While both this compound and Maleimide-PEG are effective for thiol conjugation, they operate via fundamentally different mechanisms, leading to significant differences in specificity, stability, and experimental workflow. Maleimide-PEG offers a straightforward, one-step conjugation with rapid kinetics.[1][2] However, the resulting thioether bond is susceptible to retro-Michael reactions, potentially leading to in vivo instability and payload exchange.[3][4][5][6][7] In contrast, this compound conjugation, typically a two-step process involving an initial thiol modification followed by a highly specific and stable "click" reaction, offers superior conjugate stability and bioorthogonality.[8][9][10] This makes it particularly advantageous for applications requiring high stability in complex biological environments.
Data Presentation: Quantitative Comparison of Thiol Conjugation Chemistries
| Feature | This compound Chemistry (via Chloroacetyl then CuAAC) | Maleimide-PEG Chemistry (Michael Addition) |
| Reaction Type | Two-step: 1) Thiol Alkylation 2) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Staudinger Ligation.[8][][12] | One-step: Michael Addition.[1] |
| Target Group | Thiol (initially), then Alkyne or Phosphine (B1218219).[8][13] | Thiol (Cysteine).[1][3] |
| Optimal pH Range | Step 1 (Thiol Alkylation): 7.5 - 8.5[8]; Step 2 (CuAAC): 4 - 11.[9] | 6.5 - 7.5.[1][2][3] |
| Reaction Speed | Step 1: 1-4 hours; Step 2 (CuAAC): Fast.[8][9] | Very Fast (minutes to a few hours).[2][14] |
| Linkage Formed | Stable Thioether and Triazole Ring.[8][9] | Thioether Bond (Thiosuccinimide adduct).[1] |
| Linkage Stability | Very High. The triazole ring is extremely stable.[9] | Moderate. Susceptible to retro-Michael reaction and thiol exchange, especially in the presence of other thiols like glutathione.[3][4][5][6][7] Hydrolysis of the succinimide (B58015) ring can increase stability.[7] |
| Specificity & Side Reactions | Highly specific and bioorthogonal. Azides and alkynes are generally absent in biological systems.[8][12] | Highly selective for thiols within the optimal pH range.[1] At pH > 7.5, side reactions with primary amines (e.g., lysine) can occur.[3] Maleimide (B117702) ring can also undergo hydrolysis.[3] |
| Key Advantages | Bioorthogonal, highly stable conjugate, allows for controlled, stepwise conjugation.[8][9] | Simple one-step reaction, rapid kinetics, high efficiency.[1][2] |
| Key Disadvantages | Two-step process can be more complex. CuAAC requires a copper catalyst which can be cytotoxic, though protective ligands can mitigate this.[8][9] | Potential for in vivo instability and payload loss due to retro-Michael reaction.[3][4][5][6][7] |
Reaction Mechanisms and Workflows
This compound Thiol Conjugation Workflow
The conjugation of a thiol-containing molecule with an this compound linker typically proceeds in two stages. First, the thiol is alkylated using a heterobifunctional linker, such as this compound-CH2COO-Cl, to introduce an azide (B81097) group. This azide-modified molecule is then reacted with an alkyne-functionalized payload via a "click" chemistry reaction, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a highly stable triazole linkage.[8]
An alternative to CuAAC is the Staudinger ligation, a bioorthogonal reaction between an azide and a phosphine that forms a stable amide bond without the need for a metal catalyst.[][12][13]
Maleimide-PEG Thiol Conjugation Workflow
The reaction of a Maleimide-PEG with a thiol group is a direct, one-step Michael addition.[1] The nucleophilic thiol attacks the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable thioether bond.[1] This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions.[2][14]
Experimental Protocols
Protocol 1: Two-Step Thiol Conjugation using this compound-CH2COO-Cl and CuAAC
This protocol describes the modification of a protein with accessible cysteine residues using this compound-CH2COO-Cl, followed by conjugation to an alkyne-containing molecule via CuAAC.[8]
A. Materials Required:
-
Protein: Protein of interest with at least one free cysteine residue.
-
This compound-CH2COO-Cl Linker.
-
Reaction Buffer: 50-100 mM Phosphate buffer with 1-5 mM EDTA, pH 7.5-8.5.[8]
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Anhydrous Solvent: DMF or DMSO.
-
Quenching Reagent: L-cysteine.
-
Desalting Column.
-
Alkyne-Payload: The alkyne-modified molecule to be conjugated.
-
Copper(II) Sulfate (CuSO₄): 20-100 mM stock in water.[8]
-
Copper Ligand (Recommended): THPTA or TBTA, 100-200 mM stock in water or DMSO/water.[8]
-
Reducing Agent for CuAAC: Sodium Ascorbate (B8700270), 100-300 mM stock in water (prepare fresh).[8]
B. Step-by-Step Procedure:
Step 1: Thiol Alkylation
-
Protein Preparation: Dissolve the protein in the Reaction Buffer. If necessary, pre-treat with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce disulfide bonds. Remove excess TCEP using a desalting column.[8]
-
Linker Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound-CH2COO-Cl in anhydrous DMF or DMSO.[8]
-
Alkylation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. Incubate at room temperature with gentle mixing for 1-4 hours.[9]
-
Quenching: Add L-cysteine to a final concentration of ~10 mM to quench any excess chloroacetyl linker. Incubate for 15-30 minutes.[8]
-
Purification: Purify the azide-modified protein using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[8]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: In a microcentrifuge tube, combine the purified azide-modified protein and the alkyne-payload.
-
Catalyst Premix (Recommended): In a separate tube, mix the CuSO₄ stock solution with the ligand stock solution.[8]
-
Initiate Click Reaction: Add the freshly prepared sodium ascorbate solution to the protein-alkyne mixture, followed by the CuSO₄/ligand premix.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove excess reagents and catalyst.
Protocol 2: One-Step Thiol Conjugation using Maleimide-PEG
This protocol outlines the direct conjugation of a Maleimide-PEG to a thiol-containing protein.[15][16][17]
A. Materials Required:
-
Protein: Protein of interest with at least one free cysteine residue.
-
Maleimide-PEG.
-
Conjugation Buffer: Degassed PBS, HEPES, or Tris buffer, pH 6.5-7.5.[2][16]
-
Reducing Agent (Optional): TCEP.
-
Anhydrous Solvent: DMF or DMSO.
-
Desalting Column.
B. Step-by-Step Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[16] If disulfide bonds need to be reduced, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[16]
-
Maleimide-PEG Preparation: Immediately before use, prepare a stock solution of Maleimide-PEG (e.g., 10 mM) in anhydrous DMF or DMSO.[16]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution while gently stirring.[15][16]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light if the payload is light-sensitive.[15][17]
-
Purification: Remove excess Maleimide-PEG by passing the reaction mixture through a desalting column or by dialysis.[15]
Conclusion
The choice between this compound and Maleimide-PEG for thiol conjugation depends heavily on the specific requirements of the application. For applications demanding the highest degree of stability and bioorthogonality, such as in vivo therapeutics where conjugate integrity is paramount, the this compound approach via click chemistry is superior, despite its more complex workflow.[10] For applications where rapid and efficient conjugation is the primary concern and potential instability is less critical, the one-step Maleimide-PEG chemistry offers a simpler and faster alternative.[1][2] Researchers should carefully consider the trade-offs between stability, specificity, and procedural simplicity when selecting their PEGylation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 12. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. confluore.com [confluore.com]
A Comparative Guide to the Spectroscopic Analysis of Azido-PEG1 Modified Proteins
For researchers, scientists, and professionals in drug development, the precise characterization of modified proteins is paramount to ensuring the efficacy, safety, and consistency of novel therapeutics and research tools. Azido-PEG1 modified proteins, which incorporate a short polyethylene (B3416737) glycol spacer and a bioorthogonal azide (B81097) handle, offer a versatile platform for bioconjugation via "click chemistry." Spectroscopic analysis is indispensable for confirming successful modification, quantifying the degree of labeling, and assessing the structural integrity of the resulting conjugate. This guide provides a comparative overview of key spectroscopic techniques for the analysis of this compound modified proteins, complete with experimental protocols and supporting data.
Comparison of Spectroscopic Techniques
The selection of a spectroscopic method for analyzing this compound modified proteins depends on the specific information required, such as the degree of modification, location of the modification, and impact on protein structure.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | - Confirmation of covalent modification- Determination of the degree of labeling (DOL)- Identification of modification sites (with MS/MS) | - High sensitivity and accuracy for mass determination- Can analyze complex mixtures when coupled with liquid chromatography (LC-MS) | - Can be destructive- Ionization efficiency can vary- Polydispersity of larger PEGs can complicate spectra (less of an issue for PEG1) |
| NMR Spectroscopy | - Determination of the degree of PEGylation- Assessment of higher-order protein structure- Analysis of protein dynamics | - Non-destructive- Provides atomic-level structural information in solution- Can quantify species in complex biological fluids[1] | - Requires higher sample concentrations- Larger proteins can lead to spectral crowding and broadening |
| FTIR Spectroscopy | - Assessment of protein secondary structure (e.g., alpha-helices, beta-sheets)[2][3] | - Non-destructive- Can be used for samples in various states (solution, solid) | - Provides information on the overall secondary structure rather than specific domains- Water absorption can interfere with amide I band analysis |
| UV-Vis Spectroscopy | - Protein concentration determination- Can indirectly suggest modification if the PEG reagent has a chromophore | - Simple, rapid, and widely available- Non-destructive | - Indirect method for confirming modification unless the tag is chromophoric- Limited structural information |
Experimental Workflows and Chemical Pathways
The modification of a protein with an this compound linker typically involves a two-step process: the initial attachment of the linker to the protein, followed by a bioorthogonal click chemistry reaction to conjugate a molecule of interest.
The chemical pathway involves the reaction of a functional group on the protein with the this compound linker, followed by a cycloaddition reaction with an alkyne-containing molecule.
Detailed Experimental Protocols
Mass Spectrometry: Determination of Degree of Labeling
Mass spectrometry is a highly accurate method for confirming the covalent attachment of the this compound linker and determining the degree of labeling (DOL).[4]
Protocol:
-
Sample Preparation:
-
Prepare the this compound modified protein at a concentration of approximately 1 mg/mL in a volatile buffer (e.g., ammonium (B1175870) bicarbonate).
-
For LC-MS analysis, dilute the sample in an appropriate solvent (e.g., water with 0.1% formic acid).
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
-
For intact protein analysis, electrospray ionization (ESI) is commonly used.
-
-
Data Acquisition:
-
Acquire the mass spectrum of the unmodified protein as a control.
-
Acquire the mass spectrum of the this compound modified protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the proteins.
-
Calculate the mass shift between the modified and unmodified protein. The expected mass increase for a single this compound modification depends on the specific linker used (e.g., for this compound-CH2COO, the mass increase is approximately 163.56 g/mol ).[4]
-
The DOL can be determined by observing the distribution of species with different numbers of attached linkers.
-
¹H NMR Spectroscopy: Determination of Degree of PEGylation
¹H NMR spectroscopy can be used to determine the average number of PEG chains attached to a protein by comparing the integral of the PEG signal to a protein signal.[5][6]
Protocol:
-
Sample Preparation:
-
Dissolve the purified this compound modified protein and the unmodified protein (as a reference) in a deuterated solvent (e.g., D₂O) to a final concentration of 1-5 mg/mL.[5]
-
Add a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate, TMSP) for quantitative analysis.[5]
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz.[5]
-
Use a standard one-dimensional proton experiment with water suppression.
-
The characteristic signal for the ethylene (B1197577) glycol protons of PEG typically appears around 3.6 ppm.[6]
-
-
Data Analysis:
-
Integrate the area of the PEG proton signal (around 3.6 ppm).
-
Integrate the area of a well-resolved aromatic protein proton signal (e.g., from tyrosine or phenylalanine residues, typically 6.5-8.0 ppm).
-
Calculate the molar ratio of PEG to protein using the known number of protons for each integrated signal to determine the degree of PEGylation.
-
FTIR Spectroscopy: Assessment of Secondary Structure
FTIR spectroscopy is a valuable tool for assessing changes in protein secondary structure upon modification. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the protein backbone conformation.[2][3]
Protocol:
-
Sample Preparation:
-
Prepare both the unmodified and this compound modified protein samples at the same concentration in the same buffer.
-
Lyophilize the protein samples if analysis in the solid state is desired.
-
For measurements in solution, D₂O is often used as a solvent to avoid interference from the strong water absorbance in the amide I region.
-
-
Data Acquisition:
-
Acquire FTIR spectra using an FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).
-
Collect a background spectrum of the buffer or air.
-
Collect the sample spectrum and perform background subtraction.
-
-
Data Analysis:
-
Analyze the amide I region of the spectrum.
-
Use deconvolution techniques (e.g., Fourier self-deconvolution) to resolve overlapping bands corresponding to different secondary structures (α-helix, β-sheet, random coil).
-
Compare the spectra of the modified and unmodified protein to identify any significant changes in the positions and relative areas of these bands, which would indicate a change in secondary structure.[7]
-
Conclusion
The spectroscopic analysis of this compound modified proteins is a critical component of their development and application. Mass spectrometry provides precise information on the success of the conjugation and the degree of labeling. NMR spectroscopy offers insights into the degree of PEGylation and the impact on the protein's three-dimensional structure in solution. FTIR spectroscopy is a powerful method for monitoring changes in protein secondary structure. The choice of technique will be guided by the specific analytical question at hand. By employing these methods, researchers can ensure the quality and consistency of their this compound modified proteins for downstream applications in research and drug development.
References
- 1. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of FTIR spectroscopy to probe and improve protein structure in sustained release devices | The Infrared and Raman Discussion Group [irdg.org]
Safety Operating Guide
Proper Disposal of Azido-PEG1: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Azido-PEG1 is a critical safety procedure for researchers and scientists. Due to its azide (B81097) functional group, this compound is a potentially energetic and toxic compound that requires specific handling to mitigate risks.[1][2] Low molecular weight organic azides, such as this compound, are particularly sensitive and must be handled with extreme caution as they can be explosive.[3][4] This guide provides essential, step-by-step instructions for the safe inactivation and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Core Safety Precautions and Hazard Assessment
Before initiating any disposal procedure, it is imperative to understand the primary hazards associated with this compound. The azide group is highly reactive and can form dangerously unstable compounds.[5] Polyethylene Glycol (PEG) itself is not considered hazardous; however, when functionalized with an azide group, the entire molecule must be treated as hazardous waste.[6]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[2][5]
-
Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood.[5][7]
-
Blast Shield: For all azides that are known or expected to be explosive, a blast shield is required.[2][7] Given the low molecular weight of this compound, using a blast shield is a necessary precaution.
-
Avoid Ignition Sources: Keep all sources of heat, light, friction, shock, and pressure away from this compound.[2][8]
-
Work with a Buddy: Never handle azide compounds when working alone.[2]
Key Chemical Incompatibilities:
-
Acids: Contact with acids can form hydrazoic acid, which is highly toxic and explosive. Azide waste must be segregated from acidic waste.[1][5][9]
-
Metals: Avoid all contact with metals, especially heavy metals like copper and lead, as this can form shock-sensitive and explosive metal azides. This is critical for plumbing; never pour azide waste down the drain .[5][7] Use plastic or ceramic spatulas instead of metal ones.[3][7]
-
Halogenated Solvents: Do not use solvents like dichloromethane (B109758) or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[1][3][4]
-
Other Reagents: Avoid contact with bromine, carbon disulfide, and dimethyl sulfate.[1][8]
Step 1: Chemical Inactivation (Quenching) of this compound
Organic azides should be converted to a more stable derivative, such as an amine, before final disposal.[1] This process, known as quenching, is the most critical step for ensuring safety. Below are two common experimental protocols for quenching residual azides in a reaction mixture or waste stream.
Protocol 1: Staudinger Reaction using Triphenylphosphine (B44618) (PPh₃)
This method effectively reduces the azide to a stable iminophosphorane, which is then hydrolyzed to a primary amine and triphenylphosphine oxide.[9]
Methodology:
-
Place the reaction mixture or solution containing this compound in a flask equipped with a stirrer, and cool it in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.1 to 1.5 molar equivalents) in a suitable aprotic solvent like THF.
-
Allow the mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction is complete.
-
Add deionized water to the mixture to hydrolyze the iminophosphorane.
-
The resulting mixture, now containing the more stable amine, can be collected as hazardous waste.
Protocol 2: Destruction with Nitrous Acid
This procedure must be performed in a chemical fume hood due to the formation of toxic nitric oxide gas.[10] This method is suitable for dilute aqueous solutions of azides (≤5%).[7]
Methodology:
-
Place the aqueous solution containing no more than 5% this compound into a three-necked flask equipped with a stirrer and a dropping funnel.[5][7]
-
While stirring, slowly add a freshly prepared 20% aqueous solution of sodium nitrite (B80452).[5]
-
After the sodium nitrite addition, slowly add a 20% aqueous solution of sulfuric or hydrochloric acid through the dropping funnel until the mixture is acidic.[5][10] Caution: The order of addition is critical. [10]
-
The evolution of nitrogen gas indicates the reaction is proceeding. Maintain a slow addition rate to control the reaction.
-
Continue stirring for several hours to ensure the complete destruction of the azide.[5]
-
Neutralize the final solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9 before collecting it for disposal.[7]
Step 2: Collection and Storage of Treated Waste
Once the this compound has been chemically inactivated, the resulting waste must be collected and stored properly pending pickup by your institution's environmental health and safety (EH&S) office.
Procedure:
-
Container Selection: Use a non-metal, sealable container made of glass or polyethylene.[5] Ensure the container is compatible with all components of the waste mixture.[11]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," "Azide Waste (Treated)," and a complete list of all chemical constituents with their approximate percentages.[1][11]
-
Segregation: Keep the treated azide waste container separate from all other waste streams, especially acidic and heavy metal waste.[5][9]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from heat and light, until it is collected for final disposal.[2][11]
Data Presentation: Azide Stability and Disposal Parameters
The stability of organic azides is a key consideration for safe handling. The following table summarizes quantitative guidelines and parameters relevant to the disposal process.
| Parameter | Guideline/Value | Significance | Citation |
| Stability Rule of Six | ≥ 6 carbon atoms per azide group | Provides sufficient dilution to render the compound relatively safe. Compounds with fewer than 6 carbons are potentially explosive. | [1] |
| Carbon/Nitrogen Ratio (C/N) | Number of nitrogen atoms should not exceed the number of carbon atoms. | A primary indicator of stability. This compound has a low C/N ratio, indicating high potential energy. | [1][2] |
| Quenching Solution (Nitrous Acid) | ≤ 5% aqueous azide solution | The maximum recommended concentration for safe destruction using nitrous acid. | [5][7] |
| Quenching Reagent (PPh₃) | 1.1 - 1.5 molar equivalents | Ensures complete conversion of the azide in the Staudinger reaction. | [9] |
| Final pH of Treated Waste | 6 - 9 | Required neutralization step after nitrous acid treatment before final disposal. | [7] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ucd.ie [ucd.ie]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling Azido-PEG1
This guide provides critical safety protocols, operational procedures, and disposal plans for handling Azido-PEG1. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. A thorough risk assessment should be conducted before beginning any work with this substance.
Understanding the Hazards of this compound
This compound contains an azide (B81097) functional group, which presents several potential hazards. Organic azides can be sensitive to heat and shock, with the potential for explosive decomposition.[1][2][3] While the polyethylene (B3416737) glycol (PEG) chain can reduce this potential, caution is still necessary.[1]
Key hazards include:
-
Explosive Potential: Can be sensitive to heat and shock.[1] Contact with heavy metals can form highly explosive metal azides.[1][2][4][5]
-
Toxicity: Harmful if swallowed.[6] Exposure may cause symptoms such as dizziness, headaches, and skin irritation.[1]
-
Reactivity: Mixing with acids can generate hydrazoic acid, which is both highly toxic and explosive.[3][4]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound. The required equipment varies depending on the task being performed.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | • Safety glasses• Nitrile gloves• Lab coat | Inspect the container for any signs of damage or leakage in a well-ventilated area.[2] |
| Weighing and Aliquoting (Solid) | • Safety goggles• Face shield• Double nitrile gloves• Flame-resistant lab coat | • Use of a chemical fume hood is mandatory.[1][2][3][6][7][8]• Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[1][3]• A blast shield is recommended, especially when handling larger quantities.[3] |
| Solution Preparation and Handling | • Chemical splash goggles• Double nitrile gloves• Flame-resistant lab coat | • Work within a certified chemical fume hood.[1]• Avoid using ground glass joints which can create friction.[1][2] |
| Waste Disposal | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Flame-resistant lab coat | Handle all waste in a designated and well-ventilated area, preferably within a fume hood.[2] |
| Spill Cleanup | • Safety goggles• Face shield• Chemical-resistant gloves• Chemical-resistant apron | Have a spill kit readily available that is appropriate for azide-containing compounds.[2] |
Operational and Storage Plan
Proper handling and storage are critical to maintaining the stability of this compound and ensuring laboratory safety.
Work Area Preparation:
-
Designate a specific area within a certified chemical fume hood for handling the compound.[1]
-
Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals, and halogenated solvents.[1][2]
-
Post a sign on the fume hood indicating that an azide experiment is in progress.[1]
-
Have all necessary equipment, including quenching solutions and designated waste containers, readily available.[1]
Handling Procedures:
-
Always use non-metal spatulas (e.g., plastic or ceramic) to prevent the formation of shock-sensitive metal azides.[1][3]
-
Avoid using ground glass joints, which can create friction and potentially lead to detonation.[1][2]
-
Work with the smallest feasible quantities of the material.[3]
Storage Conditions: Proper storage is essential to maintain the integrity of this compound.
| Parameter | Specification | Rationale |
| Temperature | Store at -20°C.[4][6] | Low temperatures minimize the risk of thermal degradation of the azide group.[9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[9][10] | This compound is sensitive to oxidation. |
| Light | Protect from light by storing in an amber vial or a dark location.[4][9][10] | Azide compounds can be light-sensitive and may undergo photodecomposition.[9] |
| Moisture | Keep the container tightly sealed in a dry place.[4][6] | Prevents degradation through hydrolysis.[9] |
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing and ensure environmental safety.[1][2]
Waste Segregation:
-
All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[1][2][4]
-
Azide waste streams must be segregated from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[4]
Aqueous Waste:
-
NEVER pour azide-containing solutions down the drain.[1][2][4][5] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[1][2][5]
-
It is recommended to quench residual azides in waste streams before disposal.[4]
Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and labeled plastic bag or container.[2]
Spill Cleanup:
-
Small Spills: Absorb the material with an inert absorbent (e.g., vermiculite), place it in a sealed, non-metal container, and dispose of it as hazardous waste.[4]
-
Large Spills: Evacuate the laboratory immediately. Alert your supervisor and the institutional safety office.[2]
Experimental Protocol: Quenching Residual Azide
Unreacted this compound in a reaction mixture should be quenched to a more stable derivative before workup and disposal. The Staudinger reaction using triphenylphosphine (B44618) is a common and effective method.[4]
Methodology:
-
Reaction Setup: In a certified chemical fume hood, add triphenylphosphine (1.1 to 1.5 equivalents relative to the azide) to the reaction mixture containing the unreacted this compound.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete. The azide is reduced to an aza-ylide.
-
Hydrolysis: Add deionized water to the reaction mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.
-
Workup and Disposal: The quenched reaction mixture can now be worked up as required for product purification. Dispose of all waste according to institutional guidelines.[4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. This compound-CH2CO2-NHS|MSDS [dcchemicals.com]
- 7. axispharm.com [axispharm.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. benchchem.com [benchchem.com]
- 10. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
